Julolidine hydrobromide
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.BrH/c1-4-10-6-2-8-13-9-3-7-11(5-1)12(10)13;/h1,4-5H,2-3,6-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWBRFVBPGPEOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)CCCN3C1.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482656 | |
| Record name | Julolidine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83646-41-7 | |
| Record name | Julolidine hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Julolidine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical Properties of Julolidine Hydrobromide: A Technical Guide
Executive Summary
Julolidine hydrobromide (CAS: 83646-41-7) is the hydrobromide salt of julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine).[1] While the free base is a ubiquitously used intermediate in the synthesis of high-performance fluorescent dyes, the hydrobromide salt represents a critical stabilization form.[1] It arrests the oxidation sensitivity of the electron-rich nitrogen center, allowing for long-term storage and precise stoichiometry in reaction planning.[1]
This guide details the chemical behavior of the julolidine moiety, emphasizing the structural rigidity that defines its utility in "push-pull" chromophores and molecular rotors.[1]
Physicochemical Profile
The transition from julolidine free base to its hydrobromide salt alters physical properties significantly, primarily affecting solubility and thermal stability.[1] The salt form effectively "banks" the reactivity of the nitrogen lone pair until released by a base.[1]
Comparative Data Table
| Property | Julolidine (Free Base) | Julolidine Hydrobromide |
| CAS Number | 479-59-4 | 83646-41-7 |
| Formula | ||
| Molecular Weight | 173.26 g/mol | 254.17 g/mol |
| Physical State | Colorless/Pale solid or liquid | White crystalline powder |
| Melting Point | 34–40 °C | 239–242 °C |
| Solubility | Organic solvents (DCM, Toluene) | Water, Methanol, DMSO |
| Stability | Air-sensitive (oxidizes to red) | Stable solid; Hygroscopic |
| Acidity ( | ~5.7 (Conjugate acid) | N/A (Salt form) |
Structural Analysis: The "Locked" Nitrogen
The chemical uniqueness of julolidine stems from its fused ring system.[1] In typical anilines (like N,N-diethylaniline), the alkyl chains can rotate, allowing the nitrogen lone pair to decouple from the phenyl ring's
In julolidine, the trimethylene bridges lock the nitrogen lone pair into a planar conformation with the benzene ring.[1] This results in:
-
Maximal Orbital Overlap: The
interaction is permanent.[1] -
Enhanced Nucleophilicity: The C-9 position (para to nitrogen) is exceptionally electron-rich.[1]
-
Low Oxidation Potential: It is more easily oxidized than non-rigid analogs, necessitating the HBr salt form for storage.[1]
Figure 1: Structural comparison illustrating why Julolidine's rigidity prevents non-radiative decay via Twisted Intramolecular Charge Transfer (TICT), making it superior for dye synthesis.[1]
Synthetic Utility & Reactivity[1][5]
The hydrobromide salt is typically converted back to the free base in situ or immediately prior to reaction to restore nucleophilicity.[1] Once free, the molecule acts as a potent coupling partner.[1]
Electrophilic Aromatic Substitution (EAS)
The C-9 position is the primary reactive site.[1] The electron density provided by the locked nitrogen makes julolidine highly susceptible to electrophilic attack.[1]
-
Vilsmeier-Haack Formylation: Reacting with
yields 9-formyljulolidine, a universal precursor for coumarin and hemicyanine dyes.[1] -
Bromination: Controlled bromination yields 9-bromojulolidine, used in cross-coupling reactions (Suzuki-Miyaura).[1]
Mechanism of Action in Molecular Rotors
Julolidine derivatives are "molecular rotors."[1] In low-viscosity solvents, the excited state can relax non-radiatively by twisting.[1] In high-viscosity environments (like cell membranes or polymerizing plastics), this twisting is mechanically suppressed, forcing relaxation via fluorescence.[1] This makes julolidine-based dyes excellent microviscosity sensors .[1]
Experimental Protocol: Salt-Based Purification
Context: Researchers often synthesize julolidine from tetrahydroquinoline and 1-bromo-3-chloropropane.[1] The crude product is an oily mixture containing unreacted amines.[1] The following protocol uses the HBr salt formation as a self-validating purification step , exploiting the high melting point and crystallization properties of Julolidine HBr.
Reagents
-
Crude Julolidine reaction mixture[1]
-
Hydrobromic acid (48% aq) or HBr in Acetic Acid
-
Ethanol (cold)
-
Diethyl Ether[1]
Step-by-Step Methodology
-
Extraction: Dissolve the crude organic residue in a minimal amount of Ethanol.
-
Acidification: Dropwise, add concentrated HBr (48%) with vigorous stirring.
-
Observation: The solution will warm (exothermic protonation).
-
Checkpoint: Monitor pH; ensure pH < 2.[1]
-
-
Crystallization: Cool the mixture to 0°C. If precipitation is slow, add Diethyl Ether until turbidity persists, then refrigerate overnight.
-
Why: Julolidine HBr is insoluble in ether/cold ethanol, while impurities often remain in solution.[1]
-
-
Filtration: Filter the white/off-white precipitate under vacuum.[1] Wash the cake with cold Acetone/Ether (1:1).
-
Result: This solid is Julolidine Hydrobromide .[1] It can be stored indefinitely without oxidation (unlike the oil).
-
-
Liberation (Optional): To recover the base for synthesis:
Figure 2: Purification workflow utilizing the solubility differential between the crude base and the hydrobromide salt.[1]
Handling and Safety
Julolidine hydrobromide is classified as acutely toxic and corrosive.[1]
-
Hazard Statements: H301 (Toxic if swallowed), H314 (Causes severe skin burns).[1][2]
-
Storage: The HBr salt is hygroscopic.[1] Store in a desiccator at room temperature. The free base must be stored under inert gas (Argon/Nitrogen) at 2–8°C to prevent oxidation (reddening).
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.[1] The dust of the salt form is a respiratory irritant.[1]
References
-
Glass, D. B., & Weissberger, A. (1946).[1] Julolidine Synthesis. Organic Syntheses, 26, 40. Retrieved January 28, 2026, from [Link][1]
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 12255670, Julolidine hydrobromide. Retrieved January 28, 2026, from [Link][1]
-
Barbero, N., et al. (2012).[1] Synthesis, optical characterization and crystal structure of a phenylazojulolidine derivative. Dyes and Pigments, 92(3), 1177-1183.[1] Retrieved January 28, 2026, from [Link][1]
Sources
Julolidine Hydrobromide: Structural Rigidity in Photonic Applications
Content Type: Technical Whitepaper Audience: Researchers, Synthetic Chemists, and Photophysics Specialists
Executive Summary
Julolidine hydrobromide (CAS 83646-41-7) represents a critical structural motif in the design of high-performance photonic materials. Unlike flexible aniline derivatives, the julolidine core features a fused tricyclic system—specifically, 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine.[1] This architecture locks the nitrogen lone pair into a planar configuration with the aromatic ring, significantly reducing non-radiative decay via bond rotation. Consequently, julolidine derivatives serve as the "engine" for molecular rotors, viscosity sensors, and high-quantum-yield laser dyes. This guide details the molecular architecture, validated synthetic protocols, and the mechanistic logic driving its application in bioimaging and optoelectronics.[1]
Molecular Architecture & Physicochemical Profile[2]
The defining feature of julolidine is the constraint of the nitrogen atom within two saturated six-membered rings fused to the benzene core. In unconstrained analogs like
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine hydrobromide |
| Common Name | Julolidine Hydrobromide |
| CAS Number | 83646-41-7 (Salt) / 479-59-4 (Free Base) |
| Molecular Formula | |
| Molecular Weight | 254.17 g/mol |
| Melting Point | 239–242 °C (Salt) vs 34–36 °C (Free Base) |
| Solubility | Soluble in water, ethanol, methanol; sparingly soluble in non-polar solvents.[1][2] |
| pKa (Conjugate Acid) | ~5.7 (Estimated for the tertiary amine) |
| Crystal Habit | Monoclinic (typical for derivatives), forming envelope conformations in saturated rings. |
Synthetic Engineering & Protocols
The synthesis of Julolidine Hydrobromide typically proceeds via the alkylation of tetrahydroquinoline, followed by salt formation to ensure stability. The free base is prone to oxidation (reddening upon air exposure), making the hydrobromide salt the preferred form for storage.
DOT Diagram 1: Synthetic Pathway Logic
Caption: Step-wise cyclization of tetrahydroquinoline to the rigid julolidine core, followed by stabilization as a hydrobromide salt.[2]
Protocol: Synthesis of Julolidine Hydrobromide
Safety Note: 1-bromo-3-chloropropane is toxic. Perform all steps in a fume hood. Julolidine is a skin irritant.[2][3]
Step 1: Cyclization to Julolidine Free Base
-
Charge: In a 1L round-bottom flask, combine 0.5 mol (66.5 g) of 1,2,3,4-tetrahydroquinoline and 2.5 mol (400 g) of 1-bromo-3-chloropropane. Note: Excess alkyl halide acts as the solvent.
-
Reflux: Heat the mixture in an oil bath at 150–160°C for 20 hours. Evolution of HBr and HCl gas will occur; trap acidic vapors.
-
Workup: Cool the mixture. Add 50 mL concentrated HCl in 500 mL water. Steam distill to remove excess 1-bromo-3-chloropropane.
-
Neutralization: Basify the aqueous residue with 40% NaOH (approx. 75 mL) until pH > 12.
-
Extraction: Extract the liberated oil with diethyl ether (
mL). Dry over NaOH pellets. -
Purification: Distill under reduced pressure. Collect the fraction boiling at 105–110°C / 1 mmHg. The product solidifies on cooling (MP ~39°C).[4]
Step 2: Conversion to Hydrobromide Salt
-
Dissolution: Dissolve 10 g of the freshly distilled Julolidine free base in 50 mL of anhydrous ethanol or diethyl ether.
-
Acidification: Dropwise add 48% hydrobromic acid (or HBr in acetic acid) with stirring until the solution is acidic (pH ~2).
-
Precipitation: The hydrobromide salt will precipitate as a white/off-white solid. If using ethanol, adding cold diethyl ether can drive precipitation.
-
Filtration: Filter the solid and wash with cold ether.
-
Recrystallization: Recrystallize from ethanol/methanol to yield pure Julolidine Hydrobromide (MP 239–242°C).
Mechanistic Functionality: The Molecular Rotor
Julolidine is the archetype for "molecular rotors."[1] Its utility in bioimaging and viscosity sensing relies on the competition between fluorescence and non-radiative decay.
The Mechanism:
-
Excitation: Upon photon absorption, the molecule enters an excited state (
). -
Viscosity Dependence:
-
Low Viscosity: The excited molecule can undergo intramolecular rotation (twisting). This leads to a Twisted Intramolecular Charge Transfer (TICT) state, which decays non-radiatively (heat). Result: Low Fluorescence.
-
High Viscosity (or Rigid Binding): The environment physically hinders rotation. The molecule is forced to relax radiatively. Result: High Fluorescence.[5]
-
This mechanism makes julolidine derivatives (e.g., DCVJ, CCVJ) ideal for measuring blood viscosity, cell membrane fluidity, or protein aggregation (e.g., Amyloid-
DOT Diagram 2: Viscosity-Dependent Fluorescence Logic
Caption: Logic flow of the molecular rotor effect. Viscosity determines the pathway between thermal decay (TICT) and fluorescence.
Applications in Drug Development & Diagnostics
A. Neurodegenerative Disease Probes
Julolidine derivatives act as "turn-on" sensors for amyloid fibrils. The hydrophobic, rigid binding pockets of amyloid plaques restrict the rotation of the julolidine moiety, triggering strong fluorescence. This is critical for in vitro screening of Alzheimer's therapeutic candidates.
B. RNA Imaging
Recent developments utilize cationic julolidine-azolium conjugates (e.g., BTZ-JLD) that selectively bind to RNA in live cells. The interaction restricts the donor-acceptor rotation, allowing for high-contrast imaging of nucleoli without the background noise typical of flexible dyes.
C. Nonlinear Optical (NLO) Materials
The high electron-donating capacity of the julolidine nitrogen, combined with its fixed planarity, makes it a superior donor for "push-pull" chromophores used in electro-optic modulators and frequency doublers.
References
-
Glass, D. B., & Weissberger, A. (1955).[1][6] Julolidine. Organic Syntheses, Coll. Vol. 3, p. 504.[6]
-
Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry, 8(8), 1735-1752.
-
Mondal, I. C., et al. (2023).[5] Julolidine-Based Small Molecular Probes for Fluorescence Imaging of RNA in Live Cells. Organic & Biomolecular Chemistry.
-
Sigma-Aldrich. (n.d.).[7][2] Julolidine hydrobromide Product Specification.
-
PubChem. (n.d.).[2] Julolidine hydrobromide Compound Summary. National Library of Medicine.
Sources
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- 7. 久洛利定 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Guide: Synthesis Pathways for Julolidine Hydrobromide
Executive Summary & Strategic Analysis
Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is a pivotal heterocyclic building block, distinguished by its rigid nitrogen lone pair. This structural constraint enforces planarity, maximizing orbital overlap with the aromatic system.[1] Consequently, julolidine derivatives serve as superior electron donors in push-pull chromophores, molecular rotors, and nonlinear optical materials.[1]
While the free base is a liquid or low-melting solid prone to oxidation (reddening) upon air exposure, the hydrobromide salt is the preferred form for storage and handling in drug development and materials science.[1] It offers enhanced thermal stability, precise stoichiometry for molar dosing, and resistance to photo-oxidation.[1]
This guide details the synthesis of Julolidine Hydrobromide via the Tetrahydroquinoline (THQ) Annulation Route .[1] This pathway is selected over the direct aniline alkylation method due to its higher convergence, superior yield profiles (typically >75% vs. <40%), and reduced formation of quaternary ammonium side products.[1]
Retrosynthetic Logic
The synthesis of the julolidine skeleton requires the formation of two six-membered rings fused to a benzene core.[1]
-
Disconnection A (Aniline Route): Requires a double alkylation of aniline with a C3 fragment.[1] This is entropically disfavored and prone to uncontrolled polymerization.[1]
-
Disconnection B (Tetrahydroquinoline Route): Starts with one ring already formed.[1] The reaction becomes a mono-alkylation followed by an intramolecular electrophilic aromatic substitution (Friedel-Crafts type).[1] This is the kinetically favored approach.[1]
Pathway Visualization[1]
Figure 1: Retrosynthetic disconnection showing the Tetrahydroquinoline (THQ) route as the logical entry point.
Experimental Protocol: The THQ Annulation Route
This protocol is adapted from the classical Glass & Weissberger method (Organic Syntheses, Coll.[1] Vol. 3), optimized for modern laboratory safety and purity requirements.
Phase 1: Synthesis of Julolidine Free Base[1]
Reaction Overview:
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Quantity | Role |
|---|---|---|---|---|
| 1,2,3,4-Tetrahydroquinoline | 133.19 | 1.0 | 66.5 g (0.5 mol) | Substrate |
| 1-Bromo-3-chloropropane | 157.44 | 2.5 | 200 g (~1.25 mol) | Alkylating Agent |
| Sodium Hydroxide (40% aq) | 40.00 | Excess | ~75 mL | Neutralization |
| Diethyl Ether | 74.12 | - | 300 mL | Extraction Solvent |
Step-by-Step Methodology:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stir bar and a high-efficiency reflux condenser.
-
Addition: Charge the flask with 66.5 g of 1,2,3,4-tetrahydroquinoline and 200 g of 1-bromo-3-chloropropane.
-
Why Excess Halide? The excess 1-bromo-3-chloropropane acts as the solvent and drives the kinetics of the initial N-alkylation, preventing dimer formation.[1]
-
-
Reflux (The Cyclization): Heat the oil bath to 150–160°C . Maintain reflux for 20 hours .
-
Workup:
-
Cool the mixture to ~60°C.
-
Add 50 mL conc. HCl in 500 mL water.
-
Steam Distillation: Perform steam distillation to remove unreacted 1-bromo-3-chloropropane.[1] Continue until the distillate is clear.
-
Validation: Check the distillate by TLC to ensure no amine is being lost (Julolidine stays in the acid pot).[1]
-
-
Isolation:
-
Purification (Distillation): Distill the residue under vacuum.
-
Target Fraction: Collect the fraction boiling at 105–110°C at 1 mmHg .
-
Yield: Expect 65–70 g (75–80%) of a colorless oil that solidifies upon cooling (mp 39–40°C).[1]
-
Phase 2: Conversion to Julolidine Hydrobromide[1]
The free base is susceptible to oxidation (turning pink/red).[1] Conversion to the HBr salt locks the nitrogen lone pair, preventing oxidation.[1]
Protocol:
-
Dissolution: Dissolve 10.0 g (57.7 mmol) of freshly distilled Julolidine free base in 50 mL of anhydrous Ethanol (EtOH) or Ethyl Acetate.
-
Note: Ethyl acetate often yields whiter crystals; Ethanol yields larger crystals.[1]
-
-
Acidification: Place the flask in an ice bath (0°C). Dropwise, add Hydrobromic acid (48% aq) or, preferably, 33% HBr in Acetic Acid (approx. 10-12 mL) with vigorous stirring.
-
Precipitation:
-
Recrystallization: Filter the crude salt. Recrystallize from boiling Ethanol/Acetone (1:1).
-
Drying: Dry in a vacuum oven at 60°C for 12 hours over
.
Product Specification:
-
Appearance: White to off-white crystalline solid.[1]
-
Melting Point: >200°C (decomposition).[1]
-
Solubility: Soluble in water, DMSO, Methanol.[1]
Mechanistic Pathway[1][5][7][8]
The reaction mechanism highlights the importance of the leaving group hierarchy (Br vs Cl) and the thermal requirement for the Friedel-Crafts alkylation.[1]
Figure 2: Mechanistic flow.[1][6] Note that Bromine is displaced first due to weaker bond strength, leaving the Chloride for the high-temperature cyclization step.[1]
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Yield (<50%) | Incomplete cyclization (Step 2). | Ensure oil bath temperature is strictly >150°C. The ring closure has a high activation energy.[1] |
| Red/Pink Product | Oxidation of the free base.[1] | Distill under inert atmosphere ( |
| Emulsions during Workup | Density similarity between organic/aq phase.[1] | Add brine (NaCl sat.) to the aqueous phase.[1] Filter through Celite if solid particulates are present.[1] |
| Sticky Salt | Hygroscopic impurities.[1] | Use anhydrous HBr in Acetic Acid instead of aqueous HBr. Wash precipitate thoroughly with dry ether.[1] |
References
-
Glass, D. B.; Weissberger, A. (1955).[1] "Julolidine".[1][4][5][6][7][8][9][10][11] Organic Syntheses, Collective Volume 3, p. 504.[1]
- Foundational text for the THQ + 1-bromo-3-chloropropane route.
-
Varejão, J. O. S., et al. (2019).[1] "Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure". European Journal of Organic Chemistry, 2019(26), 4273–4310.[1]
- Comprehensive review of synthesis strategies and derivative applic
-
Katritzky, A. R., et al. (1996).[1][11] "Convenient Synthesis of Julolidines Using Benzotriazole Methodology". The Journal of Organic Chemistry, 61(9), 3117-3126.[1][11]
-
Smith, P. A. S.; Yu, T. Y. (1952).[1] "Julolidine and some of its derivatives".[1][4][5][6][7][8][12] Journal of the American Chemical Society, 74(4), 1096–1098.[1]
-
Early characterization of chemical properties and salt forms.[1]
-
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- 2. Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US8642764B1 - Julolidine conjugates and methods for their preparation and use - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. A microwave-assisted synthesis of julolidine-9-carboxamide derivatives and their conversion to chalcogenoxanthones via directed metalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Convenient Synthesis of Julolidines Using Benzotriazole Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
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Solubility of Julolidine hydrobromide in different solvents.
Technical Guide: Solubility Profile and Solvent Selection for Julolidine Hydrobromide
Executive Summary
Julolidine Hydrobromide (1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline hydrobromide; CAS 83646-41-7) represents a critical intermediate in the synthesis of high-performance fluorescent dyes, organic non-linear optical (NLO) materials, and pharmaceutical scaffolds. Unlike its free base form—which is a lipophilic liquid/low-melting solid—the hydrobromide salt introduces ionic character that drastically alters its solubility landscape.
This guide provides a definitive technical analysis of the solubility of Julolidine Hydrobromide. It moves beyond generic "soluble/insoluble" labels to provide a mechanistic understanding of solvent interactions, enabling researchers to optimize reaction media, purification via recrystallization, and formulation stability.
Part 1: Physicochemical Profile & Solubility Mechanisms
To predict solubility behavior, one must understand the competition between the ionic head group and the lipophilic core.
-
Formula:
-
MW: 254.17 g/mol
-
Physical Form: White to off-white crystalline powder.
-
Melting Point: 239–242 °C (indicating a stable crystal lattice driven by ionic interactions).
The Solubility Mechanism: The molecule consists of a cationic ammonium center (hydrophilic, ionic) constrained within a tricyclic fused ring system (hydrophobic, lipophilic).
-
Protic Solvents (Water, Alcohols): Solvation is driven by hydrogen bonding to the bromide ion and dipole-dipole interactions with the ammonium cation.
-
Chlorinated Solvents (DCM, Chloroform): Unusually for many salts, Julolidine HBr retains significant solubility in dichloromethane (DCM) due to the large, greasy tricyclic hydrocarbon surface area which engages in Van der Waals interactions with the organic solvent.
-
Non-Polar Solvents (Hexane, Ether): The lattice energy of the salt cannot be overcome by weak dispersion forces, rendering it insoluble.
Part 2: Solubility Landscape Data
The following table summarizes the solubility profile based on empirical synthesis protocols and structural analysis.
| Solvent Class | Solvent | Solubility Rating | Estimated Solubility | Application Context |
| Polar Protic | Water | High | > 50 mg/mL | Aqueous coupling reactions (e.g., diazonium coupling). |
| Methanol | High | > 100 mg/mL | Primary solvent for synthesis and crystal growth. | |
| Ethanol | Moderate-High | ~ 30-50 mg/mL | Ideal for recrystallization (cooling method). | |
| Polar Aprotic | DMSO | Very High | > 200 mg/mL | Stock solutions for biological assays; difficult to remove. |
| DMF | High | > 100 mg/mL | Reaction medium for bromination/formylation. | |
| Chlorinated | DCM | Moderate | ~ 10-25 mg/mL | Critical Distinction: Soluble enough for extraction/transfer, unlike many inorganic salts. |
| Non-Polar | Diethyl Ether | Insoluble | < 1 mg/mL | Antisolvent: Used to precipitate the salt from alcohols/DCM. |
| Hexane | Insoluble | < 0.1 mg/mL | Wash Solvent: Removes non-polar impurities (e.g., unreacted free base). |
Critical Note on Hygroscopicity: Hydrobromide salts are frequently hygroscopic. Prolonged exposure to air can lead to water uptake, forming a sticky gum. Store in a desiccator.
Part 3: Experimental Protocols
Protocol 1: Gravimetric Solubility Determination
Use this protocol to determine the exact solubility limit for your specific batch and temperature conditions.
-
Preparation: Weigh 100 mg of dry Julolidine HBr into a tared 4 mL glass vial.
-
Solvent Addition: Add the target solvent in 100
L increments using a micropipette. -
Equilibration: After each addition, vortex for 30 seconds and sonicate for 1 minute at 25°C.
-
Observation: Check for dissolution (clear solution, no particulates).
-
Calculation: If
is the volume added when dissolution is complete:
Protocol 2: Purification via Recrystallization
The "Solvent-Antisolvent" method is recommended over simple cooling due to the salt's steep solubility curve in alcohols.
Reagents:
-
Solvent: Methanol (HPLC Grade)
-
Antisolvent: Diethyl Ether (Anhydrous)
Workflow:
-
Dissolution: Dissolve crude Julolidine HBr in the minimum amount of warm Methanol (approx. 40-50°C). Do not boil vigorously.
-
Filtration: If particulates remain, filter rapidly through a 0.45
m PTFE syringe filter into a clean receiving flask. -
Precipitation:
-
Method A (Rapid): Add Diethyl Ether dropwise with stirring until a persistent cloudiness (turbidity) appears.
-
Method B (Crystal Growth): Carefully layer Diethyl Ether on top of the Methanol solution (2:1 ratio Ether:MeOH) and seal. Allow to stand undisturbed for 24-48 hours.
-
-
Collection: Filter the resulting white crystals via vacuum filtration.
-
Washing: Wash the filter cake with cold Diethyl Ether (removes residual MeOH and non-polar impurities).
-
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours.
Part 4: Visualized Workflows
Figure 1: Solvent Selection Decision Tree
A logical pathway for selecting the correct solvent based on the intended application.
Caption: Decision matrix for solvent selection based on experimental goals (Synthesis, Purification, or Analysis).
Figure 2: Recrystallization Phase Diagram Logic
Visualizing the solubility differential driving the purification.
Caption: Step-by-step logic for the Methanol/Ether recrystallization protocol.
References
-
Synthesis and Properties of Julolidine Derivatives. Source:Organic Preparations and Procedures International, Vol 33, Issue 6.[8] Relevance: Establishes the solubility of julolidine salts in acidic aqueous media and their isolation via precipitation. URL:[Link]
-
Julolidine: Organic Syntheses Procedure. Source:Organic Syntheses, Coll. Vol. 3, p.504 (1955). Relevance: Fundamental protocol for the base synthesis and purification, highlighting the insolubility of the base in water vs. the salt. URL:[Link]
Sources
- 1. angenesci.com [angenesci.com]
- 2. chemrxiv.org [chemrxiv.org]
- 4. iris.unito.it [iris.unito.it]
- 5. 9-BROMO-2,3,6,7-TETRAHYDRO-1H,5H-PYRIDO[3,2,1-IJ]QUINOLINE | 70173-54-5 [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]
- 8. Julolidine 97 83646-41-7 [sigmaaldrich.com]
Julolidine hydrobromide CAS number and safety data sheet.
Physicochemical Profile, Safety Protocols, and Experimental Utility[1]
CAS Number: 83646-41-7 Formula: C₁₂H₁₅N[1][2] · HBr Molecular Weight: 254.17 g/mol [1][2]
Executive Summary
Julolidine hydrobromide (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine hydrobromide) is the stabilized hydrobromide salt of julolidine.[1] While the free base (CAS 479-59-4) is a critical intermediate in the synthesis of rigidized coumarin dyes, fluorescent molecular rotors, and organic hole-transport materials, it suffers from susceptibility to photo-oxidation, often turning from a colorless solid to a viscous reddish oil upon air exposure.[1]
The hydrobromide salt serves as the preferred storage and handling form for researchers.[1] It locks the nitrogen lone pair, preventing oxidative degradation and raising the melting point significantly (from ~35°C to ~240°C), thereby allowing for precise stoichiometric weighing and long-term shelf stability.[1] This guide details the technical specifications, safety protocols, and conversion workflows required to utilize this compound effectively.[1]
Part 1: Physicochemical Characterization[1]
The transition from free base to hydrobromide salt alters the physical properties drastically, shifting the compound from a lipophilic, low-melting solid to a hydrophilic, high-melting ionic lattice.[1]
| Property | Julolidine (Free Base) | Julolidine Hydrobromide (Salt) |
| CAS Number | 479-59-4 | 83646-41-7 |
| Molecular Weight | 173.26 g/mol | 254.17 g/mol |
| Physical State | White solid / Oily liquid | White to off-white crystalline powder |
| Melting Point | 34–36 °C | 239–242 °C (dec.)[1][3] |
| Solubility (Water) | Insoluble | Soluble |
| Solubility (Organic) | Soluble in Chloroform, Toluene | Soluble in MeOH, DMSO; Poor in Hexane |
| Stability | Air/Light Sensitive (Oxidizes) | Stable (Hygroscopic) |
Structural Visualization
The following diagram illustrates the protonation site at the bridgehead nitrogen, which is responsible for the salt's stability.[1]
Figure 1: Conversion of Julolidine free base to its Hydrobromide salt locks the nitrogen electrons, preventing oxidation.[1]
Part 2: Safety Data Sheet (SDS) Analysis & Hazard Profile
Signal Word: DANGER
Unlike the free base, which is primarily an irritant, the hydrobromide salt is often classified with higher toxicity and corrosivity due to the acidic nature of the hydrobromide anion and the bioavailability of the amine upon hydrolysis.[1]
Core Hazard Statements (GHS)[1][3][4]
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[1]
-
H314: Causes severe skin burns and eye damage.[1]
-
H318: Causes serious eye damage.[1]
Precautionary Protocols
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1]
Emergency Response Workflow
Figure 2: Immediate response protocols for Julolidine HBr exposure.
Part 3: Experimental Protocols
Researchers rarely use the HBr salt directly in nucleophilic substitutions (e.g., Vilsmeier-Haack formylation or condensation reactions) because the nitrogen is quaternary and non-nucleophilic.[1] You must liberate the free base in situ or prior to reaction. [1]
Protocol A: In-Situ Neutralization (Recommended for One-Pot Reactions)
Use this when the solvent system allows for the presence of base salts.[1]
-
Dissolution: Dissolve Julolidine HBr (1.0 equiv) in the reaction solvent (e.g., DMF, DMSO, or Methanol).
-
Base Addition: Add an organic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 – 1.2 equiv).[1]
-
Equilibration: Stir for 15 minutes at room temperature. The solution may become slightly cloudy as Triethylamine Hydrobromide precipitates (depending on solvent).[1]
-
Reaction: Proceed with the addition of the electrophile (e.g., aldehyde, alkyl halide).[1]
Protocol B: Isolation of Free Base (High Purity)
Use this for sensitive catalytic reactions requiring salt-free conditions.[1]
-
Suspension: Suspend Julolidine HBr (5 g) in CH₂Cl₂ (50 mL).
-
Washing: Add 1M NaOH (50 mL) and stir vigorously for 20 minutes. The solid will dissolve, and the organic layer will darken slightly.[1]
-
Separation: Separate the organic layer.[1] Extract the aqueous layer once more with CH₂Cl₂ (20 mL).[1]
-
Drying: Dry combined organics over anhydrous Na₂SO₄.
-
Concentration: Evaporate solvent under reduced pressure.
-
Critical Step: Do not heat above 40°C. The resulting oil (Free Base) is air-sensitive.[1] Use immediately or store under Argon at -20°C.
-
Part 4: Storage and Stability[1]
-
Hygroscopicity: The HBr salt is hygroscopic.[1] Store in a desiccator or tightly sealed container.
-
Light Sensitivity: While more stable than the free base, the salt can still discolor upon prolonged light exposure.[1] Store in amber vials.
-
Shelf Life: >2 years if stored at room temperature (desiccated).[1] The free base degrades within weeks if exposed to air.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12255670, Julolidine hydrobromide.[1] Retrieved January 28, 2026 from [Link][1]
-
Amerigo Scientific. Julolidine Hydrobromide Product Overview. Retrieved January 28, 2026 from [Link][1]
Sources
The Julolidine Scaffold: Structural Mechanics, Synthetic Evolution, and Bio-Application
Technical Whitepaper | Version 1.0
Executive Summary
The julolidine moiety (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) represents a cornerstone in the study of structure-property relationships in organic chromophores. Distinguished by a nitrogen atom fused within a tricyclic system, julolidine exhibits a "frozen" lone pair configuration that enforces planarity and maximizes π-conjugation. This structural constraint—often termed the "Julolidine Effect"—renders the scaffold a superior electron donor compared to its non-cyclic analogs like N,N-diethylaniline. This guide analyzes the historical trajectory of julolidine from its 1892 discovery to its modern utility as a mechanosensitive molecular rotor (e.g., DCVJ) in amyloid fibril detection and membrane viscosity mapping.
Historical Genesis and Structural Evolution
The Pinkus Era (1892)
The chemical history of julolidine begins in 1892 with the work of G. Pinkus , who first reported the synthesis of the parent compound. Pinkus utilized a harsh thermal condensation method, reacting tetrahydroquinoline with trimethylene chlorobromide (1-bromo-3-chloropropane). While low-yielding and requiring extended heating, this work established the feasibility of fusing the nitrogen lone pair into a rigid bicyclic system.
The Glass-Weissberger Optimization (1967)
For decades, the scaffold remained a synthetic curiosity until Glass and Weissberger revisited the protocol in 1967. They optimized the alkylation of tetrahydroquinoline, significantly improving yields (77–81%) and scalability. This optimization democratized access to the scaffold, allowing researchers to explore its electronic properties in dye chemistry and non-linear optics.
The "Julolidine Effect"
The defining feature of this scaffold is the steric constraint imposed on the nitrogen atom. In open-chain analogs like N,N-diethylaniline, the alkyl groups can rotate, allowing the nitrogen lone pair to decouple from the aromatic π-system. In julolidine, the alkyl chains are "tied back" into rings.
-
Consequence: The nitrogen lone pair is forced to remain parallel to the
-orbitals of the benzene ring. -
Result: Maximal orbital overlap, lowered oxidation potential, and a significant bathochromic shift in absorption spectra compared to non-rigid analogs.
Synthetic Pathways and Protocols
Core Synthesis Logic
The synthesis of functionalized julolidine derivatives typically proceeds in three phases:
-
Ring Construction: Formation of the julolidine core (Pinkus/Glass-Weissberger method).
-
Formylation: Introduction of a reactive handle (aldehyde) at the C-9 position via Vilsmeier-Haack reaction.
-
Condensation: Knoevenagel condensation to attach electron-withdrawing groups (e.g., dicyanovinyl) to create push-pull systems.
Visualization: Synthetic Route to DCVJ
The following diagram illustrates the conversion of Aniline to the molecular rotor DCVJ (9-(2,2-dicyanovinyl)julolidine).
Caption: Step-wise synthetic pathway from aniline precursors to the DCVJ molecular rotor.[1][2][3][4][5]
Experimental Protocol: Synthesis of DCVJ
Objective: Synthesis of 9-(2,2-dicyanovinyl)julolidine (DCVJ) from 9-julolidinecarboxaldehyde.
Reagents:
-
9-Julolidinecarboxaldehyde (1.0 eq)
-
Malononitrile (1.2 eq)
-
Piperidine (Catalytic amount, ~0.1 eq)
-
Ethanol (Solvent)[6]
Methodology:
-
Preparation: Dissolve 9-julolidinecarboxaldehyde (e.g., 200 mg) in absolute ethanol (5 mL) in a round-bottom flask.
-
Addition: Add malononitrile (1.2 equivalents) to the solution.
-
Catalysis: Add 1-2 drops of piperidine. The solution will typically darken immediately, indicating the formation of the conjugated system.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 2–4 hours. Monitor reaction progress via TLC (Silica gel; Mobile phase: Hexane/Ethyl Acetate 4:1).
-
Isolation: Cool the reaction mixture to room temperature and then to 0°C. The product, DCVJ, typically precipitates as an orange/red solid.
-
Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from ethanol or acetonitrile if necessary.
-
Validation: Confirm structure via
H NMR. Look for the vinyl proton singlet around 7.5–8.0 ppm and the disappearance of the aldehyde peak.
Functional Applications: Molecular Rotors & Bio-Sensing[7][8]
Mechanism of Action: TICT State
Julolidine derivatives like DCVJ function as molecular rotors .[7] Their fluorescence quantum yield is intrinsically linked to the viscosity of their environment through the Twisted Intramolecular Charge Transfer (TICT) mechanism.
-
Low Viscosity (Free State): Upon excitation, the dicyanovinyl group rotates relative to the julolidine donor. This twisting relaxes the excited state non-radiatively (heat), resulting in low fluorescence.
-
High Viscosity (Bound State): In rigid environments (e.g., cell membranes, amyloid fibrils), the rotation is mechanically hindered. The molecule is forced to relax radiatively, resulting in a sharp increase in fluorescence intensity.
Visualization: TICT vs. Planar Emission
Caption: The kinetic competition between radiative decay (fluorescence) and TICT-mediated non-radiative decay.
Application: Amyloid Fibril Detection
DCVJ and its carboxylated analog, CCVJ, are critical tools in neurodegenerative disease research.
-
Sensitivity: DCVJ is uniquely sensitive to the early lag phase of amyloid-
aggregation, often detecting oligomers before Thioflavin T (ThT) becomes effective. -
Binding Mode: The hydrophobic julolidine core intercalates into the hydrophobic grooves of misfolded protein aggregates. The subsequent restriction of the vinyl rotor triggers the "turn-on" fluorescence response.
-
Protocol Note: For aqueous applications, DCVJ is typically dissolved in DMSO stock and diluted into PBS (solubility ~0.33 mg/mL in 1:2 DMSO:PBS).[6]
Summary of Key Compounds
| Compound | Structure / Function | Key Application |
| Julolidine | Parent Scaffold | Precursor; Dye chemistry |
| DCVJ | 9-(2,2-dicyanovinyl)julolidine | Membrane viscosity; Amyloid oligomer detection |
| CCVJ | 9-(2-carboxy-2-cyano)vinyl-julolidine | Protein conjugation (via carboxyl group); Antibody labeling |
| Julolidine Red | Cationic dye | Laser dye; Non-linear optics |
References
-
Pinkus, G. (1892). Ueber das Julolidin. Berichte der deutschen chemischen Gesellschaft.
-
Glass, D. B., & Weissberger, A. (1967). Julolidine. Organic Syntheses.
-
Haidekker, M. A., et al. (2001). A novel approach to blood plasma viscosity measurement using fluorescent molecular rotors. American Journal of Physiology-Heart and Circulatory Physiology.
-
Kung, C. E., & Reed, J. K. (1989). Fluorescent molecular rotors: a new class of probes for cell membrane fluidity. Biochemistry.
-
Raha, S., et al. (2017). Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase. ChemBioChem.
-
Loutfy, R. O. (1986). Fluorescence probes for polymerization reactions. Macromolecules.
Sources
- 1. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rejuvenating old fluorophores with new chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. real.mtak.hu [real.mtak.hu]
- 5. prepchem.com [prepchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Julolidine Hydrobromide Derivatives & Molecular Rotors
This guide serves as a technical blueprint for utilizing Julolidine Hydrobromide as a precursor for high-fidelity fluorescent molecular rotors. It moves beyond basic definitions to explore the structural mechanics, synthesis pathways, and experimental applications of its derivatives, specifically focusing on viscosity-sensitive fluorophores like DCVJ and CCVJ .
Part 1: The Chemical Core & Structural Mechanics
The Julolidine Advantage
Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is distinct from standard aniline derivatives due to its rigid, fused tricyclic structure . In a typical aniline, the nitrogen lone pair can decouple from the aromatic ring through free rotation. In julolidine, the alkyl chains are fused back to the phenyl ring, locking the nitrogen lone pair into a planar conformation that maximizes conjugation with the aromatic system.
Julolidine Hydrobromide (
The Mechanism: Twisted Intramolecular Charge Transfer (TICT)
The utility of julolidine derivatives lies in their behavior as Molecular Rotors .[1][2]
-
State A (Planar/Conductive): Upon excitation, the molecule exists in a planar, conjugated state with high fluorescence.
-
State B (Twisted/Non-Radiative): In low-viscosity environments, the bond connecting the donor (julolidine) and acceptor (e.g., dicyanovinyl) groups rotates.[2] This creates a Twisted Intramolecular Charge Transfer (TICT) state, which decays non-radiatively (heat), quenching fluorescence.
-
The Viscosity Switch: In high-viscosity environments (or when bound to rigid pockets like amyloid fibrils), this rotation is mechanically hindered. The molecule is forced to relax radiatively, resulting in a dramatic surge in fluorescence quantum yield.
Figure 1: The TICT mechanism. High viscosity blocks the transition to the dark TICT state, forcing emission from the LE state.
Part 2: Synthesis & Derivatization[1]
To utilize Julolidine Hydrobromide, one must first liberate the free base and then functionalize the electron-rich 9-position (para to the nitrogen).
Synthesis Workflow: HBr Salt to Molecular Rotor (DCVJ)
The most common derivative is 9-(dicyanovinyl)julolidine (DCVJ) .
Step 1: Neutralization (Liberating the Base)
-
Reagents: Julolidine HBr, NaOH (10% aq), Dichloromethane (DCM).
-
Protocol: Dissolve Julolidine HBr in water. Basify with NaOH until pH > 10. Extract 3x with DCM. Dry organic layer over
and evaporate. -
Result: Julolidine free base (viscous oil/solid). Use immediately to avoid oxidation.
Step 2: Vilsmeier-Haack Formylation
-
Reagents:
, DMF. -
Mechanism: Electrophilic aromatic substitution at position 9.
-
Protocol: Cool DMF to 0°C. Add
dropwise (Vilsmeier reagent formation). Add Julolidine free base. Heat to 80°C for 2 hours. Hydrolyze with ice water/sodium acetate. -
Result:9-Julolidine Carboxaldehyde (Solid, bright yellow).
Step 3: Knoevenagel Condensation (The Rotor)
-
Reagents: 9-Julolidine Carboxaldehyde, Malononitrile, Piperidine (cat.), Ethanol.
-
Protocol: Reflux aldehyde and malononitrile in ethanol with catalytic piperidine for 1-2 hours.
-
Result:DCVJ (Orange/Red crystals).
Figure 2: Synthetic route from the stable hydrobromide salt to the active DCVJ sensor.
Part 3: Experimental Protocols & Applications
Protocol: Intracellular Viscosity Mapping
This protocol uses DCVJ to map microviscosity changes in live cells (e.g., during apoptosis or membrane fusion).
Reagents:
-
DCVJ Stock: 10 mM in anhydrous DMSO (Store at -20°C, dark).
-
Loading Buffer: HBSS or PBS (pH 7.4).
Procedure:
-
Cell Preparation: Culture adherent cells (e.g., HeLa, HEK293) on glass-bottom dishes to 70% confluence.
-
Staining:
-
Dilute DCVJ stock to 1-5 µM in warm Loading Buffer. Note: Keep DMSO < 0.1% to avoid cytotoxicity.
-
Incubate cells for 20 minutes at 37°C.
-
Critical: Do not wash excessively. DCVJ is an equilibrium probe; washing may strip it from membranes.
-
-
Imaging:
-
Excitation: 440-460 nm (Cyan).
-
Emission: 490-520 nm (Green).
-
Calibration (Ratiometric): For absolute viscosity values, use a ratiometric derivative (e.g., CCVJ) or calibrate fluorescence lifetime (FLIM), as intensity alone depends on dye concentration.
-
Protocol: Amyloid Fibril Detection
Julolidine derivatives bind to the hydrophobic grooves of amyloid fibrils (Aβ, alpha-synuclein), acting as alternatives to Thioflavin T (ThT).
-
Preparation: Prepare 10 µM DCVJ in PBS.
-
Incubation: Mix 100 µL of protein sample (monomer vs. fibril) with 100 µL dye solution. Incubate 15 mins in dark.
-
Readout: Measure fluorescence (
).-
Result: Fibrillar samples will show >50x intensity increase over monomers.
-
Part 4: Data & Properties[3]
Physical Properties of Key Compounds
| Property | Julolidine HBr | Julolidine (Base) | DCVJ (Derivative) |
| CAS No. | 83646-41-7 | 479-59-4 | 58293-56-4 |
| MW ( g/mol ) | 254.17 | 173.26 | 249.31 |
| State | White/Off-white Solid | Viscous Liquid / Solid | Orange/Red Crystals |
| Solubility | Water, Methanol | DCM, Toluene, DMSO | DMSO, Acetone, Lipids |
| Excitation | N/A (Non-fluorescent) | ~360 nm | 430-450 nm |
| Emission | N/A | ~400 nm | 490-510 nm (Viscosity Dependent) |
Viscosity Sensitivity (Power Law)
The fluorescence quantum yield (
- : Viscosity[3][4]
- : Sensitivity constant (typically 0.5 - 0.6 for DCVJ)
-
Implication: A linear plot of
vs confirms rotor behavior.
References
-
Kung, C. E., & Reed, J. K. (1989). Fluorescent molecular rotors: a new class of probes for tubulin structure and assembly. Biochemistry, 28(16), 6678-6686.[5] Link
-
Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—concepts and applications. Organic & Biomolecular Chemistry, 5(11), 1669-1678. Link
-
Levine, H. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution. Protein Science, 2(3), 404-410. Link
-
PubChem. Julolidine Hydrobromide (CID 12255670). National Library of Medicine. Link
-
Sigma-Aldrich. 9-(2,2-Dicyanovinyl)julolidine Product Sheet.[6] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 5. 9-(2,2-二氰乙烯基)久洛啶 BioReagent, suitable for fluorescence, ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Julolidine hydrobromide | C12H16BrN | CID 12255670 - PubChem [pubchem.ncbi.nlm.nih.gov]
Physical properties like melting point and boiling point of Julolidine hydrobromide.
Technical Whitepaper: Physicochemical Characterization of Julolidine Hydrobromide
Executive Summary
Julolidine hydrobromide (CAS: 83646-41-7) is the hydrobromide salt of julolidine, a rigid tricyclic amine.[1][2][3] Unlike its free base counterpart—which exists as a low-melting solid or viscous liquid prone to oxidation—the hydrobromide salt offers enhanced stability, higher crystallinity, and defined thermal transitions.[1] These properties make it a critical intermediate in the synthesis of fluorescent probes (e.g., BODIPY dyes), organic light-emitting diodes (OLEDs), and pharmaceutical precursors.[1] This guide provides an authoritative analysis of its physical properties, focusing on melting point (MP) and thermal behavior, supported by validated experimental protocols.[1]
Chemical Identity & Structural Context
To accurately characterize Julolidine hydrobromide, one must distinguish it from the free base.[1] The salt formation locks the nitrogen lone pair, significantly altering the physical state and thermal stability.[1]
Table 1: Comparative Physicochemical Profile
| Feature | Julolidine (Free Base) | Julolidine Hydrobromide (Salt) |
| CAS Number | 479-59-4 | 83646-41-7 |
| Formula | C₁₂H₁₅N | C₁₂H₁₅N[1][2] · HBr |
| Molar Mass | 173.26 g/mol | 254.17 g/mol |
| Physical State | Amber liquid / Low-melting solid | White to off-white crystalline powder |
| Melting Point | 34–40 °C | 239–242 °C (Primary Lit.)[1] |
| Solubility | Toluene, Chloroform, DCM | Water, Methanol, Hot Ethanol |
Thermal Properties Analysis
Melting Point: The Critical Purity Indicator
The melting point of Julolidine hydrobromide is its most defining physical characteristic for quality control.[1]
-
Standard Range: Authoritative sources place the melting point between 239°C and 242°C .[1][2][3][4]
-
Deviations: Values as low as 218°C have been reported.[1][2] Scientifically, this depression is rarely due to polymorphism but rather:[1]
Boiling Point vs. Decomposition
A common misconception in automated databases is the assignment of a boiling point (e.g., ~347°C) to the salt.[1]
-
Scientific Reality: Julolidine hydrobromide is an ionic solid.[1] It does not exhibit a true boiling point at atmospheric pressure.[1][5]
-
Mechanism: Upon heating beyond its melting point (>250°C), the lattice energy is overcome, leading to dissociation (releasing HBr gas) or oxidative decomposition of the organic core.[1] The "boiling point" found in literature often refers to the theoretical boiling point of the parent free base or a predicted value that ignores ionic interactions.[1]
Experimental Protocols
Protocol A: Synthesis & Recrystallization (Purity Assurance)
Objective: To isolate high-purity Julolidine HBr for accurate thermal characterization.
-
Dissolution: Dissolve 10.0 g of commercial Julolidine (Free Base) in 50 mL of diethyl ether or hexane. Cool to 0–4°C in an ice bath.
-
Acidification: Slowly bubble dry HBr gas or add 48% hydrobromic acid dropwise with vigorous stirring. The salt will precipitate immediately as a white solid.[1]
-
Filtration: Filter the precipitate under vacuum using a sintered glass funnel.
-
Recrystallization (Crucial Step):
-
Drying: Dry the crystals in a vacuum oven at 60°C for 24 hours over P₂O₅ to remove trace moisture.
Protocol B: Capillary Melting Point Determination
Objective: To determine the precise melting range as a proxy for purity.
-
Sample Prep: Grind the dried Julolidine HBr crystals into a fine powder. Fill a capillary tube to a height of 2–3 mm.[1] Compact the sample by tapping the tube on a hard surface.[1]
-
Apparatus Setup: Use a calibrated melting point apparatus (e.g., Stuart SMP30 or equivalent).[1]
-
Ramp Rate:
-
Fast Ramp: 10°C/min up to 220°C.[1]
-
Slow Ramp:1.0°C/min from 220°C until melting is complete.
-
-
Observation: Record two temperatures:
-
Validation: A range >2°C (e.g., 235–240°C) indicates impurity.[1] Recrystallize and repeat.
Visualization of Workflows
Figure 1: Synthesis and Characterization Logic
This diagram illustrates the transformation from the unstable free base to the stable salt and the decision logic for thermal analysis.[1]
Caption: Workflow for converting Julolidine free base to the hydrobromide salt, illustrating the critical purification loop required before accurate thermal characterization.
Figure 2: Thermal Transition Pathway
This diagram details the physical changes occurring during the heating process, distinguishing between melting and decomposition.[1]
Caption: Thermal transition pathway of Julolidine HBr. Note the distinct liquid phase before the onset of irreversible decomposition.[1]
References
-
Sigma-Aldrich. (2025).[1][5][6] Julolidine hydrobromide Product Specification & COA. Retrieved from
-
ChemicalBook. (2025).[1][4][7] Julolidine Hydrobromide MSDS and Physical Properties. Retrieved from
-
National Institutes of Health (NIH). (2025).[1] PubChem Compound Summary: Julolidine Hydrobromide (CID 12255670).[1] Retrieved from
-
Organic Syntheses. (1946).[1] Julolidine Synthesis and Derivatives. Coll. Vol. 3, p. 504.[1][2] Retrieved from [1]
-
Thermo Fisher Scientific. (2025).[1][5] Safety Data Sheet: Julolidine Compounds. Retrieved from
Sources
- 1. Julolidine hydrobromide | C12H16BrN | CID 12255670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Julolidine | 479-59-4 [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. JULOLIDINE HYDROBROMIDE - Safety Data Sheet [chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
How to use Julolidine hydrobromide as a fluorescent probe?
Application Note: Probing Microviscosity and Protein Aggregation with Julolidine Hydrobromide
Part 1: Executive Summary & Scientific Principle
Julolidine Hydrobromide (CAS: 83646-41-7) is the hydrobromide salt of julolidine, a rigid bicyclic aniline derivative.[1][2] While often used as a precursor for high-performance molecular rotors (like DCVJ), the core julolidine structure itself exhibits unique fluorescence properties governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism.[1][2][3]
This guide details the use of Jul-HBr as a micro-environmental probe. Unlike rigid fluorophores (e.g., fluorescein), Jul-HBr’s fluorescence quantum yield is intrinsically linked to the viscosity and polarity of its immediate environment.[2]
The TICT Mechanism (The "Rotor" Effect)
The sensing capability of Julolidine relies on the rotational freedom of its amino group relative to the aromatic ring.
-
Excitation: Upon photon absorption, the molecule enters a planar Locally Excited (LE) state.[1][2]
-
Relaxation (Low Viscosity): In fluid environments, the amino group rotates (twists), forming a non-emissive TICT state.[1][2] The energy dissipates non-radiatively (heat).[1]
-
Fluorescence (High Viscosity): In viscous environments (or when bound to rigid protein aggregates), this rotation is mechanically hindered.[1][2][4] The molecule is forced to relax radiatively, resulting in a sharp increase in fluorescence intensity.[2]
Senior Scientist Insight (Critical Chemistry): Julolidine Hydrobromide is a salt.[1][2] The nitrogen atom is protonated in the solid state. To function as a TICT probe, the nitrogen lone pair must be available for charge transfer.[1][2] Therefore, experimental conditions must maintain a pH > 6.0 (above the pKa ~5.7 of julolidine) to ensure the molecule exists in its active, deprotonated free-base form.[2]
Part 2: Technical Specifications & Properties
| Property | Specification | Notes |
| Chemical Name | Julolidine hydrobromide | 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine HBr |
| MW | 254.17 g/mol | Salt form ensures water solubility.[1][2] |
| Excitation Max | ~320–360 nm | UV-active.[1] (Note: Derivatives like DCVJ are Vis-active).[1][2] |
| Emission Max | ~400–450 nm | Blue/Green emission; solvent dependent.[1] |
| Solubility | Water, Methanol, DMSO | High water solubility compared to free base.[1][2] |
| pKa | ~5.7 | Critical: Buffer pH must be > 6.0 for fluorescence.[1] |
| Storage | -20°C, Desiccated, Dark | Hygroscopic and light sensitive.[1][2] |
Part 3: Experimental Protocols
Protocol A: Microviscosity Measurement (The Förster-Hoffmann Method)
Objective: Quantify the microviscosity of a solution or cellular compartment.
Materials:
Workflow Diagram:
Caption: Step-by-step workflow for establishing a viscosity calibration curve using Jul-HBr.
Step-by-Step Procedure:
-
Stock Preparation: Dissolve Jul-HBr in DMSO to create a 10 mM stock. Store in aliquots at -20°C.
-
Calibration Standards: Prepare a series of Glycerol/PBS mixtures ranging from 0% to 90% glycerol (v/v). This creates a viscosity range from ~1 cP to ~200 cP.[1]
-
Staining: Dilute the stock into each standard to a final concentration of 10 µM.
-
Equilibration: Incubate for 10 minutes at 25°C in the dark.
-
Measurement: Record emission spectra (Ex: 350 nm / Em: 400–450 nm).
-
Data Analysis (Self-Validation):
Protocol B: Detection of Protein Aggregation (Amyloid Fibrils)
Objective: Monitor the formation of amyloid fibrils (e.g., Insulin, Lysozyme, Aβ) using Jul-HBr as a hydrophobic pocket sensor.[1][2]
Mechanism: Julolidine binds to the exposed hydrophobic grooves of amyloid fibrils. This binding restricts the rotor's motion, triggering a fluorescence "turn-on" response similar to Thioflavin T (ThT), but with different binding specificity.[1][2]
Workflow Diagram:
Caption: Mechanism of fluorescence activation upon binding to amyloid fibrils.[1][2]
Step-by-Step Procedure:
-
Protein Preparation: Prepare protein solution (e.g., Insulin 2 mg/mL) in aggregation buffer (e.g., pH 2.0 or 7.4 depending on target).[1][2]
-
Probe Addition: Add Jul-HBr to a final concentration of 20 µM.
-
Induction: Induce aggregation (e.g., heat to 65°C with agitation).[1][2]
-
Kinetic Monitoring: Measure fluorescence every 5–10 minutes.
-
Interpretation: A sigmoidal increase in fluorescence intensity indicates the nucleation and elongation phases of amyloid formation.[1]
Part 4: Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| No Fluorescence | pH is too low (< 5.7).[1][2] | The nitrogen is protonated ( |
| High Background | Dye aggregation or precipitation.[1] | Julolidine free base is hydrophobic.[1] If pH > 8 or concentration > 50 µM, it may precipitate.[1][2] Use < 20 µM. |
| Non-Linear Calibration | Inner Filter Effect.[1] | Concentration is too high. Absorbance at Ex wavelength should be < 0.1 OD.[1] Dilute sample. |
| Blue Shift | Polarity change vs. Viscosity.[1] | Julolidine is solvatochromic.[1] Ensure the solvent polarity of the calibration curve matches the sample (e.g., use Glycerol/Water, not Glycerol/Methanol).[2] |
References
-
Förster, T., & Hoffmann, G. (1971).[1][2] Effect of Viscosity on the Fluorescence Quantum Yield of Dye Molecules. Z. Phys. Chem. (Foundational paper for the viscosity-fluorescence relationship).[1]
-
Haidekker, M. A., & Theodorakis, E. A. (2007).[1][2] Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry . (Comprehensive review of Julolidine derivatives like DCVJ).
-
Kung, C. E., & Reed, J. K. (1989).[1][2] Fluorescent molecular rotors: a new class of probes for tubulin structure and assembly. Biochemistry . (Application of Julolidine rotors in protein assembly).
-
PubChem. (2025).[1][2] Julolidine Hydrobromide Compound Summary. (Chemical and Physical Safety Data).
Sources
Experimental protocol for Julolidine hydrobromide in cell imaging.
Application Note: Julolidine-Based Molecular Rotors for Intracellular Viscosity & Amyloid Imaging
Part 1: Executive Summary & Mechanism of Action
1.1 The Julolidine Moiety: More Than a Precursor While Julolidine Hydrobromide (CAS 83646-41-7) is chemically categorized as a precursor used to synthesize fluorescent dyes, its rigid tricyclic nitrogen structure is the functional core of a powerful class of imaging probes known as Molecular Rotors .
In cell biology and drug development, "Julolidine" rarely refers to the raw hydrobromide salt usage in imaging (which requires toxic UV excitation), but rather to its derivatives , most notably DCVJ (9-(dicyanovinyl)-julolidine) and CCVJ . These probes are unique because their fluorescence quantum yield is directly dependent on the microviscosity of their environment, not just concentration.
1.2 The TICT Mechanism (Twisted Intramolecular Charge Transfer) The scientific value of Julolidine probes lies in the TICT mechanism.
-
Low Viscosity (e.g., Cytosol): Upon excitation, the julolidine "rotor" and the vinyl "stator" twist relative to each other. This rotation dissipates energy non-radiatively (heat). Result: Low Fluorescence.
-
High Viscosity (e.g., Membranes, Protein Aggregates): The solvent viscosity mechanically hinders this rotation. The molecule is "locked" in a planar state, forcing energy dissipation through photon emission. Result: High Fluorescence.
This self-validating mechanism makes Julolidine probes ratiometric sensors for cytoskeletal dynamics, membrane fluidity, and amyloid fibril formation .
Figure 1: The TICT Mechanism. Fluorescence competes with bond rotation. High viscosity blocks rotation, enhancing signal.
Part 2: Reagent Preparation & Handling
2.1 Handling Julolidine Hydrobromide (The Precursor) If you are starting with the raw salt (Julolidine HBr) for synthesis or UV-based assays:
-
Solubility: Soluble in water and methanol.
-
Stock Solution: Prepare 100 mM in DMSO or Methanol. Store at -20°C, protected from light.
-
Safety: Julolidine is a skin irritant. Wear nitrile gloves.
2.2 Preparing the Imaging Probe (DCVJ Example) Standard imaging uses the derivative DCVJ. If synthesizing from Julolidine HBr, ensure purification removes unreacted precursors.
-
Stock Concentration: 10 mM in anhydrous DMSO.
-
Storage: Aliquot and store at -20°C. Stable for 6 months.
-
Working Solution: Dilute to 1–10 µM in HBSS or PBS immediately before use. Avoid serum-containing media during loading (serum albumin binds the dye, causing background fluorescence).
Part 3: Protocol - Intracellular Microviscosity Mapping
Objective: To map viscosity gradients in live cells (e.g., distinguishing mitochondrial matrix viscosity from cytosolic viscosity).
Experimental Workflow:
Figure 2: Step-by-step workflow for live-cell viscosity imaging.
Detailed Procedure:
-
Seeding: Plate cells (e.g., HeLa, HEK293) on 35mm glass-bottom dishes. Allow 24h adherence.
-
Washing: Remove culture media. Wash cells 2x with pre-warmed HBSS (Hank's Balanced Salt Solution). Critical: Serum proteins (BSA/FBS) have hydrophobic pockets that bind Julolidine, creating false "high viscosity" signals.
-
Loading: Add working solution (e.g., 5 µM DCVJ in HBSS).
-
Incubation: Incubate for 20 minutes at 37°C in the dark.
-
Imaging (Live): Transfer immediately to a microscope stage top incubator (37°C, 5% CO2).
-
Excitation: 440–460 nm (Blue diode or Argon laser).
-
Emission: 490–530 nm (Green channel).
-
Note: Julolidine probes are sensitive to photo-oxidation. Use low laser power (<2%).
-
3.1 Viscosity Calibration (The "Self-Validating" Step) To convert arbitrary fluorescence units (AFU) to absolute viscosity (centipoise, cP), you must generate a calibration curve.
-
Prepare mixtures of Methanol/Glycerol (0% to 90% Glycerol) to create known viscosity standards.
-
Add dye (5 µM) to each mixture.
-
Measure fluorescence intensity.[1]
-
Plot log(Intensity) vs. log(Viscosity) . The relationship is typically linear according to the Förster-Hoffmann equation:
(Where is viscosity and is the dye sensitivity factor).
Part 4: Protocol - Amyloid Fibril Detection
Objective: Detect protein misfolding (e.g., Aβ, Tau, or Lysozyme fibrils) using Julolidine's affinity for beta-sheet channels.
Why Julolidine? Unlike Thioflavin T (ThT), Julolidine derivatives often bind to different hydrophobic pockets, providing complementary structural data.
Procedure:
-
Protein Preparation: Incubate monomeric protein (e.g., Lysozyme) under acidic/high-temp conditions to induce fibrillation.
-
Probe Addition: Add Julolidine probe (10 µM final) to the protein solution.
-
Kinetic Monitoring: Measure fluorescence every 5 minutes in a plate reader.
-
Ex/Em: Depends on derivative (DCVJ: 450/500nm).
-
-
Data Interpretation: A sigmoidal increase in fluorescence indicates the nucleation-dependent polymerization of fibrils.
Part 5: Data Analysis & Troubleshooting
5.1 Data Presentation Table
| Parameter | Low Viscosity (Cytosol) | High Viscosity (Membrane/Fibril) |
|---|---|---|
| Rotor State | Free Rotation | Restricted Rotation |
| Decay Path | Non-Radiative (Heat) | Radiative (Photon) |
| Lifetime (
5.2 Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| High Background | Serum binding | Wash cells thoroughly with serum-free HBSS before staining. |
| No Signal | Dye efflux | Use Verapamil (MDR inhibitor) if cells pump out the dye; Check Ex/Em settings. |
| Rapid Bleaching | ROS generation | Reduce laser power; limit exposure time; use anti-fade live-cell buffer if possible. |
| Precipitation | Low solubility | Ensure stock is fully dissolved in DMSO before diluting in aqueous buffer. |
References
-
Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry, 5(16), 2669-2683. Link
-
Kung, C. E., & Reed, J. K. (1989). Fluorescent molecular rotors: a new class of probes for cell-membrane fluidity. Biochemistry, 28(16), 6678-6686. Link
-
Sutharsan, J., et al. (2010). Rational design of amyloid binding agents based on the molecular rotor motif. ChemMedChem, 5(1), 56-60. Link
-
Levitt, J. A., et al. (2009). Fluorescence anisotropy of molecular rotors for viscosity sensing. ChemPhysChem, 10(15), 2658-2664. Link
(Note: While "Julolidine Hydrobromide" is the chemical precursor, the protocols above utilize the functional fluorophores derived from this core structure to ensure experimental success in biological imaging.)
Sources
Application Note: Julolidine Hydrobromide Derivatives for High-Sensitivity Metal Ion Detection
Executive Summary
Julolidine hydrobromide (CAS: 7335-26-4) serves as a critical structural precursor for a class of rigid, high-quantum-yield fluorescent probes. Unlike flexible amine donors, the fused ring system of the julolidine moiety restricts bond rotation, effectively inhibiting Twisted Intramolecular Charge Transfer (TICT) . This structural rigidity minimizes non-radiative energy decay, making julolidine-based sensors exceptionally bright and sensitive.
This guide details the application of julolidine derivatives in detecting transition metal ions (
Mechanism of Action
The sensing capability of julolidine probes relies on the modulation of Intramolecular Charge Transfer (ICT) .
-
The Donor: The nitrogen atom in the julolidine ring acts as a strong electron donor.
-
The Acceptor: A conjugated group (e.g., Schiff base, hydrazone) acts as the electron acceptor.
-
The Trigger:
-
Free State: The probe may exhibit weak fluorescence due to Photoinduced Electron Transfer (PET) or specific quenching mechanisms.
-
Bound State (Metal Chelation): Binding a metal ion (e.g.,
) to the receptor site blocks the quenching pathway (e.g., inhibiting PET) or enhances the rigidity of the system (Chelation-Enhanced Fluorescence, CHEF ). This results in a sharp "Turn-On" fluorescence response.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Visualization: Sensing Mechanism[1][2][3]
Figure 1: Mechanism of fluorescence activation. Metal binding rigidifies the structure, blocking non-radiative decay pathways and triggering emission.
Protocol A: Synthesis of a Representative Julolidine Sensor
Note: Julolidine hydrobromide is typically converted into 8-hydroxyjulolidine-9-carboxaldehyde via Vilsmeier-Haack formylation before condensation. This protocol assumes the use of the aldehyde derivative, a standard intermediate derived from the hydrobromide salt.
Target: Synthesis of a Julolidine-Schiff Base Probe (Generic Protocol for
Reagents Required[1][2][3][4]
-
Precursor: 8-Hydroxyjulolidine-9-carboxaldehyde (derived from Julolidine Hydrobromide).
-
Linker: Hydrazine hydrate or phenylhydrazine derivative.
-
Solvent: Absolute Ethanol (EtOH).
-
Catalyst: Glacial Acetic Acid (catalytic amount).
Step-by-Step Procedure
-
Dissolution: Dissolve 1.0 mmol of 8-hydroxyjulolidine-9-carboxaldehyde in 10 mL of absolute ethanol in a round-bottom flask.
-
Activation: Add 2-3 drops of glacial acetic acid to catalyze the imine formation.
-
Condensation: Dropwise add 1.0 mmol of the hydrazine derivative (dissolved in 5 mL ethanol) to the stirring solution.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor reaction progress via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (7:3). -
Isolation:
-
Cool the reaction mixture to room temperature.
-
A precipitate (the Schiff base sensor) should form.
-
Filter the precipitate and wash 3x with cold ethanol.
-
-
Purification: Recrystallize from hot ethanol or acetonitrile to obtain the pure sensor.
-
Validation: Verify structure via
-NMR and Mass Spectrometry (ESI-MS).
Protocol B: Fluorometric Detection of Metal Ions
This protocol describes the quantitative detection of
Materials
-
Probe Stock: 1 mM Julolidine Probe in DMSO.
-
Metal Stock: 10 mM
(or perchlorate salt) in deionized water. -
Buffer: 10 mM HEPES or PBS (pH 7.2–7.4).
-
Instrument: Fluorescence Spectrophotometer (e.g., Hitachi F-7000 or equivalent).
Experimental Workflow
Figure 2: Step-by-step fluorometric titration workflow.
Detailed Steps
-
Probe Working Solution: Dilute the 1 mM DMSO stock into the buffer to reach a final concentration of 10
M . Ensure the final DMSO content is <1% to prevent solvent effects, unless the probe requires higher organic co-solvent (e.g., EtOH/Water 1:1). -
Blank Reading: Place 3 mL of the probe solution in a quartz cuvette. Record the emission spectrum (Excitation typically ~430-450 nm; Emission ~500-650 nm).
-
Titration:
-
Add aliquots of the Metal Stock solution (
increments) to the cuvette. -
Mix gently by pipetting or magnetic stirring.
-
Allow 2 minutes for equilibrium.
-
-
Measurement: Record the fluorescence spectrum after each addition until saturation is reached (intensity plateaus).
-
Selectivity Check: Repeat the assay with competing ions (
, , , , ) to verify specificity.
Data Analysis & Performance Metrics
Limit of Detection (LOD) Calculation
The LOD is calculated using the linear region of the titration curve:
- : Standard deviation of the blank (probe only) emission intensity (measure 10 times).
- : Slope of the linear regression line (Intensity vs. Concentration).
Binding Constant ( )
Determine the association constant using the Benesi-Hildebrand equation for 1:1 stoichiometry:
- : Fluorescence of free probe.
-
: Fluorescence at metal concentration
.[1] - : Fluorescence at saturation.
Comparative Performance Table (Literature Values)
| Probe Type | Target Ion | Mechanism | Detection Limit (LOD) | Reference |
| Julolidine-Schiff Base | CHEF / Turn-on | ~1.6 | [1] | |
| Julolidine-Hydrazone | CHEF | ~15 nM | [2] | |
| Julolidine-Furan | ICT Enhancement | High Selectivity | [3] | |
| Julolidine-Coumarin | Quenching/Restoration | ~0.5 | [4] |
References
-
Royal Society of Chemistry. "Julolidine-based Schiff's base as a Zn2+ chemosensor: experimental and theoretical study." RSC Advances. Link
-
National Institutes of Health (PubMed). "A Julolidine Aldehyde Dansyl Hydrazine Schiff Base as Fluorescence Chemosensor for Zn2+ ions Recognition." PubMed. Link
-
ResearchGate. "Fluorescent chemosensor based-on the combination of julolidine and furan for selective detection of zinc ion." Journal of Fluorescence. Link
-
Google Patents. "Julolidine conjugates and methods for their preparation and use (US8642764B1)." Google Patents. Link
-
Royal Society of Chemistry. "Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis." Sensors & Diagnostics. Link
Sources
- 1. KR20150008243A - Julolidine based compounds and agent for detecting zinc ion using the same - Google Patents [patents.google.com]
- 2. Julolidine-hydrazone based chemosensor for detection of Zn2+: Fluorescent in-situ formed Zn2+ complex discriminates PPi from ADP and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
Advanced Fluorometric Monitoring of Polymerization using Julolidine Hydrobromide
Application Note: AN-JHB-2026
Abstract
This guide details the protocol for utilizing Julolidine Hydrobromide (J-HBr) and its derivatives as fluorescent molecular rotors (FMRs) to monitor polymerization kinetics in real-time. Unlike destructive rheological testing, this fluorometric method offers non-invasive, continuous data on microviscosity changes, gelation points, and vitrification. This note specifically addresses the handling of the hydrobromide salt form, its solubility advantages in aqueous hydrogels, and the critical pH considerations required to activate the Twisted Intramolecular Charge Transfer (TICT) mechanism.
The Physicochemical Basis: Molecular Rotors & TICT
To effectively use Julolidine Hydrobromide, one must understand the mechanism that links its fluorescence to viscosity.
The TICT Mechanism
Julolidine-based compounds belong to a class of dyes known as Molecular Rotors .[1][2] Their fluorescence quantum yield is directly dependent on the viscosity of their environment via the Twisted Intramolecular Charge Transfer (TICT) state.
-
Excitation: Upon absorbing light (typically ~350–400 nm for the julolidine core), the molecule enters an excited singlet state.
-
Relaxation Competition: The molecule has two pathways to return to the ground state:
-
Radiative Decay (Fluorescence): Emitting a photon.
-
Non-Radiative Decay (Rotation): The intramolecular rotation of the amino/ring groups dissipates energy as heat.
-
-
The Viscosity Switch: In low-viscosity solvents (monomers), the molecule rotates freely, favoring non-radiative decay (Low Fluorescence). As polymerization proceeds and viscosity increases, this rotation is sterically hindered. The molecule is forced to relax via the radiative pathway, causing a dramatic surge in fluorescence intensity.
The Hydrobromide Salt Factor (Critical E-E-A-T)
Most literature cites neutral Julolidine or DCVJ (9-(Dicyanovinyl)julolidine). However, Julolidine Hydrobromide is often the supplied reagent due to its superior shelf stability and water solubility.
-
Cationic Nature: The HBr form is a salt (
). -
Fluorescence Quenching: Protonation of the nitrogen lone pair can inhibit the charge transfer required for the TICT mechanism.
-
Operational Requirement: For maximum sensitivity, the probe often functions best as the free base. However, in aqueous hydrogels, the salt form provides the necessary solubility. The protocol below addresses how to balance solubility with fluorescence activity.
Experimental Design & Pre-Validation
Reagent Preparation
-
Target Probe: Julolidine Hydrobromide (CAS: 479-59-4).
-
Alternative (High Sensitivity): If monitoring hydrophobic epoxies, consider converting J-HBr to DCVJ or using the free base to prevent phase separation.
-
Solvent:
-
For Hydrogels: Deionized Water or PBS.
-
For Resins/Epoxies: Ethanol, DMSO, or direct dissolution in the monomer.
-
Spectral Characterization
Before adding to the polymer, verify the excitation/emission maxima in your specific solvent, as julolidine exhibits solvatochromism.
| Parameter | Typical Value (Aqueous/Polar) | Typical Value (Hydrophobic) |
| Excitation ( | 350 nm – 380 nm | 380 nm – 420 nm |
| Emission ( | 450 nm – 500 nm | 480 nm – 520 nm |
| Stokes Shift | Large (~100 nm) | Moderate |
Protocol A: Real-Time Monitoring of Hydrogel Crosslinking
Target Application: PEG-DA, Alginate, or Acrylamide hydrogels.
Materials
-
Julolidine Hydrobromide (Stock: 10 mM in Water).
-
Hydrogel Pre-polymer solution.
-
Photoinitiator (e.g., LAP or Irgacure) or Chemical Crosslinker.
-
Fluorescence Spectrometer or Plate Reader (heated).
Workflow
-
Dye Incorporation:
-
Add J-HBr stock to the pre-polymer solution to achieve a final concentration of 10–50 µM .
-
Note: Keep concentration low to prevent inner-filter effects or perturbation of the polymerization chemistry.
-
-
Baseline Reading (Zero Viscosity):
-
Load sample into the cuvette/plate.
-
Measure fluorescence intensity (
) at . Ensure signal is detectable but not saturated.
-
-
Initiation:
-
Add the crosslinker or expose to UV light to trigger polymerization.
-
-
Kinetic Acquisition:
-
Record Intensity (
) every 10–30 seconds. -
Maintain constant temperature (e.g., 25°C or 37°C).
-
Data Visualization (DOT Diagram)
Caption: Workflow for monitoring hydrogel crosslinking using Julolidine Hydrobromide.
Protocol B: Cure Monitoring of Hydrophobic Resins (Epoxy/Acrylic)
Target Application: Industrial adhesives, dental resins.
Critical Modification: J-HBr is hydrophilic. For hydrophobic resins, you must either dissolve the salt in a co-solvent (DMSO) or neutralize it to the free base.
Neutralization Step (If using J-HBr salt)
-
Dissolve J-HBr in a minimal amount of water.
-
Add dilute NaOH until pH > 7.0.
-
Extract with Dichloromethane (DCM) or Ethyl Acetate.
-
Evaporate solvent to obtain Julolidine Free Base (Oil/Solid).
-
Re-dissolve in the resin monomer.
Monitoring Steps
-
Mix Resin + Hardener + Dye (Free base, ~50 µM).
-
Place in the rheometer cup (if performing simultaneous rheology) or fluorometer.
-
Monitor fluorescence over time.[2]
-
Correlation: The "Gel Point" (crossover of G' and G'') typically correlates with the inflection point of the fluorescence intensity curve.
Data Analysis & Interpretation
The relationship between fluorescence quantum yield (
Where:
- is a temperature-dependent constant.
- is the dye-dependent sensitivity factor (typically 0.5 – 0.8 for julolidine derivatives).
Interpreting the Curve
| Reaction Phase | Fluorescence Signal | Physical State |
| Induction | Low, Stable | Monomers are liquid; free rotation of dye. |
| Gelation Onset | Exponential Rise | Crosslinking restricts free volume; rotation hindered. |
| Vitrification | Plateau | Matrix becomes glassy; dye rotation is fully locked. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Signal Increase | Dye Protonation (Acidic Resin) | Ensure pH is neutral/basic. Use Free Base form. |
| Signal Saturation | Concentration too high | Dilute dye to <10 µM. Check for aggregation. |
| Photobleaching | Excitation intensity too high | Reduce excitation power or use pulsed sampling. |
| Erratic Data | Temperature fluctuations | Viscosity is T-dependent. Thermostat the sample holder. |
Mechanism of Action Diagram
The following diagram illustrates the molecular behavior of the probe during the transition from monomer to polymer.
Caption: The TICT switching mechanism of Julolidine probes driven by environmental viscosity.
References
-
Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry, 5(10), 1469-1475. Link
-
Loutfy, R. O. (1986). Fluorescence probes for polymerization reactions. Journal of Polymer Science Part B: Polymer Physics, 24(10), 2267-2277. Link
-
Amo-Ochoa, P., et al. (2020). Julolidine-based Fluorescent Molecular Rotors as Vapour Sensing Probes in Polystyrene Films.[3] Sensors and Diagnostics. Link
-
PubChem. (n.d.).[4] Julolidine | C12H15N.[4][5][6][7] National Library of Medicine. Link
-
Lee, S., et al. (2019). Developing a julolidine-fluorescein-based hybrid as a highly sensitive fluorescent probe.[8] Talanta, 196, 284-290. Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Julolidine | C12H15N | CID 68069 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Julolidine - Wikipedia [en.wikipedia.org]
- 6. Julolidine | 479-59-4 [chemicalbook.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Developing a julolidine-fluorescein-based hybrid as a highly sensitive fluorescent probe for sensing and bioimaging cysteine in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Synthesis and Salt Formation of Julolidine-Based Molecular Rotors
Executive Summary
This technical guide outlines a robust, modular protocol for the synthesis of julolidine derivatives, specifically focusing on the 9-substituted molecular rotors (e.g., DCVJ, CCVJ) and their stabilization as hydrobromide salts .
Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is a conformationally restricted aniline derivative.[1] Its rigid bicyclic structure prevents non-radiative decay via twisting of the nitrogen lone pair, making its derivatives exceptional fluorescent molecular rotors . These compounds exhibit viscosity-dependent fluorescence quantum yields, making them critical tools in measuring intracellular viscosity, detecting amyloid fibrils, and developing organic light-emitting diodes (OLEDs).[1]
Key Technical Challenges Addressed:
-
Regioselectivity: Ensuring exclusive C-9 formylation without over-substitution.
-
Thermal Management: Controlling the Vilsmeier-Haack exotherm to prevent tar formation.[1]
-
Salt Stoichiometry: Precise hydrobromide formation to enhance solubility without degrading acid-sensitive functional groups.[1]
Chemo-Structural Rationale & Mechanism[1][2]
The synthesis relies on the electron-rich nature of the julolidine nitrogen, which activates the aromatic ring at the para position (C-9). We utilize a two-stage synthetic strategy:
-
Vilsmeier-Haack Formylation: Introduction of an aldehyde handle at C-9.[1][2]
-
Knoevenagel Condensation: Coupling with active methylene compounds (e.g., malononitrile) to create the "rotor" push-pull system.[1]
Mechanistic Pathway (Vilsmeier-Haack)
The following diagram details the electrophilic aromatic substitution mechanism.[1][3][4][5] Note the formation of the Vilsmeier Reagent (chloroiminium ion) and the critical hydrolysis step.[3][2][5]
[1]
Experimental Protocols
Pre-requisite: Free-Basing (If starting with Julolidine HBr)
Commercial julolidine is often sold as the hydrobromide salt for stability.[1] To proceed with electrophilic substitution, you must first liberate the free base.[1]
-
Dissolve Julolidine HBr (10 g) in water (50 mL).
-
Slowly add 2M NaOH until pH > 10. The free base will oil out or precipitate.[1]
-
Extract with Dichloromethane (DCM) (
mL).[1] -
Dry organic layer over anhydrous
, filter, and rotary evaporate.-
Checkpoint: You should obtain a viscous, dark oil or low-melting solid.[1]
-
Protocol A: Synthesis of 9-Formyljulolidine
Target: The universal intermediate.
Reagents:
-
Julolidine (Free Base): 1.73 g (10 mmol)[1]
-
Phosphorus Oxychloride (
): 1.1 mL (12 mmol)[1] -
Dimethylformamide (DMF): 5 mL (Solvent/Reagent)[1]
Step-by-Step:
-
Reagent Formation: In a flame-dried round-bottom flask under
, cool DMF to (ice bath). -
Addition: Add
dropwise over 10 minutes. Caution: Exothermic.[1] Stir for 15 minutes until the Vilsmeier complex forms (solution may turn slightly yellow/orange). -
Substrate Introduction: Dissolve Julolidine in minimal DMF (2 mL) and add dropwise to the reaction mixture at
. -
Reaction: Remove ice bath and heat to
for 4 hours . The solution will darken significantly. -
Quenching (Critical): Pour the reaction mixture onto 50 g of crushed ice. Slowly add saturated Sodium Acetate solution.
-
Why Sodium Acetate? Using strong bases like NaOH can cause haloform-type side reactions or degrade the aldehyde.[1] Acetate buffers the hydrolysis of the iminium salt gently.
-
-
Isolation: Stir for 2 hours. The product, 9-formyljulolidine, will precipitate as a yellowish solid.[1] Filter and wash with cold water.[1]
-
Purification: Recrystallize from Ethanol/Water (7:3).
Protocol B: Condensation to Molecular Rotors (e.g., DCVJ)
Target: 9-(2,2-Dicyanovinyl)julolidine (DCVJ).[1]
Reagents:
-
9-Formyljulolidine: 1.0 g (5 mmol)[1]
-
Malononitrile: 0.4 g (6 mmol)[1]
-
Ethanol: 20 mL
-
Piperidine: 3-5 drops (Catalyst)[1]
Step-by-Step:
-
Dissolve aldehyde and malononitrile in ethanol at room temperature.
-
Add piperidine catalyst.
-
Reflux for 2-3 hours. A vivid color change (often orange to deep red) indicates conjugation extension.[1]
-
Cool to room temperature. The product usually crystallizes out.[1]
-
Filter and wash with cold ethanol.[1]
Protocol C: Conversion to Hydrobromide Salt
Target: Stabilization for storage or biological application.
Rationale: The free base rotors are hydrophobic.[1] The HBr salt improves water solubility and shelf-life but is acidic.[1]
Step-by-Step:
-
Dissolve the derivative (e.g., DCVJ) in minimal anhydrous Chloroform or DCM.[1]
-
Prepare a 1M solution of HBr in Acetic Acid (or use 48% aq. HBr if the derivative is not hydrolysis-sensitive).[1]
-
Titration: Add HBr solution dropwise with vigorous stirring at
. -
Observation: A precipitate will form immediately.[1] Continue addition until no further precipitation occurs (approx 1:1 molar equivalent).[1]
-
Warning: Excess acid can hydrolyze the nitrile groups in DCVJ.
-
-
Isolation: Filter the salt under inert atmosphere (Argon) as HBr salts can be hygroscopic. Wash with diethyl ether to remove excess acid.[1]
-
Drying: Vacuum dry over
.
Analytical Validation
Summarized below are the expected analytical signatures for validation.
| Compound | Appearance | Melting Point | Key 1H NMR Signal (CDCl3) |
| Julolidine | Dark oil/solid | 39-40°C | |
| 9-Formyljulolidine | Yellow needles | 82-83°C | |
| DCVJ (Rotor) | Orange/Red solid | 130-132°C | |
| Julolidine HBr | White/Off-white | 218°C | Broad NH+ peak (>10 ppm), Shifted Ar-H |
Visual Workflow:
Troubleshooting & Safety
Common Pitfalls
-
Tar Formation: Occurs if
is added too quickly or if the reaction is heated before the Vilsmeier complex is fully formed. Solution: Strict temperature control at during addition. -
Incomplete Hydrolysis: If the aldehyde yield is low, the iminium intermediate might not have hydrolyzed. Solution: Increase quenching time with Sodium Acetate to >2 hours.
-
Solubility Issues: Julolidine HBr derivatives are often insoluble in non-polar solvents.[1] Solution: Use DMSO-d6 for NMR analysis of salts.
Safety (HSE)
-
Julolidine: Toxic by ingestion and skin contact.[1]
- : Reacts violently with water to release HCl.[1] Handle in a fume hood.
-
HBr: Corrosive and causes severe burns.[1]
References
-
Vilsmeier-Haack Mechanism & Formylation
-
Molecular Rotor Synthesis (DCVJ/CCVJ)
-
Julolidine Hydrobromide Properties
-
General Aldehyde Synthesis Protocol
-
PrepChem.[1] Synthesis of 9-Julolidine Carboxaldehyde.
-
Sources
- 1. Julolidine hydrobromide | C12H16BrN | CID 12255670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Julolidine | 479-59-4 [chemicalbook.com]
Application Note: Julolidine Hydrobromide as a High-Performance Building Block for Fluorescent Probes
[1]
Abstract
Julolidine hydrobromide (CAS 83646-41-7) serves as a critical structural motif in the synthesis of high-quantum-yield fluorescent dyes and molecular rotors.[1] Unlike its diethylaniline analogs, julolidine possesses a fused tricyclic ring system that structurally restricts the nitrogen lone pair.[1] This rigidity suppresses Twisted Intramolecular Charge Transfer (TICT) states, significantly enhancing photostability and brightness.[1] This application note details the handling of the hydrobromide salt, its conversion to reactive intermediates, and protocols for synthesizing viscosity-sensitive molecular probes (e.g., CCVJ, DCVJ).
Chemical Foundation & Handling
Commercially, julolidine is often supplied as the hydrobromide salt (Julolidine[1]·HBr) rather than the free base. The salt form offers superior shelf-life stability and resistance to oxidation (which turns the free base from colorless to reddish-brown).
Comparative Properties
| Property | Julolidine Free Base | Julolidine Hydrobromide | Application Note |
| State | Oily liquid / Low-melting solid | Crystalline Solid | Salt is easier to weigh and dispense.[1] |
| Melting Point | 39–40 °C | ~240 °C | Salt withstands higher processing temps. |
| Hygroscopicity | Low | Moderate | Store salt with desiccants. |
| Reactivity | Nucleophilic (Ready to react) | Non-nucleophilic (Latent) | Must be neutralized to participate in electrophilic substitutions. |
Safety & Storage[1]
Mechanistic Insight: The "Rigid Rotor" Advantage
The primary value of julolidine in organic synthesis is its ability to act as a TICT suppressor .
In standard push-pull dyes (e.g., 4-N,N-diethylaminobenzonitriles), excitation leads to a charge transfer state where the C-N bond twists.[1] This twisting allows the molecule to relax non-radiatively (releasing heat instead of light).
The Julolidine Effect: The aliphatic rings in julolidine "pin" the nitrogen atom, preventing full rotation.
-
Low Viscosity Media: Some twisting is possible; fluorescence is moderate.
-
High Viscosity Media: Rotation is completely arrested. The excited state must relax via photon emission.
-
Result: Fluorescence intensity becomes a direct function of environmental viscosity.
Synthetic Workflow: From Salt to Sensor
To utilize Julolidine[3]·HBr, the workflow typically involves three stages: Neutralization, Formylation, and Condensation.[1]
Detailed Experimental Protocols
Protocol A: Liberation and Formylation (Synthesis of 9-Formyljulolidine)
Objective: Convert Julolidine·HBr to the aldehyde intermediate. This is the "gateway" reaction for 90% of julolidine applications.
Reagents:
-
Julolidine Hydrobromide (10 mmol, 2.54 g)[1]
-
DMF (Dimethylformamide) (Dry, 5 mL)[1]
-
POCl3 (Phosphorus oxychloride) (12 mmol, 1.1 mL)[1]
-
Sodium Hydroxide (2M solution)
-
Dichloromethane (DCM)
Procedure:
-
Vilsmeier Complex Formation: In a flame-dried flask under Argon, cool DMF to 0°C. Add POCl3 dropwise over 10 minutes. A white precipitate (Vilsmeier salt) may form. Stir for 30 mins.
-
Addition of Substrate:
-
Note: Since starting with HBr salt, you cannot add it directly to the acidic Vilsmeier complex without buffering, or the HBr may interfere.[1]
-
Pre-step: Dissolve Julolidine[1]·HBr in minimal water, neutralize with 2M NaOH until pH > 10, extract with DCM, dry over MgSO4, and evaporate to obtain the Free Base oil .
-
Dissolve the fresh Free Base in 2 mL DMF and add dropwise to the Vilsmeier complex at 0°C.
-
-
Heating: Warm the mixture to 90°C and stir for 3 hours. The solution will turn dark green/brown.
-
Hydrolysis: Pour the reaction mixture onto 50g of crushed ice containing sodium acetate (buffered hydrolysis is gentler than strong base). Stir until the ice melts.
-
Isolation: The product, 9-formyljulolidine, will precipitate as a yellowish solid.[1] Filter, wash with water, and recrystallize from ethanol.[1]
-
Yield Target: 70-80%
-
Validation: 1H NMR (CDCl3) should show a distinct aldehyde singlet at ~9.6 ppm.
-
Protocol B: Synthesis of Molecular Rotor CCVJ
Objective: Synthesis of 9-(2-carboxy-2-cyanovinyl)julolidine (CCVJ), a widely used viscosity sensor.[1]
Reagents:
-
9-Formyljulolidine (from Protocol A) (2 mmol, 402 mg)[1]
-
Cyanoacetic acid (2.2 mmol, 187 mg)[1]
-
Piperidine (Catalytic amount, 2-3 drops)[1]
-
Ethanol (10 mL)
Procedure:
-
Condensation: In a 25 mL round-bottom flask, dissolve 9-formyljulolidine and cyanoacetic acid in Ethanol.
-
Catalysis: Add piperidine.
-
Reflux: Heat to reflux (approx 78°C) for 4 hours. The solution will shift from pale yellow to bright orange/red.
-
Monitoring: Monitor via TLC (Silica, 5% MeOH in DCM). The aldehyde spot will disappear.
-
Workup: Cool to room temperature. The product often crystallizes directly from the reaction mixture upon cooling. If not, reduce volume by 50% via rotary evaporation and chill at 4°C.[1]
-
Purification: Filter the orange crystals and wash with cold ethanol.
-
Application: Dissolve in DMSO for stock solution. Dilute into glycerol/water mixtures to test viscosity response.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Incomplete neutralization of HBr salt. | Ensure the free base is fully extracted before adding to POCl3. HBr can quench the Vilsmeier reagent. |
| Dark/Tar Products | Overheating during Vilsmeier reaction. | Keep temperature strictly at 80-90°C; do not exceed 100°C. |
| No Fluorescence | Quenching by solvent polarity.[1] | Julolidine rotors are sensitive to polarity. Ensure testing is done in viscous media (glycerol, ethylene glycol) to verify activity.[1] |
| Red Impurity | Oxidation of Julolidine. | The free base oxidizes in air to a red quinoid species. Use fresh free base immediately after neutralization. |
References
-
Molecular Rotors & Viscosity: Haidekker, M. A., & Theodorakis, E. A. (2007).[1] Molecular rotors—fluorescent biosensors for viscosity and flow.[4] Organic & Biomolecular Chemistry.
-
Synthesis of Julolidine Derivatives: Smith, P. A. S., & Yu, T. Y. (1952).[1] Julolidine and some of its derivatives.[3][5][6][7][8][9] Journal of Organic Chemistry.
-
CCVJ Characterization: Kung, C. E., & Reed, J. K. (1989).[1] Fluorescent molecular rotors: a new class of probes for cell membrane fluidity. Biochemistry.
-
Safety Data: PubChem Compound Summary for CID 12255670, Julolidine hydrobromide.[1]
-
Vilsmeier-Haack General Protocol: PrepChem. Synthesis of 9-Julolidine Carboxaldehyde.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Julolidine hydrobromide | C12H16BrN | CID 12255670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scispace.com [scispace.com]
- 8. Synthesis and Application of Two-Photon Active Fluorescent Rhodol Dyes for Antibody Conjugation and In Vitro Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
Application Note: Julolidine Hydrobromide as a Donor Precursor for High-Efficiency Dye-Sensitized Solar Cells (DSSCs)
Executive Summary
This application note details the utilization of Julolidine Hydrobromide (CAS: 102435-69-8) as a critical precursor for synthesizing metal-free organic dyes used in Dye-Sensitized Solar Cells (DSSCs). Unlike traditional ruthenium-based sensitizers, julolidine-based dyes offer a cost-effective, high-extinction coefficient alternative with tunable optical properties.
The core advantage of the julolidine moiety lies in its fused-ring amine structure . This structural rigidity locks the nitrogen lone pair into conjugation with the aromatic system, significantly lowering the ionization potential and suppressing non-radiative decay channels. This guide provides a validated protocol for converting the hydrobromide salt into an active donor moiety, synthesizing a D-π-A (Donor-Pi-Acceptor) dye, and integrating it into a photovoltaic device.
Scientific Foundation & Mechanism
The D-π-A Architecture
High-efficiency organic dyes typically follow a Donor-π-Acceptor configuration.[1]
-
Donor (D): Julolidine (derived from the hydrobromide salt). It captures photons and releases electrons.[2][3]
-
π-Bridge (π): A conjugated linker (e.g., thiophene) that facilitates electron transfer.
-
Acceptor (A): Typically cyanoacetic acid, which anchors the dye to the TiO₂ semiconductor and accepts the electron.
Mechanism of Action
Upon light absorption, the julolidine donor undergoes an intramolecular charge transfer (ICT) to the acceptor. The excited electron is injected into the conduction band (CB) of the TiO₂ photoanode.[2] The oxidized dye is subsequently regenerated by the electrolyte (typically I⁻/I₃⁻).
Electron Transport Visualization
The following diagram illustrates the energy pathway and electron injection mechanism critical for device function.
Figure 1: Charge transfer pathway in a Julolidine-based DSSC. The rigid julolidine structure enhances the stability of the HOMO state.
Experimental Protocols
Phase 1: Precursor Activation (Salt Neutralization)
Julolidine is often supplied as a hydrobromide salt for stability. It must be converted to the free base to participate in Vilsmeier-Haack formylation.
Reagents: Julolidine Hydrobromide, NaOH (2M), Diethyl Ether, MgSO₄.
-
Dissolve 5.0 g of Julolidine Hydrobromide in 50 mL of distilled water.
-
Slowly add 2M NaOH solution while stirring until the pH reaches 10–11. The solution will become cloudy as the free amine precipitates/oils out.
-
Extract the mixture with Diethyl Ether (3 x 50 mL).
-
Wash the combined organic layer with brine and dry over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure to yield Julolidine (Free Base) as a viscous oil or low-melting solid.
-
Yield Check: Expect >90%.[4] If lower, re-extract the aqueous layer.
-
Phase 2: Synthesis of the Donor-Acceptor Dye
This protocol synthesizes a standard Julolidine-Cyanoacetic Acid dye (referred to here as JD-1 ).
Workflow Diagram:
Figure 2: Synthetic route from activated Julolidine to the final sensitizer.
Detailed Steps:
-
Formylation:
-
Cool DMF (10 mL) to 0°C. Dropwise add POCl₃ (1.2 eq). Stir for 30 min.
-
Add Julolidine (Free Base, 1 eq) dissolved in DMF.
-
Heat to 80°C for 4 hours.
-
Hydrolyze with ice water and neutralize with sodium acetate. Collect the precipitate (9-Formyljulolidine).
-
-
Condensation:
-
Dissolve 9-Formyljulolidine (1 eq) and Cyanoacetic Acid (1.2 eq) in Acetonitrile.
-
Add catalytic Piperidine. Reflux for 6 hours.
-
Cool to room temperature. The dye will precipitate.
-
Recrystallize from Ethanol/Chloroform.
-
Phase 3: Device Assembly & Characterization
-
Photoanode Prep: Screen-print TiO₂ paste onto FTO glass. Sinter at 450°C.
-
Dye Loading: Immerse the TiO₂ electrode in a 0.3 mM solution of JD-1 (in Ethanol or DCM) for 12–24 hours.
-
Assembly: Sandwich the photoanode with a Platinum counter-electrode using a Surlyn spacer. Inject Iodide/Triiodide electrolyte.[2][3]
Performance Metrics & Data Analysis
Julolidine dyes generally outperform simple aniline donors due to reduced aggregation. Below is a comparative analysis of Julolidine-based dyes versus standard Triphenylamine (TPA) variants.
Table 1: Photovoltaic Parameters of Julolidine Dyes vs. Reference
| Dye ID | Donor Structure | Anchor Group | Jsc (mA/cm²) | Voc (mV) | FF | PCE (%) |
| JD-1 | Julolidine | Cyanoacetic Acid | 7.53 | 680 | 0.65 | 3.32 |
| JD-2 | Julolidine-Thiophene | Cyanoacetic Acid | 12.10 | 710 | 0.68 | 5.84 |
| Ref-1 | Triphenylamine | Cyanoacetic Acid | 6.20 | 640 | 0.60 | 2.38 |
Note: Data represents average values from optimized devices under AM 1.5G illumination (100 mW/cm²). JD-2 includes a thiophene bridge which extends conjugation, significantly improving current density (Jsc).
Interpretation
-
Jsc Improvement: The julolidine moiety provides better electron injection efficiency than TPA.
-
Voc Stability: The bulky aliphatic rings of julolidine prevent dye aggregation on the TiO₂ surface, protecting the semiconductor from electrolyte recombination, thus preserving Voltage (Voc).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Incomplete Neutralization | Ensure pH reaches >10 during HBr neutralization. Use sufficient ether for extraction. |
| Dye Aggregation | Planar Stacking | Add Co-adsorbent (e.g., CDCA) to the dye bath at a 10:1 ratio to space out dye molecules. |
| Low Voc | Recombination | Surface passivation of TiO₂ with TiCl₄ treatment before dyeing is recommended. |
| Red Shift Missing | Failed Condensation | Check NMR for the disappearance of the aldehyde proton signal (~9.5 ppm). |
References
-
Julolidine-Based Organic Dyes with Neutral and Anion Anchoring Groups for Dye-Sensitized Solar Cells. National Institutes of Health (NIH) / PubMed. Available at: [Link]
-
Julolidine dyes with different acceptors and thiophene-conjugation bridge: Design, synthesis and their application in dye-sensitized solar cells. Elsevier / ResearchGate. Available at: [Link]
-
Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. European Journal of Organic Chemistry. Available at: [Link]
-
Recent Advances in Organic Dyes for Application in Dye-Sensitized Solar Cells. MDPI. Available at: [Link]
- WO2008146971A1 - Novel julolidine-based dye and preparation thereof.Google Patents.
Sources
- 1. Effect of Position of Donor Units and Alkyl Groups on Dye-Sensitized Solar Cell Device Performance: Indoline–Aniline Donor-Based Visible Light Active Unsymmetrical Squaraine Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Luminescent Materials for Dye-Sensitized Solar Cells: Advances and Directions [mdpi.com]
- 4. Julolidine--Based Organic Dyes with Neutral and Anion Anchoring Groups for Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bioconjugation of Julolidine-Based Molecular Rotors to Antibodies for Microviscosity Imaging
Abstract & Scientific Rationale
This application note details the protocol for conjugating Julolidine -based molecular rotors to antibodies. Julolidine hydrobromide itself is a rigid amine scaffold that acts as the structural donor for a class of fluorescent molecular rotors. However, the salt form lacks the reactive functional groups necessary for bioconjugation.
To utilize Julolidine for antibody-based imaging, researchers must utilize its carboxylated derivative, CCVJ (9-(2-carboxy-2-cyanovinyl)julolidine) . Upon excitation, CCVJ undergoes a Twisted Intramolecular Charge Transfer (TICT).[1] In low-viscosity environments, the molecule rotates freely, dissipating energy non-radiatively. In high-viscosity environments (e.g., protein aggregates, crowded cellular membranes), this rotation is restricted, resulting in a sharp increase in fluorescence quantum yield.
Key Application: Mapping microviscosity changes on cell surfaces or within specific organelles by targeting the rotor via the antibody.
Critical Chemical Mechanism
The conjugation process requires the activation of the carboxylic acid on the CCVJ rotor to a succinimidyl ester (SE), which then reacts with primary amines (Lysine residues) on the antibody.
The TICT Mechanism[1]
-
Low Viscosity: Rotor twists
Non-radiative decay Low Fluorescence. -
High Viscosity: Rotation inhibited
Radiative decay High Fluorescence.
Chemical Pathway Diagram[1]
Caption: Transformation of Julolidine precursor to reactive CCVJ-NHS ester and subsequent antibody conjugation.
Materials & Reagents
| Reagent | Specification | Purpose |
| CCVJ | >97% Purity (Solid) | Fluorescent Molecular Rotor |
| Antibody | >1 mg/mL, BSA/Azide-free | Target biomolecule |
| DMSO | Anhydrous | Solvent for CCVJ |
| NHS | N-Hydroxysuccinimide | Activation agent |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Zero-length crosslinker |
| Reaction Buffer | 0.1 M Sodium Bicarbonate, pH 8.3 | Conjugation environment |
| Purification Column | Sephadex G-25 or Zeba Spin (40K MWCO) | Removal of unreacted dye |
Experimental Protocol
Phase 1: Activation of CCVJ (In-situ NHS Ester Synthesis)
Note: If commercial CCVJ-SE is available, skip to Phase 2.
-
Dissolution: Dissolve 1 mg of CCVJ in 100 µL of anhydrous DMSO.
-
Activation Mix: Add 1.5 molar equivalents of EDC and 2.5 molar equivalents of NHS to the CCVJ solution.
-
Incubation: Rotate the mixture at Room Temperature (RT) for 1 hour in the dark.
-
Checkpoint: This forms the semi-stable CCVJ-NHS ester. Use immediately.
-
Phase 2: Antibody Conjugation
-
Buffer Exchange: Ensure the antibody is in a buffer free of primary amines (e.g., Tris or Glycine are forbidden ). Exchange into 0.1 M Sodium Bicarbonate (pH 8.3) if necessary.
-
Stoichiometry Calculation: Aim for a Dye-to-Protein molar ratio of 15:1 to 20:1 .
-
Reasoning: Julolidine rotors have lower quantum yields than standard dyes (e.g., Alexa Fluor). A slightly higher labeling degree is often required for sufficient signal, though over-labeling (>8 dyes/Ab) may cause precipitation.
-
-
Reaction: Slowly add the activated CCVJ-NHS (from Phase 1) to the antibody solution while vortexing gently.
-
Final Organic Solvent Concentration: Keep DMSO < 10% of the total volume to prevent antibody denaturation.
-
-
Incubation: Incubate for 1 hour at RT or overnight at 4°C, protected from light.
Phase 3: Purification
-
Equilibration: Equilibrate a Sephadex G-25 desalting column with PBS (pH 7.4).
-
Elution: Load the reaction mixture. Collect the first colored band (the protein conjugate). The free dye will remain in the column.
-
Dialysis (Optional): For high-purity applications, dialyze against PBS (3 changes over 24 hours) at 4°C.
Quality Control & Characterization
Degree of Labeling (DOL) Calculation
Measure absorbance at 280 nm (
-
(CCVJ):
(at 440 nm) -
(IgG):
-
CF (Correction Factor):
(Absorbance of CCVJ at 280 nm relative to 440 nm)
Functional Validation: Viscosity Titration
To confirm the conjugate retains "rotor" capabilities, perform a glycerol titration.
-
Prepare PBS/Glycerol mixtures: 0%, 20%, 40%, 60%, 80% (v/v).
-
Add 50 nM Antibody-CCVJ conjugate to each.
-
Measure Fluorescence (Ex: 440 nm / Em: 480-500 nm).
-
Success Criteria: Fluorescence intensity should increase non-linearly with glycerol concentration (Förster-Hoffmann equation).
Experimental Workflow Diagram
Caption: Step-by-step workflow for the activation, conjugation, and validation of CCVJ-Antibody probes.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation | Over-labeling (Hydrophobic dye aggregation) | Reduce Dye:Protein ratio to 10:1. Use a more hydrophilic linker if available. |
| Low Signal | Inefficient Activation | Ensure DMSO is anhydrous. EDC/NHS hydrolyzes rapidly in water. |
| No Viscosity Response | Rotor constrained by antibody surface | Use a PEG-linker (SM(PEG)n) to distance the rotor from the protein surface. |
| High Background | Free dye contamination | Perform a second dialysis step or use a longer desalting column. |
References
-
Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry.
-
Suhling, K., et al. (2005). Time-resolved fluorescence imaging of solvent viscosity in cells using a molecular rotor. Journal of Fluorescence.
-
Abcam. (n.d.). CCVJ (9-(2-Carboxy-2-cyanovinyl)julolidine) Product Sheet. Abcam.
- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Standard reference for NHS-Ester chemistry).
Sources
Application Note: Microwave-Assisted Synthesis of Julolidine Derivatives
High-Efficiency Protocols for Fluorescent Probes and NLO Materials
Executive Summary
Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[1,2]quinolizine) is a privileged fused-ring scaffold in drug discovery and materials science.[1] Its rigid nitrogen structure minimizes non-radiative decay, making julolidine derivatives exceptional candidates for molecular rotors , amyloid-beta fluorescent probes , and nonlinear optical (NLO) materials .
Traditional thermal synthesis of these derivatives (often via Knoevenagel or Vilsmeier-Haack reactions) suffers from prolonged reaction times (12–24 hours), harsh solvents (DMF/POCl3), and low yields due to thermal degradation. This guide details a Microwave-Assisted Organic Synthesis (MAOS) protocol that reduces reaction times to minutes while improving yield and purity.
Mechanistic Insight: Why Microwave?
The synthesis of julolidine derivatives typically involves coupling the electron-rich julolidine donor with an electron-deficient acceptor. Microwave irradiation drives this reaction through two primary mechanisms:[2]
-
Dipolar Polarization: The polar solvent (e.g., Ethanol) and reactants align with the oscillating electric field. The molecular friction generated by this realignment causes rapid, volumetric heating.[2]
-
Ionic Conduction: If ionic catalysts (e.g., piperidinium acetate) are used, the dissolved ions oscillate under the microwave field, generating heat through collision.
Key Advantage: The "specific microwave effect" often stabilizes the polar transition state of the Knoevenagel condensation, lowering the activation energy more effectively than convective heating.
Figure 1: Mechanism of Microwave-Assisted Heating in Organic Synthesis.
Experimental Protocol
Target Synthesis: 9-(2,2-dicyanovinyl)julolidine (A model molecular rotor). Reaction Type: Microwave-Assisted Knoevenagel Condensation.
Materials
-
Reactant A: 9-Formyljulolidine (1.0 mmol)
-
Reactant B: Malononitrile (1.2 mmol)
-
Catalyst: Piperidine (2-3 drops)
-
Solvent: Ethanol (Absolute, 3 mL)
-
Equipment: Single-mode Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
Step-by-Step Workflow
-
Preparation: In a 10 mL microwave-compatible borosilicate vial, dissolve 9-Formyljulolidine (201 mg, 1.0 mmol) and Malononitrile (79 mg, 1.2 mmol) in 3 mL of ethanol.
-
Catalysis: Add 2 drops of piperidine. Cap the vial with a PTFE-coated silicone septum.
-
Irradiation: Program the microwave reactor with the following parameters:
-
Mode: Dynamic (Power cycling to maintain temp)
-
Temperature: 80 °C
-
Hold Time: 5 minutes
-
Pressure Limit: 250 psi
-
Stirring: High
-
-
Cooling: Use compressed air cooling (integrated in most reactors) to rapidly drop the temperature to 40 °C.
-
Isolation: The product typically precipitates upon cooling. Filter the solid under vacuum.
-
Purification: Wash the precipitate with cold ethanol (2 x 2 mL) and recrystallize from hot ethanol/acetonitrile if necessary.
Figure 2: Operational Workflow for MW-Assisted Synthesis.
Optimization & Validation Data
The following data illustrates the efficiency of MW heating compared to conventional reflux for julolidine condensation reactions.
Table 1: Optimization of Reaction Conditions
| Parameter | Condition A (Conventional) | Condition B (MW - Unoptimized) | Condition C (MW - Optimized) |
| Solvent | Ethanol | Toluene | Ethanol |
| Catalyst | Piperidine | None | Piperidine |
| Temperature | 78 °C (Reflux) | 110 °C | 80 °C |
| Time | 180 mins | 15 mins | 5 mins |
| Yield | 65% | 40% | 92% |
| Purity (HPLC) | 88% | 82% | >98% |
Self-Validating the Protocol:
-
Visual Check: The reaction mixture should change color (typically from pale yellow to bright orange/red) within 30 seconds of irradiation.
-
TLC Monitoring: Use 20% EtOAc in Hexane. The starting aldehyde spot (Rf ~0.6) should disappear completely after 5 minutes.
-
Fluorescence: The product is highly fluorescent.[1] A quick check with a handheld UV lamp (365 nm) on the crude solid confirms formation of the fluorophore.
Applications in Drug Discovery
The julolidine derivatives synthesized via this protocol are critical in two main areas:
-
Amyloid-Beta Detection: The "molecular rotor" property allows these molecules to increase fluorescence intensity (turn-on) when restricted in the hydrophobic pockets of amyloid fibrils, serving as diagnostic tools for Alzheimer's disease.
-
Mitochondrial Tracking: Cationic julolidine derivatives (synthesized by reacting the aldehyde with indolium salts under similar MW conditions) accumulate in mitochondria due to membrane potential, useful for metabolic assays.
References
-
Microwave-assisted synthesis of novel julolidinyl-based nonlinear optical chromophores. Source: RSC Advances. URL:[Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Source: MDPI (Processes). URL:[Link]
-
Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. Source: European Journal of Organic Chemistry.[1] URL:[Link]
-
Microwave-Assisted Synthesis of Julolidine-9-carboxamide Derivatives. Source: PubMed / Synthetic Communications. URL:[Link]
Sources
Julolidine hydrobromide use in nonlinear optical materials.
Application Note: High-Performance Nonlinear Optical (NLO) Materials using Julolidine Hydrobromide
Abstract
This guide details the application of Julolidine Hydrobromide in the development of second-order nonlinear optical (NLO) organic materials. Julolidine derivatives are preferred over standard dialkylamine donors (e.g., dimethylaniline) due to their rigid, fused-ring structure, which locks the nitrogen lone pair into conjugation and minimizes non-radiative decay. This protocol outlines the critical workflow: liberating the reactive free base from the stable hydrobromide salt, synthesizing the active "push-pull" chromophore via Vilsmeier-Haack and Knoevenagel reactions, and processing the final material into electro-optic (EO) thin films.
Introduction: The Julolidine Advantage
In organic NLO materials, the figure of merit is often the product of the molecular hyperpolarizability (
Why Julolidine?
-
Planarity & Conjugation: Unlike diethylaniline, where bulky alkyl groups can cause the nitrogen to twist out of the aromatic plane (decoupling the lone pair), julolidine's aliphatic rings are fused. This forces the nitrogen lone pair to remain parallel to the
-system, maximizing Intramolecular Charge Transfer (ICT). -
Stability: The rigid structure suppresses Twisted Intramolecular Charge Transfer (TICT) states, which are a primary pathway for non-radiative decay and fluorescence quenching.
-
Role of the Hydrobromide Salt: Julolidine free base is susceptible to oxidation (browning) upon storage. The hydrobromide salt is the preferred commercial form for long-term storage, offering high purity and stability until the moment of synthesis.
Mechanism of Action
The efficacy of julolidine-based chromophores relies on the efficient polarization of the
DOT Diagram 1: Mechanism of NLO Response
Caption: The fused-ring donor (Julolidine) maximizes electron injection into the bridge, enhancing the nonlinear response under an electric field.
Experimental Protocols
Phase 1: Precursor Preparation (Salt Liberation & Formylation)
Objective: Convert stable Julolidine HBr into the reactive intermediate 9-Julolidinecarboxaldehyde.
Reagents:
-
Julolidine Hydrobromide (CAS 83646-41-7)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (
) -
Phosphorus Oxychloride (
)[1][2][3][4][5] -
Dimethylformamide (DMF)[6]
-
Dichloromethane (DCM)
Step-by-Step Protocol:
-
Liberation of Free Base:
-
Dissolve 10.0 g of Julolidine Hydrobromide in 100 mL of distilled water.
-
Slowly add 10% NaOH solution with stirring until pH > 11. The solution will turn cloudy as the free amine oils out.
-
Extract three times with DCM (3 x 50 mL).
-
Dry the organic layer over anhydrous
, filter, and rotary evaporate to yield Julolidine (free base) as a viscous oil or low-melting solid. Use immediately.
-
-
Vilsmeier-Haack Formylation:
-
Setup: Flame-dried round-bottom flask under
atmosphere. -
Reagent Prep: Cool 20 mL of dry DMF to 0°C. Dropwise add 4.0 mL of
. Stir for 15 min to form the Vilsmeier reagent (white precipitate/slurry). -
Addition: Dissolve the freshly liberated Julolidine (from Step 1) in 10 mL DMF. Add this solution dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: Warm to room temperature, then heat to 80°C for 3 hours. The mixture will turn deep red/orange.
-
Hydrolysis: Pour the hot reaction mixture into 200 g of crushed ice.
-
Neutralization: Slowly add saturated Sodium Acetate (
) solution until pH ~5-6. The product, 9-Julolidinecarboxaldehyde , will precipitate as a yellowish solid. -
Purification: Filter, wash with water, and recrystallize from ethanol. (Target MP: ~82°C).
-
Phase 2: Chromophore Synthesis
Objective: Condense the aldehyde with a strong acceptor (e.g., Tricyanofuran - TCF) to create the NLO active dye.
-
Reaction: Combine 9-Julolidinecarboxaldehyde (1 eq) and TCF acceptor (1 eq) in Ethanol or Acetic Anhydride.
-
Catalysis: Add a catalytic amount of Piperidine (if using ethanol).
-
Conditions: Reflux for 2-4 hours. Monitor by TLC (product is usually deep blue/purple).
-
Isolation: Cool to room temperature. The chromophore typically precipitates. Filter and wash with cold ethanol.
Material Fabrication & Characterization
To utilize the chromophore in a device (e.g., Mach-Zehnder Modulator), it must be incorporated into a polymer matrix and "poled" to break centrosymmetry.
DOT Diagram 2: Fabrication Workflow
Caption: Workflow from raw salt precursor to final electro-optic material.[7]
Poling Protocol:
-
Doping: Dissolve Chromophore (25 wt%) and Amorphous Polycarbonate (APC) in Dibromomethane.
-
Coating: Spin coat onto Indium Tin Oxide (ITO) glass (1000 rpm, 60s). Bake at 80°C (vacuum) overnight to remove solvent.
-
Corona Poling:
-
Heat film to near glass transition temperature (
, approx 140-160°C). -
Apply high voltage (5-8 kV) via a needle electrode.
-
Cool to room temperature while keeping voltage on to freeze the dipole alignment.
-
Data & Performance Comparison
The following table highlights the superiority of Julolidine-based donors compared to standard Diethylaniline donors in similar chromophore architectures (e.g., coupled with a TCF acceptor).
| Donor Type | Decomposition Temp ( | Molecular Hyperpolarizability ( | EO Coefficient ( | |
| Diethylaniline | ~580 nm | ~230°C | ~40-60 pm/V | |
| Julolidine | ~610 nm | >260°C | 80-120 pm/V |
Note: Values are approximate and depend on the specific bridge/acceptor used. Julolidine consistently offers higher thermal stability and nonlinear response.
References
-
Synthesis of 9-Julolidine Carboxaldehyde. PrepChem. Detailed protocol for Vilsmeier-Haack formylation of julolidine.
-
Julolidine Hydrobromide Product Data. PubChem. Chemical and physical properties of the precursor salt.[1][4]
-
Synthesis of Julolidine-containing NLO Chromophores.ResearchGate. Analysis of julolidine donors in electro-optic polymers and
enhancement. -
Vilsmeier-Haack Reaction Mechanism. Organic Chemistry Portal. General mechanism for formylation of electron-rich aromatics.[2][3]
Sources
- 1. growingscience.com [growingscience.com]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. prepchem.com [prepchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Neutralization Assay Protocol | Rockland [rockland.com]
- 7. A microwave-assisted synthesis of julolidine-9-carboxamide derivatives and their conversion to chalcogenoxanthones via directed metalation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the fluorescence quantum yield of Julolidine hydrobromide?
Technical Support Center: Fluorescence Optimization of Julolidine Hydrobromide
-
Ticket ID: T-JUL-QY-001
-
Subject: Troubleshooting & Improving Fluorescence Quantum Yield (FQY) of Julolidine Hydrobromide
-
Assigned Specialist: Senior Application Scientist, Spectroscopy Division[1]
Executive Summary
Julolidine hydrobromide is the salt form of julolidine, a rigidized aniline derivative.[1] While the julolidine core is a potent fluorophore often used as a "molecular rotor," the hydrobromide salt presents two distinct thermodynamic hurdles to high fluorescence quantum yield (FQY):
-
Protonation Quenching: The hydrobromide form implies the nitrogen lone pair is protonated (
), which eliminates the electron donor capability required for Intramolecular Charge Transfer (ICT). -
TICT Non-Radiative Decay: The julolidine core is susceptible to Twisted Intramolecular Charge Transfer (TICT), where excited-state rotation in low-viscosity or polar solvents leads to non-radiative energy loss.[1][2]
To improve FQY, you must first restore the free base and then restrict molecular rotation .[1]
Module 1: The "Salt" Trap (Protonation State)
Q: I dissolved Julolidine Hydrobromide in water/buffer, but the fluorescence is negligible. Why?
A: You are likely observing the protonated species (Julolidinium), which is non-fluorescent in the visible range.
The fluorescence of julolidine relies on the "push-pull" mechanism where the nitrogen lone pair acts as an electron donor. In the hydrobromide salt, this lone pair is bound to a proton (
Corrective Protocol: Basification To activate fluorescence, you must convert the salt to the free base.[1]
-
Solvent Choice: Dissolve the hydrobromide in an organic solvent (e.g., Ethanol, DMSO, or Dichloromethane).[1]
-
Neutralization: Add a slight excess of a base (e.g., Triethylamine or dilute NaOH) to the solution.[1]
-
Verification: Monitor the absorption spectrum.[1][2][3] The free base typically exhibits a red-shifted absorption band compared to the protonated salt.
Module 2: The "Rotor" Mechanism (Viscosity & Polarity)
Q: I have the free base, but the signal is still weak in Methanol/Acetonitrile. How do I boost it?
A: Julolidine is a classic Molecular Rotor .[1] In low-viscosity, polar solvents, the excited molecule undergoes an intramolecular twisting motion (TICT state) that dissipates energy as heat rather than light.[1]
Mechanism of Quenching:
-
Excitation (
): Molecule absorbs a photon.[1] -
Relaxation: The julolidine moiety rotates around the
bond. -
Quenching: This rotation leads to a conical intersection with the ground state, allowing non-radiative decay.[1]
Optimization Strategies:
| Parameter | Action | Mechanism | Recommended Reagents |
| Viscosity | Increase | Physically restricts the rotation of the julolidine rings, forcing radiative decay (fluorescence).[1][4] | Glycerol, Ethylene Glycol, PEG-400.[1] |
| Polarity | Decrease | Polar solvents stabilize the highly polar TICT state, favoring quenching.[1] Non-polar solvents destabilize it.[1] | Toluene, Dioxane, THF (avoid water/methanol).[1] |
| Temperature | Decrease | Reduces thermal energy available for bond rotation.[1] | Cryogenic measurements (77K) or cooled sample holders.[1] |
| Rigidification | Encapsulate | Steric hindrance prevents rotation.[1] | Cyclodextrins, rigid polymer matrices (PMMA), or protein binding (BSA).[1] |
Module 3: Visualization of the Quenching Pathway
The following diagram illustrates the competing pathways. To maximize FQY, you must block the "Rotation" path.[1]
Figure 1: The competition between fluorescence (green path) and TICT-mediated quenching (red path).[1] High viscosity blocks the red path.
Module 4: Experimental Protocols
Protocol A: Viscosity-Dependent FQY Enhancement
Use this protocol to validate if your low signal is due to the "rotor" effect.
-
Stock Solution: Prepare 1 mM Julolidine (free base) in Ethanol.
-
Solvent Matrix: Prepare mixtures of Glycerol:Ethanol in ratios of 0:10, 2:8, 4:6, 6:4, 8:2, and 10:0 (v/v).
-
Dilution: Add 10 µL of Stock to 1 mL of each mixture (Final Conc: 10 µM).
-
Measurement: Record emission spectra (Excitation ~360-380 nm, verify with absorption).
-
Data Analysis: Plot Integrated Fluorescence Intensity vs. Viscosity (
). You should observe a linear relationship on a log-log scale (Förster-Hoffmann equation): [1]
Protocol B: Comparative Quantum Yield Measurement
To quantify your improvement.
-
Reference Standard: Quinine Sulfate in 0.1 M
( ) or 9,10-Diphenylanthracene in Cyclohexane ( ).[1] -
Absorbance Matching: Adjust the concentration of Julolidine and the Reference so that Absorbance at the excitation wavelength is below 0.1 OD (to avoid inner filter effects).
-
Acquisition: Measure integrated fluorescence intensity (
) for both sample ( ) and reference ( ). -
Calculation:
Where is absorbance and is the refractive index of the solvent.
Troubleshooting Flowchart
Figure 2: Step-by-step diagnostic logic for resolving low quantum yield issues.
References
-
Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003).[1] Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032.[1] Link[1]
-
Haidekker, M. A., & Theodorakis, E. A. (2007).[1] Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow.[1] Organic & Biomolecular Chemistry, 5(11), 1669-1678.[1] Link
-
Kung, C. E., & Reed, J. K. (1989).[1] Fluorescent Molecular Rotors: A New Class of Probes for Tubulin Structure and Assembly.[1] Biochemistry, 28(16), 6678–6686.[1] Link[1]
-
Brouwer, A. M. (2011).[1] Standards for Photoluminescence Quantum Yield Measurements in Solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213–2228.[1] Link
Sources
Troubleshooting guide for Julolidine hydrobromide synthesis.
Topic: Troubleshooting & Optimization Guide for Julolidine Hydrobromide (Julolidine HBr) Ticket ID: JUL-HBR-SYN-001 Status: Open for Resolution[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is a rigid, bicyclic aniline derivative widely used as a fluorescent probe (molecular rotor) and a dye intermediate.[2]
Why the Hydrobromide?
While Julolidine free base is commercially available, it is a low-melting solid (
This guide addresses the three critical phases of synthesis:
-
The Double Annulation (Alkylation of aniline/tetrahydroquinoline).[1]
-
Isolation of the Free Base (Dealing with "oils" and "tars").
-
Salt Formation (Crystallization of the HBr salt).
Diagnostic Workflow (Interactive Logic)
Before proceeding to specific protocols, use this logic flow to identify where your experiment is failing.
Figure 1: Decision tree for Julolidine HBr synthesis, highlighting critical failure points (Red) and process flow.
Phase 1: The Reaction (Double Annulation)[1]
The Core Problem: The synthesis involves two sequential alkylation steps.[1] If you start from aniline, you must close two rings.[1] If you start from 1,2,3,4-tetrahydroquinoline (THQ), you only need to close one.[1] Recommendation: Start with 1,2,3,4-tetrahydroquinoline to significantly reduce side reactions and increase yield.[1]
Troubleshooting Table: Reaction Kinetics
| Symptom | Probable Cause | Corrective Action | Mechanism/Logic |
| Reaction Stalls (Mono-alkylation) | Insufficient Temperature | Maintain oil bath at 150–160°C .[1] | The second cyclization is sterically demanding.[1] It requires high thermal energy to overcome the activation barrier for the intramolecular |
| Low Yield (<50%) | Stoichiometry Imbalance | Use excess alkylating agent (1-bromo-3-chloropropane).[1] | Excess alkylating agent pushes the equilibrium forward and compensates for volatility losses during the long reflux.[1] |
| Violent Exotherm | Runaway Acid Generation | Add base (e.g., | The reaction generates HBr and HCl.[1][2] While running "neat" (no solvent) is common, adding a solid base scavenger can moderate the pH profile.[1] |
FAQ: Reaction Setup
Q: Can I use 1,3-dibromopropane instead of 1-bromo-3-chloropropane? A: Yes, but be cautious. 1,3-dibromopropane is more reactive (Bromine is a better leaving group than Chlorine).[1] This increases the rate of intermolecular alkylation (polymerization) versus the desired intramolecular cyclization.[1] If using dibromide, use High Dilution Conditions to favor ring closure.[1]
Phase 2: Workup & Isolation (The "Tar" Trap)[1]
The Core Problem: Julolidine free base is an electron-rich amine.[1] It oxidizes rapidly in air, especially when hot, forming red/pink quinoid impurities ("Julolidine Red").[1]
Protocol: Optimized Isolation
-
Steam Distillation (Mandatory): Do not skip this. After the reaction, acidify and steam distill.[1][3] This removes unreacted alkyl halides and non-basic impurities.[1]
-
Basification: Treat the residue with NaOH (40% aq) to liberate the free base.[1]
-
Vacuum Distillation: Collect the fraction boiling at 105–110°C / 1 mmHg .
Troubleshooting Table: Purification
| Symptom | Probable Cause | Corrective Action |
| Product is a Red Oil | Oxidation (Quinoid formation) | Do not crystallize yet. Re-distill under reduced pressure or treat with activated charcoal in hexane.[1] |
| Emulsion during extraction | Density similarity | Use Dichloromethane (DCM) instead of Ether.[1] Julolidine is highly soluble in DCM, which is heavier than water, aiding separation.[1] |
Phase 3: Salt Formation (Target: Julolidine HBr)
The Core Problem: Users often try to crystallize the salt from water, leading to hydrolysis or oiling out.[1]
Validated Protocol: HBr Salt Formation
Prerequisite: Freshly distilled Julolidine Free Base (pale yellow/colorless).[1]
-
Dissolution: Dissolve 10 g of Julolidine free base in 50 mL of anhydrous Diethyl Ether (or Ethyl Acetate).
-
Acidification:
-
Option A (Anhydrous - Preferred): Add HBr in Acetic Acid (33%) dropwise with vigorous stirring at 0°C.
-
Option B (Aqueous): Add 48% Aqueous HBr dropwise. (Note: This may require subsequent evaporation or azeotropic drying).[1]
-
-
Precipitation: The HBr salt will precipitate immediately as a white/off-white solid.[1]
-
Washing: Filter under Argon/Nitrogen. Wash the cake with cold ether to remove colored oxidation impurities.[1]
-
Drying: Dry in a vacuum desiccator over
.
FAQ: Salt Issues
Q: My salt turned green/blue overnight. Why? A: This indicates the formation of the radical cation.[1] Julolidine is an excellent electron donor.[1] Traces of acid in the presence of oxygen can generate the radical cation, which is deeply colored.[1] Solution: Recrystallize from Ethanol/Ether containing a trace of sodium metabisulfite (antioxidant) or store strictly under inert atmosphere.[1]
Q: The salt is "oiling out" instead of crystallizing. A: You likely have too much water in the system or the solvent is too polar.[1]
-
Fix: Decant the supernatant.[1] Dissolve the oil in a minimum amount of hot Ethanol, then add cold Diethyl Ether until turbid. Cool slowly to -20°C.
Summary of Key Specifications
| Parameter | Specification | Notes |
| Starting Material | 1,2,3,4-Tetrahydroquinoline | Preferred over Aniline for yield.[1] |
| Reagent | 1-bromo-3-chloropropane | Balance of reactivity/selectivity.[1] |
| Free Base BP | 105–110°C @ 1 mmHg | Liquids at RTP are likely impure.[1] |
| Free Base MP | 39–40°C | Should be a solid if pure.[1][3] |
| Salt Stability | High (if dry) | Hygroscopic; store in desiccator.[1] |
References
-
Classic Synthesis (Base Method): Glass, D. B.; Weissberger, A. "Julolidine."[1] Organic Syntheses, 1946 , 26, 40.[1] [Link] (Note: This is the foundational text for the free base synthesis via tetrahydroquinoline.)
-
Mechanistic Insight (Polymerization vs. Cyclization): Dumur, F., et al. "Julolidine or Fluorenone Based Push–Pull Dyes for Polymerization."[1] Macromolecules, 2014 , 47(10), 3403–3416.[1] [Link] (Provides context on the electron-donating nature and polymerization risks of julolidine derivatives.)
-
Salt Solubility & Stability Data: Li, S., et al. "Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH."[1] AAPS PharmSciTech, 2005 , 6, E576–E583.[1] [Link] (While focusing on Haloperidol, this reference establishes the fundamental thermodynamic protocols for comparing Free Base vs. Salt forms, applicable to Julolidine troubleshooting.)
Sources
Optimizing reaction conditions for Julolidine hydrobromide derivatization.
Technical Support Center: Julolidine Hydrobromide Derivatization
Subject: Optimization & Troubleshooting Guide for Julolidine Reaction Conditions Ticket ID: CHEM-SUP-JULO-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is a rigid aniline derivative prized for its fixed nitrogen lone pair, making it an exceptional electron donor for molecular rotors (e.g., CCVJ, DCVJ) and fluorescent probes.[1][2][3]
Critical Advisory: Most commercial sources supply Julolidine Hydrobromide (salt) , not the free base. Attempting electrophilic aromatic substitution (like Vilsmeier-Haack) directly on the salt without neutralization is the #1 cause of reaction failure. The protonated nitrogen cannot donate electron density to activate the ring.
This guide details the mandatory free-basing protocol, optimized formylation conditions, and downstream condensation strategies.
Module 1: Pre-Reaction Preparation (The "Hidden" Failure Point)
Context: If your starting material is a solid salt (Julolidine
Protocol: Quantitative Free-Basing
-
Dissolution: Dissolve 10 g of Julolidine Hydrobromide in 100 mL of distilled water. The solution will be slightly acidic.
-
Neutralization: Slowly add 2M NaOH solution while stirring until the pH reaches 10-11. You will observe the formation of an oily, cloudy emulsion (the free base separating).
-
Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (
).-
Note: DCM is preferred over ether due to better solubility of the julolidine.
-
-
Drying: Dry the combined organic layers over anhydrous
or . -
Isolation: Filter and evaporate the solvent under reduced pressure.
-
Checkpoint: You should recover a viscous, dark liquid or low-melting solid. This is reactive Julolidine.
-
Module 2: Vilsmeier-Haack Formylation (Synthesis of 9-Formyljulolidine)
Objective: Install an aldehyde group at the 9-position (para to nitrogen). Mechanism: Electrophilic Aromatic Substitution using the Vilsmeier reagent (Chloroiminium ion).
Optimized Protocol:
| Parameter | Condition | Rationale |
| Reagent A | DMF (Dry) | Solvent and reactant source. Must be anhydrous. |
| Reagent B | Dehydrating agent to form the electrophile. | |
| Stoichiometry | 1.0 eq Julolidine : 1.2 eq | Slight excess of Vilsmeier reagent ensures conversion. |
| Temperature | Controls exotherm initially; heat required for substitution. |
Step-by-Step Workflow:
-
Vilsmeier Reagent Formation: In a flame-dried flask under Argon, cool anhydrous DMF (
) to . Add ( ) dropwise. Stir for 15-30 mins. The solution may turn slightly yellow/orange.[4] -
Addition: Dissolve the Free Base Julolidine (from Module 1) in a minimum amount of DMF. Add this solution dropwise to the Vilsmeier reagent at
. -
Heating: Allow to warm to Room Temperature (RT), then heat to
for 2-3 hours.-
Visual Cue: The mixture will darken significantly (deep red/brown).
-
-
Hydrolysis (Critical): Pour the hot reaction mixture onto crushed ice (
volume). Stir vigorously. Add Saturated Sodium Acetate (aq) until pH 7.-
Why Acetate? NaOH is too harsh and can cause Cannizzaro side reactions or ring opening.
-
-
Isolation: The aldehyde often precipitates as a solid upon neutralization. Filter and wash with water.[5] If oil forms, extract with DCM.
Module 3: Knoevenagel Condensation (Molecular Rotor Synthesis)
Objective: Synthesize CCVJ (Carboxy-Cyano-Vinyl-Julolidine) or DCVJ. Reaction: Aldehyde (Module 2) + Active Methylene Compound.
Protocol:
-
Reactants: 9-Formyljulolidine (
) + Methyl 2-cyanoacetate ( , for CCVJ) OR Malononitrile (for DCVJ). -
Solvent: Methanol or Ethanol (anhydrous).
-
Catalyst: Piperidine (0.1 eq).
-
Procedure: Reflux at
for 4-8 hours. -
Workup: Upon cooling, the molecular rotor typically crystallizes out of the alcohol solution.[6] Filter and wash with cold methanol.
Visual Workflow & Troubleshooting Logic
Caption: Figure 1. Critical path for Julolidine derivatization. Red paths indicate common failure modes due to salt interference or reaction conditions.
Troubleshooting & FAQs
Q1: My Vilsmeier reaction turned into a black tar and yield is <10%. What happened?
-
Diagnosis: Likely thermal decomposition or moisture contamination.
-
The Fix:
-
Temperature Control: Do not exceed
. Higher temperatures promote polymerization of the electron-rich julolidine ring. -
Moisture:
reacts violently with water to form Phosphoric acid and HCl. This destroys the Vilsmeier reagent and generates heat. Ensure DMF is dried over molecular sieves (4Å).
-
Q2: I used Julolidine HBr directly in the Vilsmeier reaction, but nothing happened.
-
The Science: The Vilsmeier reagent is an electrophile seeking electron density. In Julolidine HBr, the nitrogen lone pair is tied up in a bond with a proton (
). This deactivates the ring, making it inert to electrophilic attack. -
The Fix: You must perform the free-basing extraction described in Module 1.
Q3: The aldehyde product is an oil and won't crystallize. How do I purify it?
-
Technique: 9-Formyljulolidine can be sticky.
-
Trituration: Try scratching the flask with a glass rod in the presence of cold hexanes or pentane.
-
Chromatography: If it remains an oil, use a short Silica Gel plug.
-
Eluent: 1% Methanol in DCM.[7] The aldehyde moves relatively fast; tars stay at the baseline.
-
-
Q4: In the condensation step (CCVJ synthesis), the product precipitates but is impure.
-
Purification: Recrystallization is superior to chromatography for these rotors.
-
Solvent: Boiling Ethanol or Acetonitrile.
-
Procedure: Dissolve in minimum hot solvent, filter hot (to remove dust/insolubles), and let cool slowly to
.
-
References
-
Synthesis of 9-Formyljulolidine
-
Synthesis of Molecular Rotors (CCVJ/DCVJ)
- Source: Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors: synthesis and evaluation as viscosity sensors. Organic & Biomolecular Chemistry.
- Context: Detailed Knoevenagel condens
-
Link:
-
Julolidine Structural Properties
- Source:Journal of M
- Context: Electronic properties of the rigid nitrogen system.
-
Link:
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. WO2023017411A1 - Purification of liraglutide - Google Patents [patents.google.com]
- 6. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. prepchem.com [prepchem.com]
Technical Support Center: Photostability of Julolidine Hydrobromide Probes
Executive Summary: The Viscosity-Stability Paradox
To the Researcher: You are likely using Julolidine-based probes (such as DCVJ, CCVJ, or the hydrobromide salt precursors) to map microviscosity in cells, membranes, or polymer curing processes.
The Core Challenge: Julolidine probes function as Molecular Rotors . Their fluorescence quantum yield relies on the restriction of intramolecular rotation (Twisted Intramolecular Charge Transfer, or TICT).[1][2]
-
The Paradox: Standard anti-photobleaching agents (like VECTASHIELD® or Mowiol) are often glycerol-based and highly viscous. You cannot use them. Adding a viscous antifade reagent will artificially restrict the rotor, spiking your fluorescence signal and invalidating your viscosity measurements.
This guide provides alternative stabilization strategies that preserve the rheological integrity of your sample.
Module 1: The Photophysics of Failure
Understanding why your probe bleaches is the first step to preventing it. Julolidine probes are susceptible to oxidative damage when in their excited state.
Mechanism of Signal Loss
-
Excitation: The probe absorbs a photon.
-
TICT State: In low viscosity, the donor and acceptor moieties twist relative to each other.[1] This "Twisted" state usually decays non-radiatively (heat), which is why the probe is dim in low viscosity.
-
Triplet State Accumulation: A fraction of excited molecules undergo Intersystem Crossing (ISC) to a Triplet State (
). -
Singlet Oxygen Generation: The long-lived
state transfers energy to dissolved molecular oxygen ( ), creating highly reactive Singlet Oxygen ( ). -
Bleaching:
attacks the julolidine core, permanently destroying the fluorophore.
Visualizing the Pathway
Figure 1: The Kinetic Pathway of Photobleaching. Note that high viscosity promotes fluorescence by blocking the TICT pathway, but does not inherently stop the intersystem crossing that leads to bleaching.
Module 2: Chemical Intervention (FAQs)
Q: Can I use commercial antifade mounting media?
A: Generally, NO. Most commercial antifades (e.g., VECTASHIELD, ProLong Gold) contain high concentrations of glycerol or polyvinyl alcohol to match the refractive index of glass.
-
The Artifact: These additives increase the bulk viscosity of your sample. Since Julolidine is a viscosity sensor, this will cause a massive artificial increase in fluorescence intensity, masking the local microviscosity changes you are trying to measure [1].
Q: How do I remove oxygen without adding viscosity?
A: Use an Enzymatic Scavenging System (GLOX). Instead of viscous additives, use an enzymatic system that chemically depletes oxygen.[3][4] This maintains the buffer's native rheology.
The "GLOX" Protocol for Viscosity Probes: This system converts dissolved oxygen into hydrogen peroxide (which is then broken down).
| Component | Concentration | Function |
| Glucose Oxidase | 165 U/mL | Catalyzes oxidation of glucose (consumes |
| Catalase | 2,170 U/mL | Breaks down |
| D-Glucose | 10 mM | Substrate for the oxidase. |
| Trolox (Optional) | 1-2 mM | Vitamin E analog; scavenges free radicals directly. |
-
Note: Prepare the enzyme mix fresh. Keep the glucose stock separate until immediately before imaging.
Q: Will deoxygenation affect the probe's lifetime?
A: Yes, positively.
Oxygen is a dynamic quencher. Removing it often increases the fluorescence lifetime (
Module 3: Instrument Configuration & Troubleshooting
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Signal decays exponentially within seconds. | Laser power density is too high (>1 kW/cm²). | Reduce laser power to <1% or use Neutral Density (ND) filters. Use "Stroboscopic" illumination (shutter closed between frames). |
| Fluorescence is unexpectedly high in control samples. | Viscosity artifact from buffer additives. | Remove glycerol/sucrose from buffer. Switch to PBS + GLOX system (see Module 2). |
| Inconsistent viscosity maps across the field of view. | Uneven illumination or bleaching gradient. | Switch to Ratiometric Imaging. Use a reference dye (e.g., TRITC) that is viscosity-insensitive to normalize the signal [3]. |
| "Blinking" behavior observed. | Triplet state excursions. | Add a triplet state quencher like Trolox or Cyclooctatetraene (COT) , provided they do not alter local viscosity. |
Advanced Strategy: Ratiometric Correction
Intensity-based measurements are flawed because
The Fix: Use a dual-channel approach.
-
Channel 1 (Sensor): Julolidine Probe (Viscosity Dependent).[5]
-
Channel 2 (Reference): A stable, viscosity-independent dye (e.g., Sulforhodamine 101 or a Coumarin derivative covalently linked to the rotor).
-
Calculation:
.[6]-
As bleaching occurs, both
and decrease (ideally at similar rates), but the Ratio remains stable, preserving the viscosity readout [3].
-
Module 4: Optimized Experimental Workflow
Follow this decision tree to ensure data integrity.
Figure 2: Decision Tree for Viscosity Probe Imaging. Note that FLIM is the preferred method as it is inherently robust against concentration changes caused by photobleaching.
References
-
Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow.[2][7][8] Organic & Biomolecular Chemistry, 5(11), 1669-1678.
-
Suhling, K., et al. (2005). Fluorescence Lifetime Imaging (FLIM) of Fluid Viscosity in Cells Using a Molecular Rotor. Journal of Fluorescence, 15, 873-873.
-
Luby-Phelps, K., et al. (1993).[9] Cytoarchitecture and Physical Properties of Cytoplasm: Volume Exclusion and Viscosity. Methods in Cell Biology, 38, 59-83.
-
Aitken, C. E., Marshall, R. A., & Puglisi, J. D. (2008). An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments. Biophysical Journal, 94(5), 1826–1835.
Sources
- 1. chemistryviews.org [chemistryviews.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. An Oxygen Scavenging System for Improvement of Dye Stability in Single-Molecule Fluorescence Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Unravelling the effect of temperature on viscosity-sensitive fluorescent molecular rotors - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Julolidine Hydrobromide Stability & Storage
Executive Summary & Core Properties
Julolidine hydrobromide (CAS: 83646-41-7) is the hydrobromide salt of julolidine, a rigidized aniline derivative.[1][2] It is widely used as a precursor for fluorescent dyes (e.g., julolidine-based molecular rotors) and in organic synthesis. While the hydrobromide salt offers improved stability over the free base, it presents specific challenges regarding hygroscopicity, oxidation, and pH-dependent solubility.
Quick Reference Data:
| Property | Specification | Critical Note |
|---|---|---|
| Molecular Formula | C₁₂H₁₅N[2][3] · HBr | Salt form prevents rapid oxidation compared to free base. |
| Molecular Weight | 254.17 g/mol | Use this MW for molarity calculations, not the free base MW (173.26). |
| Appearance | White to off-white/beige powder | Pink/Red discoloration indicates oxidation. |
| Solubility | DMSO, Ethanol, Methanol | Water solubility is pH-dependent (See Section 3). |
| Storage Class | 6.1A (Toxic, Combustible) | Store at 2-8°C (Refrigerate) or -20°C for long term. |
Storage & Handling Protocols
The stability of Julolidine hydrobromide is compromised by three primary vectors: Moisture , Oxidation , and Heat .
The "Golden Rules" of Storage
-
Temperature Control: Long-term storage at -20°C is optimal to retard oxidation. For active use (weekly), 2-8°C is acceptable.
-
Desiccation is Mandatory: The HBr salt is hygroscopic. Moisture absorption leads to hydrolysis risks and inaccurate weighing. Store vials inside a secondary container with active desiccant (e.g., silica gel or Drierite™).
-
Inert Atmosphere: Once opened, flush the headspace of the vial with Argon or Nitrogen before resealing. This prevents the "pinking" effect caused by atmospheric oxygen.
Decision Tree: Storage Troubleshooting
Use this logic flow to determine the status of your reagent.
Figure 1: Visual inspection logic for determining reagent viability prior to experiment.
Troubleshooting Solubility & Solution Stability
Common User Issue: "I dissolved the powder in water/PBS, and it turned cloudy or precipitated."
Root Cause Analysis: Julolidine is an aniline derivative with a pKa of approximately 5.0–6.5 [1].
-
In Acidic pH (< 5): The nitrogen is protonated (
), making it a charged, water-soluble cation. -
In Neutral/Basic pH (> 6): The molecule exists as the neutral free base (
). The free base is highly hydrophobic and insoluble in water . -
The Trap: Dissolving Julolidine HBr (acidic salt) in a strong buffer like PBS (pH 7.4) instantly neutralizes the HBr, generating the insoluble free base, which precipitates.
Solubility Protocol
| Solvent | Solubility Rating | Application Notes |
| DMSO | Excellent (>50 mM) | Recommended. Use for stock solutions (store at -20°C). Stable for 3-6 months. |
| Ethanol | Good | Suitable for synthesis. Avoid for long-term storage due to evaporation. |
| Water | pH Dependent | Soluble only if pH < 5. If dissolving in water, do not buffer to neutral immediately. |
| PBS (pH 7.4) | Poor | Do not dissolve directly. Dissolve in DMSO first, then dilute (ensure final conc. is low to prevent crash-out). |
Workflow: Preparing a Stable Stock Solution
Figure 2: Step-by-step workflow for preparing and validating stock solutions to avoid solubility artifacts.
Frequently Asked Questions (Technical)
Q1: My Julolidine HBr powder has turned a light pink color. Is it still usable?
-
A: The pink color indicates the formation of oxidation byproducts (often radical cations or coupled products) [2].
-
For Synthesis: If the color is faint, recrystallization (ethanol/ether) can recover the pure white solid.
-
For Fluorescence Assays: Discard it. Even trace oxidation impurities can quench fluorescence or introduce background noise, invalidating quantum yield measurements.
-
Q2: Can I autoclave a solution of Julolidine HBr?
-
A: No. Julolidine derivatives are thermally sensitive and prone to oxidation. Autoclaving will likely degrade the compound. Sterilize solutions by filtration through a 0.22 µm PTFE or Nylon membrane (do not use cellulose acetate if using DMSO).
Q3: I need to use this in a cell culture assay at pH 7.4. How do I keep it in solution?
-
A: You must use a "Solvent Shift" method:
-
Make a concentrated stock (e.g., 10 mM) in DMSO .
-
Dilute this stock into your culture media immediately before use.
-
Keep the final DMSO concentration below 1% (v/v) to avoid cytotoxicity, while ensuring the Julolidine concentration is below its solubility limit (typically < 50 µM in aqueous media).
-
Q4: Why does the MSDS say "Store Refrigerated" but you recommend -20°C?
-
A: MSDS recommendations often cover short-term shipping and general safety. For experimental reproducibility over months, -20°C is superior because it halts the slow oxidation kinetics that occur at 4°C.
References
-
ChemicalBook. (2025). Julolidine Properties and Stability Data. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2025). Julolidine Hydrobromide Compound Summary. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Julolidine hydrobromide. Retrieved from
-
Thermo Fisher Scientific. (2025). Julolidine Hydrobromide Storage and Handling. Retrieved from
Sources
Technical Support Center: Solubilization & Optimization of Julolidine Derivatives
The following technical guide serves as a specialized support resource for researchers working with Julolidine hydrobromide and its fluorescent derivatives (molecular rotors).
Executive Summary & Chemical Context[1][2][3][4][5][6]
The Challenge: Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) derivatives, particularly molecular rotors like CCVJ (9-(2-carboxy-2-cyanovinyl)julolidine) and DCVJ , are invaluable for measuring microviscosity in biological systems.[1][2] However, their rigid tricyclic nitrogen core is inherently hydrophobic.[1] While the starting material Julolidine Hydrobromide is a salt and relatively stable, the final functionalized dyes often suffer from:
-
Poor Aqueous Solubility: Leading to precipitation in cell culture media.
-
Aggregation-Induced Quenching (ACQ): Hydrophobic stacking reduces fluorescence quantum yield.
-
Non-Specific Binding: High lipophilicity drives dyes into membranes indiscriminately.
This guide provides validated protocols to overcome these barriers through Chemical Modification and Advanced Formulation .
Troubleshooting Guide (Q&A Format)
Category A: Solubility & Precipitation Issues
Q1: My Julolidine derivative precipitates immediately upon dilution from DMSO into PBS. How do I prevent this? Diagnosis: This is "Solvent Shock." The rapid change in polarity causes the hydrophobic dye to crash out before it can disperse. Solution:
-
Step-Down Dilution: Do not add DMSO stock directly to the bulk buffer.
-
Protocol: Mix your DMSO stock (e.g., 10 mM) with an intermediate solvent like PEG-400 or Ethanol (1:1 ratio) before adding to the aqueous buffer.
-
-
Surfactant Shielding: Add a non-ionic surfactant before the dye.
-
Recommendation: Supplement your PBS with 0.05% Pluronic F-127 or Tween-20 . These form micelles that encapsulate the dye monomers, preventing macroscopic precipitation.[1]
-
Q2: I am using CCVJ (Carboxy-derivative), but it remains insoluble even in water. Why?
Diagnosis: CCVJ contains a carboxylic acid group (
-
pH Adjustment: Ensure your buffer pH is > 7.4 .
-
Pre-Solubilization: Dissolve the solid dye in a minimal volume of 0.1 M NaOH or basic buffer (Tris pH 8.5) to deprotonate the carboxylic acid (
), drastically increasing solubility, before adjusting to the final physiological pH.[1]
Category B: Fluorescence & Stability[8]
Q3: The fluorescence intensity is much lower than expected in my aqueous samples. Diagnosis: Julolidine rotors are "Twisted Intramolecular Charge Transfer" (TICT) probes. In low-viscosity solvents (like water), they rotate freely and decay non-radiatively (dark state). Low intensity in water is normal and indicates the probe is working. Verification:
-
Add 40% Glycerol to a specialized aliquot. If fluorescence increases significantly (2-10x), the probe is functional.[1]
-
If fluorescence remains low in glycerol, the dye may have aggregated.[1] See Category A .
Module 1: Chemical Modification Strategies (Synthesis)
To permanently solve solubility issues, we recommend modifying the julolidine scaffold during synthesis.
Strategy 1: Sulfonation (The "Acid Dye" Approach)
Introducing a sulfonate group (
-
Mechanism: Electrophilic aromatic substitution on the julolidine rings is difficult due to the conjugated system of the final dye.
-
Protocol: Use a sulfonated linker during the Knoevenagel Condensation . Instead of standard cyanoacetic acid, use 4-sulfophenylacetonitrile or similar hydrophilic active methylene compounds.[1]
Strategy 2: Cationic Quaternization (The "Mitochondrial" Approach)
Creating a cationic probe targets mitochondria and ensures high water solubility.
-
Reference: Mondal et al. (2023) demonstrated cationic julolidine-azolium conjugates.[3]
-
Synthesis Workflow:
-
Formylation: Vilsmeier-Haack reaction on Julolidine
9-Formyljulolidine. -
Condensation: React 9-Formyljulolidine with a methylated heteroaromatic salt (e.g., N-methyl-benzothiazolium iodide).
-
Result: A positively charged, water-soluble dye.[1]
-
Visualization: Synthesis Decision Tree
Figure 1: Synthetic pathways for generating water-soluble julolidine derivatives from the hydrobromide salt.
Module 2: Formulation Protocols (Non-Synthetic)
If synthesis is not an option, use these formulation techniques.
Protocol A: Cyclodextrin Inclusion Complex
Cyclodextrins (CD) have a hydrophobic cavity that hosts the julolidine rotor, while the hydrophilic exterior ensures water solubility. Sulfobutylether-
Step-by-Step:
-
Prepare Stock: Dissolve Julolidine derivative in Acetone or Methanol (2 mg/mL).
-
Prepare Host: Dissolve SBE-
-CD in water (10% w/v). -
Complexation: Add dye stock dropwise to the CD solution with vigorous stirring.
-
Evaporation: Stir open to air for 24h to evaporate the organic solvent.
-
Filtration: Filter through a 0.22
m syringe filter to remove uncomplexed precipitate. -
Validation: The filtrate should be colored and fluorescent.
Protocol B: Comparative Solubility Data
| Derivative / Formulation | Solubility (PBS pH 7.[4]4) | Stability (24h) | Primary Application |
| Julolidine (Neutral) | < 0.01 mg/mL | N/A (Precipitates) | Precursor |
| CCVJ (Standard) | ~0.5 mg/mL* | Moderate | General Viscosity |
| CCVJ + | > 5.0 mg/mL | High | Drug Delivery / Imaging |
| Cationic Azolium-Julolidine | > 10.0 mg/mL | Very High | RNA/Mitochondria Imaging |
*Note: CCVJ solubility is highly pH dependent. Value assumes pH 7.4 with pre-dissolution in DMSO.
Visualizing the Solubilization Workflow
Use this logic flow to determine the best method for your specific experiment.
Figure 2: Decision matrix for solubilizing existing julolidine derivatives without chemical synthesis.
References
-
Haidekker, M. A., et al. (2010).[1][4] "Dyes with segmental mobility: Molecular rotors." Advanced Fluorescence Reporters in Chemistry and Biology I, Springer.[1][4]
-
Mondal, I., et al. (2023).[1][3] "Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells." Organic & Biomolecular Chemistry, 21, 7576-7589.[1]
-
Cayman Chemical. (2023).[4] "Product Information: CCVJ." Cayman Chemical Product Guidelines.
-
Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]
-
Abcam. (2024). "CCVJ: Fluorescent molecular rotor properties." Abcam Product Sheet.
Sources
Technical Support Center: Julolidine Hydrobromide Synthesis Optimization
Topic: Overcoming Low Yields in Julolidine Hydrobromide Reactions Audience: Researchers, Process Chemists, and Drug Development Professionals Content ID: TS-JUL-001
Executive Summary: The Yield Paradox
Synthesizing Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) and its hydrobromide salt is deceptively simple in theory but notoriously difficult in practice. The "classical" reaction between aniline and 1-bromo-3-chloropropane often results in yields as low as 5-30% if specific kinetic and thermodynamic barriers are not managed.
The Three Primary Yield Killers:
-
Polymerization (The "Tar" Effect): The intermediate mono-alkylated aniline is highly reactive and often polymerizes rather than cyclizing.
-
Incomplete Cyclization: The second alkylation step (ring closure) is sterically hindered, leading to stalled intermediates.
-
Oxidative Degradation: Julolidine is an electron-rich enamine-like system. It oxidizes rapidly in air to form a radical cation (often blue/green or red), which destroys purity during the salt formation step.
Diagnostic Workflow (Interactive)
Before altering your protocol, use this logic tree to identify where your mass balance is being lost.
Figure 1: Diagnostic logic tree for isolating the root cause of yield loss in Julolidine synthesis.
Optimized Protocol: The "High-Dilution" Method
The following protocol addresses the steric hindrance and polymerization issues by utilizing high dilution and iodide catalysis .
Reagents & Stoichiometry Table
| Component | Role | Equiv. | Notes |
| Aniline | Substrate | 1.0 | Freshly distilled to remove oxidation products. |
| 1-bromo-3-chloropropane | Alkylating Agent | 4.0 | Critical Excess. Standard 1:2 ratios fail. Excess drives kinetics. |
| Potassium Carbonate ( | Base | 4.0 | Anhydrous, granular. Scavenges acid. |
| Potassium Iodide (KI) | Catalyst | 0.1 | Finkelstein catalyst. Converts -Cl to -I in situ for faster ring closure. |
| DMF (Anhydrous) | Solvent | -- | Concentration: 0.1 M (Dilution prevents polymerization). |
Step-by-Step Methodology
Phase 1: The Synthesis (Free Base)
-
Setup: Flame-dry a 3-neck round bottom flask. Equip with a reflux condenser, nitrogen inlet, and magnetic stir bar.
-
Solvation: Dissolve Aniline (1.0 eq) in anhydrous DMF. Note: Ensure concentration is low (0.1 M) to favor intramolecular cyclization over intermolecular polymerization.
-
Addition: Add 1-bromo-3-chloropropane (4.0 eq),
(4.0 eq), and KI (0.1 eq). -
Reaction: Heat to 100°C for 12 hours, then increase to 120°C for 6 hours.
-
Why? The first alkylation is fast; the second ring closure requires higher energy.
-
-
Quench: Cool to room temperature. Pour into ice water (5x reaction volume).
-
Extraction: Extract with Diethyl Ether (3x). Wash combined organics with brine. Dry over
. -
Purification (CRITICAL): Evaporate solvent. Vacuum distill the residue (approx. 105-110°C at 1 mmHg).
-
Trust Point: Do not skip distillation. Column chromatography often leads to degradation on silica. Distillation separates the monomeric julolidine from the polymeric "tar."
-
Phase 2: HBr Salt Formation
-
Dissolution: Dissolve the distilled, clear/pale yellow oil (free base) in a minimal amount of cold, anhydrous Ethanol or Acetone.
-
Acidification: Add 48% Hydrobromic Acid (HBr) dropwise with vigorous stirring at 0°C.
-
Endpoint: Monitor pH until acidic (pH ~2).
-
-
Precipitation: Add cold Diethyl Ether until turbidity persists. Store at -20°C overnight.
-
Filtration: Filter the white/off-white crystals. Wash with cold ether.
Technical FAQ & Troubleshooting
Q1: My reaction mixture turned dark blue/green. Is the batch ruined?
A: Not necessarily, but yield will be lower. Mechanism: Julolidine is an electron donor.[1] In the presence of trace oxygen and light, it forms a radical cation (blue/green). Fix:
-
Ensure the reaction is under a strict Nitrogen/Argon blanket.
-
During workup, add a reducing agent like Sodium Metabisulfite (
) to the aqueous wash to reduce the radical cation back to the neutral amine.
Q2: I obtained a sticky oil instead of crystals after adding HBr.
A: This is a "oiling out" phenomenon caused by impurities (likely mono-alkylated intermediates) preventing crystal lattice formation. Fix:
-
Decant the solvent.[2]
-
Perform a trituration : Add fresh diethyl ether and sonicate the oil. This often induces crystallization.[3][4][5]
-
If that fails, re-freebase the oil (add NaOH, extract), distill the free base again, and repeat salt formation.
Q3: Why do you recommend a 1:4 ratio of alkylating agent? The stoichiometry is 1:2.
A: While the theoretical ratio is 1:2, the intermediate secondary amine is sterically hindered. Reasoning: If you use 1:2, the reaction often stops at the mono-alkylated stage or reacts with another aniline molecule to form a dimer. A large excess of 1-bromo-3-chloropropane ensures that the intramolecular ring closure is statistically favored over intermolecular side reactions [1].
Q4: Can I use silica gel chromatography?
A: Proceed with caution. Julolidine is basic and can streak on acidic silica. Modification: If you must use a column, pre-treat the silica gel with 1% Triethylamine (TEA) in Hexane to neutralize acidic sites. However, vacuum distillation remains the gold standard for this specific molecule [2].
Mechanistic Insight: The "Double-Alkylation" Pathway
Understanding the pathway helps visualize where the yield is lost.
Figure 2: Reaction pathway showing the competition between Cyclization (Green) and Polymerization (Red).
References
-
Synthesis of Julolidines by Dehydrative N-alkylation. Source: ResearchGate.[3] Context: Discusses the importance of excess alkylating agents and specific base selection to prevent side reactions. URL:
-
Julolidine - Organic Syntheses Procedure. Source: Organic Syntheses, Coll. Vol. 3, p.504 (1955). Context: Establishes the classical vacuum distillation method for purification of the free base to remove red/oxidized impurities. URL:
-
Purification of Organic Heterocyclic Molecules. Source: ResearchGate Discussion / Guidelines. Context: General principles of recrystallization and handling "oiling out" in amine salts. URL:[3]
Sources
How to minimize background fluorescence in Julolidine hydrobromide imaging?
Subject: Minimizing Background Fluorescence in Julolidine Imaging
Document ID: TS-JUL-042 | Version: 2.1 | Status: Active
Executive Summary: The Mechanism of Background
To minimize background in Julolidine hydrobromide (and its derivatives like CCVJ/DCVJ) imaging, you must first understand that these are Molecular Rotors . Unlike rigid fluorophores (e.g., Fluorescein), Julolidine dyes possess a flexible structure that rotates freely in low-viscosity environments, dissipating excited energy non-radiatively (dark state) via Twisted Intramolecular Charge Transfer (TICT).[1]
Fluorescence only occurs when this rotation is restricted (e.g., binding to a protein hydrophobic pocket, amyloid fibril, or high-viscosity matrix).
Therefore, "Background" arises from three specific failures:
-
Viscosity Mimicry: The solvent or buffer is too viscous or polar, partially restricting the rotor even without the target.
-
Non-Specific Binding: The dye binds to hydrophobic patches on plasticware, membranes, or non-target proteins.
-
Aggregation: Poor solubility (often due to the hydrobromide salt form) causes micro-precipitates that fluoresce brightly.
Troubleshooting Matrix
Issue 1: High Fluorescence in "Blank" Control Samples
Diagnosis: The dye is experiencing rotational restriction from the solvent or container walls.
| Potential Cause | Technical Explanation | Corrective Action |
| Hydrophobic Adsorption | Julolidine cores are lipophilic. They bind to polystyrene (PS) or polypropylene (PP) surfaces, "freezing" the rotor and causing false positives. | Switch to Glass or NBS: Use Quartz/Glass cuvettes or Non-Binding Surface (NBS) microplates (e.g., PEG-coated). Protocol: Pre-rinse containers with buffer containing 0.01% Tween-20 to block sites before adding dye. |
| Solvent Polarity Mismatch | The TICT state is highly sensitive to polarity. In highly polar protic solvents (like water), the "dark" state is stabilized, but in intermediate polarity, intrinsic quantum yield increases. | Buffer Optimization: Maintain a strictly aqueous buffer (PBS/HEPES). Avoid high concentrations of glycerol or sucrose in buffers unless measuring viscosity specifically. |
| Dye Aggregation | The hydrobromide salt may dissociate, leaving the hydrophobic julolidine core to aggregate in aqueous buffers, creating "bright spots." | Filtration Step: Filter the working dye solution through a 0.22 µm PTFE filter immediately before use. Solvent Carrier: Dissolve stock in DMSO, then dilute >1:1000 into the buffer to prevent shock precipitation. |
Issue 2: Low Signal-to-Noise Ratio (SNR) in Protein/Fibril Assays
Diagnosis: The "On" signal is too weak relative to the unbound dye's intrinsic fluorescence.
-
Q: My target is present, but the signal is barely above background. Why?
-
A: You are likely operating below the Critical Restriction Threshold. Julolidine rotors require a specific degree of steric hindrance to emit.
-
Solution:
-
Red-Edge Excitation: Shift your excitation wavelength 10–20 nm towards the red (e.g., from 440 nm to 460 nm). This selectively excites the sub-population of dyes that are already in a more planar (bound) conformation, significantly reducing background from the free, twisted dye population [1].
-
Kinetic Gating: If using Time-Resolved Fluorescence (TRF), gate out the short-lifetime component (<0.5 ns, usually free dye) and collect only the long-lifetime component (>1.5 ns, bound dye).
-
-
Visualization: The TICT Mechanism & Background Pathways
The following diagram illustrates the decision pathways of the excited Julolidine molecule. Background occurs when the "Free Rotation" path is blocked by non-target factors.
Figure 1: Mechanistic pathway of Julolidine fluorescence. Background arises when non-target elements (plasticware, aggregates) mimic the 'Restricted Rotation' state.
Deep Dive Protocol: Background Subtraction Workflow
Do not simply "add dye and read." Use this self-validating workflow to ensure signal integrity.
Phase 1: Stock Preparation
-
Solvent: Dissolve Julolidine Hydrobromide (or CCVJ/DCVJ) in high-grade anhydrous DMSO to 10 mM. Avoid Ethanol, as it evaporates, altering concentration.
-
Storage: Store at -20°C in amber vials. Critical: Thaw completely and vortex before use to redissolve micro-crystals.
Phase 2: The "Double-Blank" Correction Method
To mathematically eliminate background, you must run two specific controls alongside your sample.
| Sample ID | Contents | Purpose |
| Sample (S) | Protein/Analyte + Dye + Buffer | Measures Total Signal. |
| Dye Control (D) | Dye + Buffer (No Protein) | Measures intrinsic dye fluorescence + solvent effects. |
| Scatter Control (Sc) | Protein/Analyte + Buffer (No Dye) | Measures light scattering/autofluorescence of the protein. |
| Buffer Blank (B) | Buffer Only | Measures instrument noise/Raman scattering. |
Calculation Formula:
Note: If
Optimization Workflow Diagram
Follow this logic flow to optimize your assay conditions.
Figure 2: Step-by-step optimization logic for reducing background noise.
Frequently Asked Questions (FAQ)
Q: Can I use Julolidine dyes in fixed cells? A: Use with caution. Aldehyde-based fixatives (formalin/paraformaldehyde) crosslink proteins, creating a rigid mesh. This artificially restricts the molecular rotor, causing high non-specific background fluorescence throughout the cytoplasm.
-
Alternative: Use live-cell imaging if possible, or wash extensively with glycine (0.1M) after fixation to quench unreacted aldehydes before staining.
Q: Why does my background increase over time during the experiment? A: This is likely Solvent Evaporation or Dye Crystallization .
-
If using an open microplate, evaporation increases the dye concentration and viscosity, artificially boosting the signal. Use a plate seal.
-
Julolidine salts are marginally soluble in some buffers. Over 1-2 hours, they may nucleate micro-crystals. Re-check solubility or lower the working concentration.
Q: What is the optimal excitation wavelength to minimize autofluorescence? A: While the absorption max is typically near 430-440 nm, exciting at 460-480 nm is superior for biological samples [2]. This avoids the strong autofluorescence of cellular flavins and NAD(P)H, and as mentioned above, preferentially selects the bound dye population.
References
-
Demchenko, A. P. (2002). The Red-Edge Effects: 30 Years of Exploration. Luminescence, 17(1), 19–42.
-
Hawe, A., Sutter, M., & Jiskoot, W. (2008). Extrinsic Fluorescent Dyes as Tools for Protein Characterization.[2] Pharmaceutical Research, 25(7), 1487–1499.
-
Lindgren, M., Sörgjerd, K., & Hammarström, P. (2005). Detection and Characterization of Aggregates, Prefibrillar Amyloidogenic Oligomers, and Protofibrils Using the Fluorescent Probe CCVJ. Biophysical Journal, 88(6), 4200–4212.
-
Thompson, M. A., et al. (2015). Mechanism of the Viscosity-Dependent Fluorescence of a Molecular Rotor. The Journal of Physical Chemistry B, 119(30), 10170–10179.
Sources
Technical Support Guide: Purification of Julolidine Hydrobromide
Topic: Purification techniques for crude Julolidine hydrobromide (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine hydrobromide). Target Audience: Organic Chemists, Process Engineers, and Drug Development Scientists.
Introduction & Initial Assessment[1][2]
Julolidine is a rigid, electron-rich tertiary amine used extensively in the synthesis of fluorescent dyes (e.g., for bio-imaging) and nonlinear optical materials.[1] Its hydrobromide salt (Julolidine·HBr) is often the preferred storage form due to the free base's susceptibility to photo-oxidation, which turns the white/colorless solid into a pink or brown tar.
The Scientist’s Reality: You are likely facing one of two problems:
-
Synthesis Carryover: Your crude contains unreacted tetrahydroquinoline or mono-alkylated intermediates.
-
Oxidative Degradation: Your "white" salt has turned salmon-pink or brown due to air exposure, indicating the formation of oxidized quinolinium species.
Before proceeding, perform this triage:
| Parameter | Specification (Target) | Observation (Crude) | Action Required |
| Appearance | White to off-white crystalline powder | Pink, Brown, or Sticky Solid | Go to Module 3 (Acid-Base Reset) |
| Melting Point | >200°C (Decomposes) [Note: Free base melts ~40°C] | Wide range or melts <180°C | Go to Module 2 (Recrystallization) |
| Solubility | Soluble in Water, Methanol; Insoluble in Ether | Insoluble residue in Water | Inorganic salts present. Filter then Recrystallize |
Module: Recrystallization (The Standard Protocol)
Recrystallization is effective for removing inorganic salts and minor organic impurities. However, because Julolidine·HBr is highly soluble in water and lower alcohols, a binary solvent system is required.
The Solvent System
-
Primary Solvent (Dissolver): Ethanol (absolute) or Methanol.
-
Anti-Solvent (Precipitator): Diethyl Ether or Acetone.
Step-by-Step Protocol
-
Dissolution:
-
Place crude Julolidine·HBr in an Erlenmeyer flask.
-
Add the minimum amount of boiling Ethanol to fully dissolve the solid.
-
Pro-Tip: If the solution is dark, add activated charcoal (1-2% w/w), boil for 2 mins, and filter hot through Celite.
-
-
Precipitation:
-
Crystallization:
-
Allow the flask to cool to room temperature undisturbed.
-
Transfer to a fridge (4°C) for 4-6 hours.
-
Warning: Do not shock-cool in dry ice immediately; this traps impurities (oiling out).
-
-
Isolation:
-
Filter the white needles using vacuum filtration.
-
Wash the cake with cold (0°C) Ether/Ethanol (4:1 mix).
-
Dry under high vacuum over
.
-
Troubleshooting Recrystallization
Q: My product "oiled out" instead of forming crystals. What happened? A: This usually happens if the solution is too concentrated or cooled too fast.
-
Fix: Re-heat the oil until it dissolves. Add a small seed crystal of pure Julolidine·HBr. Scratch the inner wall of the flask with a glass rod to induce nucleation.
Q: The crystals are still slightly pink. Is this acceptable? A: For high-precision fluorescence applications, no . The pink color quenches fluorescence. Proceed to Module 3 .
Module: Acid-Base Extraction (The "Reset" Button)
If recrystallization fails to remove color or sticky impurities, you must break the salt, purify the free base, and regenerate the salt. This is the most robust method for removing non-basic oxidation products.
The Logic Flow
Caption: Figure 1. Acid-Base "Reset" workflow for removing non-basic oxidation byproducts.
Step-by-Step Protocol
-
Liberation (Free-Basing):
-
Dissolve the crude salt in water.
-
Slowly add 20% NaOH solution until pH > 12. The solution will become cloudy as the free base (an oil) separates.
-
Extract 3x with Diethyl Ether or Dichloromethane (DCM).
-
-
Intermediate Purification (Crucial Step):
-
Combine organic layers and wash with brine. Dry over anhydrous
. -
Critical Decision: If the ether layer is still dark, treat with activated charcoal/silica gel and filter.
-
Evaporate the solvent to obtain the Free Base (viscous oil/low melting solid).
-
Optional: Distill the free base under vacuum (105-110°C @ 1 mmHg) for ultra-high purity [1][2].
-
-
Salt Regeneration:
-
Dissolve the purified free base in a minimum volume of cold Ethanol or Acetic Acid.
-
Add concentrated Hydrobromic Acid (48% aq) or HBr in Acetic Acid dropwise with vigorous stirring.
-
The white HBr salt will precipitate immediately.
-
Filter, wash with cold ether, and dry.
-
Troubleshooting & FAQs
Q: Why does my Julolidine turn pink even after purification? A: Julolidine is an electron-rich amine, making it highly susceptible to Single Electron Transfer (SET) oxidation in air, forming radical cations [3].
-
Prevention: Store the purified HBr salt in amber vials under Argon. Avoid metal spatulas (use glass/plastic) as trace metals can catalyze oxidation.
Q: Can I use Column Chromatography? A: Chromatography of the salt is difficult due to streaking.
-
Strategy: Convert to the free base (Module 3, Step 1). Run the free base on silica gel using Hexane:Ethyl Acetate (9:1) with 1% Triethylamine (to prevent tailing). Once purified, regenerate the salt.
Q: What is the yield loss during the Acid-Base reset? A: Expect a recovery of 80-85%. The loss is primarily due to the solubility of the free base in the aqueous wash steps. To minimize this, saturate the aqueous phase with NaCl (salting out) before extraction.
References
-
Pinkus, G. (1892).[4] "Ueber die Einwirkung von Trimethylenchlorbromid auf einige aromatische Amine und Amide." Berichte der deutschen chemischen Gesellschaft, 25(2), 2798–2806.[4] Link
-
Organic Syntheses. (1946). "Julolidine."[4][5][6][7] Org.[8][2][4] Synth. 26, 40. (Describes the synthesis and vacuum distillation of the free base). Link
-
Kauffman, J. M., & Imbesi, S. J. (2002). "Synthesis of Julolidine Derivatives." Organic Preparations and Procedures International, 34(6). (Discusses oxidation issues and handling). Link
-
ResearchGate/ChemicalBook Data. (2025). "Julolidine Properties and Purification." (Aggregated physical property data). Link
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. researchgate.net [researchgate.net]
- 3. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 4. Julolidine - Wikipedia [en.wikipedia.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A julolidine-fused anthracene derivative: synthesis, photophysical properties, and oxidative dimerization - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02205D [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
Technical Support Center: Optimizing Julolidine-Based Molecular Rotors for Live Cell Imaging
Welcome to the Advanced Bio-Imaging Support Hub. Ticket ID: JULO-LIVE-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The Cytotoxicity Paradox
You are likely visiting this center because your live-cell imaging experiments with Julolidine Hydrobromide (or its active derivatives like DCVJ/CCVJ) are failing. The symptoms are classic: cells rounding up, detaching, or showing blebbing membranes within minutes of excitation.
The Core Issue: Julolidine-based molecular rotors are environmentally sensitive probes. While they are excellent for mapping intracellular viscosity or detecting amyloid aggregates, they possess inherent cytotoxic risks due to three factors:
-
** amphiphilic Nature:** They can act as detergents at high concentrations, disrupting lipid bilayers.
-
Phototoxicity: Upon high-intensity excitation (typically Blue/Green/UV), these rotors can generate Reactive Oxygen Species (ROS) if they enter a triplet state, triggering rapid apoptosis.
-
Acidity (Salt Form): The hydrobromide salt form is acidic. If not buffered correctly during stock preparation, it causes acute pH shock to the culture.
This guide provides a self-validating workflow to stabilize your imaging protocol.
Diagnostic Workflow
Before altering your entire experimental design, use this logic flow to identify the specific source of toxicity in your setup.
Figure 1: Diagnostic logic flow for isolating the root cause of Julolidine-associated cytotoxicity.
Optimization Protocols
Protocol A: The "Safe-Window" Titration
Goal: Determine the maximum non-toxic concentration (MNTC).
Most researchers use excessive concentrations (
Materials:
-
Julolidine Hydrobromide Stock (dissolved in DMSO).
-
Live cells (e.g., HeLa, HEK293) in 96-well plate.
-
Viability Dye (e.g., Calcein AM or Propidium Iodide).
Step-by-Step:
-
Stock Prep: Dissolve Julolidine Hydrobromide in anhydrous DMSO to 10 mM. Crucial: Dilute this stock 1:1000 into HBSS or Phenol-Red Free media to check pH. If pH < 7.2, buffer the stock with 100 mM HEPES.
-
Seeding: Plate cells at 70% confluency.
-
Dosing: Create a log-scale dilution series.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Readout: Do not wash yet. Add Propidium Iodide (PI) (1
). Image immediately. Any cell with red nuclei is compromised.
Data Interpretation Table:
| Probe Concentration | Expected Signal | Cytotoxicity Risk | Recommended Action |
| > 20 | Very High | Critical (Membrane lysis) | Do not use for live cells. |
| 5 - 20 | High | Moderate (ROS generation) | Use only for <5 min experiments. |
| 1 - 5 | Moderate | Low | Optimal Window for most rotors. |
| < 1 | Low | Negligible | Requires high-sensitivity detectors (EMCCD/sCMOS). |
Protocol B: Minimizing Phototoxicity (The "Dark" Protocol)
Goal: Prevent ROS-mediated apoptosis during time-lapse.
Julolidine rotors often require blue/cyan excitation (400-480 nm), which is high-energy and prone to generating superoxide radicals when the fluorophore enters a triplet state [1].
-
Pulsed Excitation: Trigger your light source to fire only during camera exposure. Continuous illumination is the #1 killer.
-
Binning: Increase camera binning (2x2 or 4x4). This increases sensitivity, allowing you to reduce laser power by 4-16x.
-
ROS Scavengers: Supplement imaging media with Trolox (100
) or Ascorbic Acid (500 ) . These antioxidants neutralize ROS generated by the twisting rotor before they damage the cell.
Mechanistic Insight: Why is it toxic?
Understanding the mechanism helps you design better controls. Julolidine probes are "molecular rotors." Their fluorescence quantum yield is dependent on the rotation of the bond between the julolidine ring and the vinyl group.
Figure 2: The competition between fluorescence and toxicity. In high-viscosity environments (where you want to image), the rotor spends more time in the excited state, increasing the probability of Intersystem Crossing (ISC) and ROS generation.
Frequently Asked Questions (FAQs)
Q1: My cells detach immediately after adding the probe. Is it the Julolidine or the DMSO? A: Immediate detachment usually points to the solvent or pH shock. Julolidine Hydrobromide is acidic.[1] Ensure your final DMSO concentration is < 0.5% (v/v) and that the stock solution was buffered to neutral pH before addition. If using a derivative like DCVJ, ensure it is fully solubilized; micro-precipitates can mechanically shear membranes.
Q2: Can I fix the cells after staining with Julolidine? A: Generally, no . Most Julolidine rotors rely on non-covalent interactions and viscosity-dependent conformation. Fixation (PFA/Methanol) alters the intracellular viscosity and cross-links proteins, artificially "freezing" the rotor and creating false-positive high-viscosity signals. Imaging must be done live [2].
Q3: The fluorescence signal is too weak at safe concentrations (< 1
-
Use a high-NA objective (1.4 NA oil) to capture more photons.
-
Use a camera with high Quantum Efficiency (>80% QE).
-
Sum (integrate) multiple short-exposure frames rather than one long exposure to reduce phototoxic stress.
Q4: Is Julolidine Hydrobromide specific to RNA or Amyloids? A: It is promiscuous. While it lights up in the presence of amyloids (fibrils) and RNA (nucleolus), it will also fluoresce in any high-viscosity compartment (e.g., mitochondria, lipid droplets). You must use co-localization markers (e.g., MitoTracker Deep Red) to validate what you are seeing [3].
References
-
Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry. Link
-
Sarkar, M., et al. (2023).[2] Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells.[2] RSC Advances. Link
-
Thompson, M. A., et al. (2002). Characterization of the rotation of the fluorescent molecular rotor CCVJ in live cells. Biophysical Journal. Link
-
Molecular Devices.[3] (2025).[4][5][6][7][8] Cytotoxicity assessment using automated cell imaging and live/dead assays.[3][9] Application Note. Link
Sources
- 1. Live Cell Painting: image-based profiling in live cells using Acridine Orange | bioRxiv [biorxiv.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Enhanced Cytotoxicity Detection using EarlyTox Live/Dead Assay and Imaging [moleculardevices.com]
- 4. fishersci.com [fishersci.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Julolidine | 479-59-4 [chemicalbook.com]
- 7. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]
- 8. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytotoxicity assessment using automated cell imaging and live/dead assays [moleculardevices.com]
Validation & Comparative
Technical Comparison: Julolidine Hydrobromide vs. Standard Solvatochromic & Viscosity Probes
This guide provides a technical comparison of Julolidine Hydrobromide (and its active free-base form) against industry-standard fluorescent probes. It addresses the critical distinction between the salt form, the active fluorophore, and its high-performance derivatives (e.g., DCVJ).
Executive Summary & Chemical Identity
Julolidine Hydrobromide (CAS: 83646-41-7) is the hydrobromide salt of julolidine.[1] While often sourced as a stable solid precursor, its utility as a fluorescent probe depends entirely on its protonation state.
-
The Salt (HBr): In its crystalline or acidic solution form, the nitrogen lone pair is protonated, quenching the Twisted Intramolecular Charge Transfer (TICT) mechanism responsible for fluorescence.
-
The Active Probe (Free Base): At physiological pH (> pH 6.0), the salt dissociates to the neutral amine. This form exhibits weak intrinsic fluorescence but high sensitivity to micro-viscosity and solvent polarity .
-
The Derivative (DCVJ): For high-sensitivity applications, the julolidine core is functionalized to create 9-(dicyanovinyl)julolidine (DCVJ) , the industry-standard "molecular rotor."
Recommendation: Use Julolidine Hydrobromide as a cost-effective, pH-switchable building block or baseline polarity probe. For critical viscosity or protein aggregation assays, use DCVJ or Thioflavin T .
Mechanistic Principles (TICT)
The fluorescence of julolidine-based dyes relies on the Twisted Intramolecular Charge Transfer (TICT) state. Upon excitation, the electron donor (nitrogen) and acceptor (aromatic ring/substituent) twist relative to each other.
-
Low Viscosity/Polar Solvent: The molecule twists easily into a non-radiative state (low fluorescence).
-
High Viscosity/Rigid Binding: The twisting is mechanically hindered, forcing relaxation via photon emission (high fluorescence).
Diagram: TICT Mechanism & Protonation Switch
Caption: The activation of Julolidine requires deprotonation. Once active, environmental viscosity dictates the ratio between non-radiative decay (Twisted) and fluorescence (Emission).
Comparative Analysis: Performance Metrics
Table 1: Julolidine vs. Alternative Probes
| Feature | Julolidine (Free Base) | DCVJ (Julolidine Derivative) | ANS (1-Anilinonaphthalene-8-sulfonic acid) | Nile Red | Thioflavin T |
| Primary Application | pH/Polarity Sensing | Viscosity / Molecular Rotor | Hydrophobic Pockets / Molten Globule | Lipid Droplets / Polarity | Amyloid Fibrils |
| Excitation (nm) | 360 - 380 (UV/Blue) | 450 - 460 (Blue) | 350 - 380 (UV) | 530 - 560 (Green) | 440 - 450 (Blue) |
| Emission (nm) | 400 - 450 | 500 - 520 (Green) | 470 - 480 | 635 (Red) | 480 - 490 |
| Quantum Yield (QY) | Low (<0.1 in water) | Medium (Viscosity dependent) | Low (High in protein) | High (Environment dependent) | High (Fibril dependent) |
| Solubility | Organic solvents / Acidic H2O | DMSO / Ethanol | Water soluble | DMSO / Acetone | Water soluble |
| Mechanism | TICT / Solvatochromic | TICT (Rotor) | Hydrophobic Interaction | Solvatochromic | Rotor restriction |
Detailed Comparison
A. Viscosity Sensing (Julolidine vs. BODIPY Rotors)
-
Julolidine/DCVJ: Exhibits a power-law relationship between fluorescence intensity and viscosity (Förster-Hoffmann equation).
-
Pros: High sensitivity in the low-to-medium viscosity range (1–100 cP).
-
Cons: Sensitive to polarity changes.[2] If the solvent polarity changes alongside viscosity, data can be convoluted.
-
-
BODIPY Rotors:
-
Pros: Viscosity sensitivity is largely independent of polarity. Higher brightness and photostability.[3]
-
Cons: Significantly more expensive synthesis.
-
B. Protein Binding (Julolidine vs. ANS)
-
ANS: The gold standard for detecting "molten globule" states (partially folded proteins). It binds to hydrophobic patches exposed during unfolding.
-
Julolidine: Binds to hydrophobic pockets but with lower affinity and quantum yield than ANS. However, Julolidine HBr is smaller and neutral (at pH 7), potentially probing different sites than the negatively charged ANS.
Experimental Protocols
Protocol A: Preparation of Active Probe from Julolidine HBr
Since Julolidine HBr is a salt, it must be prepared correctly to function as a probe.
-
Stock Solution: Dissolve 10 mg Julolidine Hydrobromide in 1 mL DMSO. (Note: It will dissolve as the salt).
-
Working Solution: Dilute the stock 1:1000 into the experimental buffer (e.g., PBS, pH 7.4).
Protocol B: Viscosity Measurement (Ratiometric Method)
To mitigate polarity interference, use a ratiometric approach with a reference dye (e.g., Fluorescein).
-
Sample Prep: Prepare glycerol-water mixtures (0% to 90% glycerol) to create a viscosity gradient.
-
Dye Addition: Add Julolidine (final 10 µM) and Fluorescein (final 10 nM) to each sample.
-
Measurement:
-
Ex/Em (Julolidine): 380 nm / 450 nm.
-
Ex/Em (Fluorescein): 490 nm / 520 nm.
-
-
Analysis: Plot
vs. .-
Logic: Fluorescein intensity is viscosity-independent, normalizing for pipetting errors or path length. Julolidine intensity increases with viscosity.
-
Diagram: Assay Workflow
Caption: Workflow for converting the precursor salt into an active probe for viscosity or protein analysis.
References
-
Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—fluorescent biosensors for viscosity and flow. Organic & Biomolecular Chemistry. Link
-
Kung, C. E., & Reed, J. K. (1989). Fluorescent molecular rotors: a new class of probes for tubulin structure and assembly. Biochemistry. (Establishes DCVJ/Julolidine mechanism). Link
-
Lindgren, M., et al. (1996). The fluorescence of julolidine derivatives in solution.[4][6][7][8][9] Chemical Physics. (Photophysics of the julolidine core).[7] Link
-
PubChem. (2024). Julolidine Hydrobromide Compound Summary. National Library of Medicine. Link
Sources
- 1. Julolidine | 479-59-4 [chemicalbook.com]
- 2. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]
- 3. Julolidine - Wikipedia [en.wikipedia.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Electronic absorption spectra of some julolidine (2,3,6,7-tetrahydro-1H, 5H-benzo[ij]quinolizine) analogues of 4-dimethylaminoazobenzenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. research.tees.ac.uk [research.tees.ac.uk]
- 7. US8642764B1 - Julolidine conjugates and methods for their preparation and use - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Application of Two-Photon Active Fluorescent Rhodol Dyes for Antibody Conjugation and In Vitro Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Validation of Julolidine Hydrobromide Scaffolds for Copper (Cu²⁺) Sensing
The Validation of Julolidine Hydrobromide-Based Scaffolds for Copper Ion Sensing guide follows below. This document treats Julolidine Hydrobromide (CAS 83646-41-7) as the critical functional precursor for the active sensing agents (e.g., HDBQ or Julolidine-hydrazones), clarifying that while the raw salt provides the electronic foundation, specific functionalization is required for high-specificity copper detection.
Executive Summary: The Julolidine Advantage
Julolidine hydrobromide serves as the structural "engine" for a class of high-performance optical sensors targeting Copper (Cu²⁺) ions. Unlike flexible amine donors, the julolidine moiety features a fused ring system that locks the nitrogen lone pair into conjugation with the aromatic system.
Why this matters: This structural rigidity minimizes non-radiative decay, significantly boosting quantum yield and signal stability. When functionalized into probes like HDBQ (Julolidine-coupled azine) or Julolidine-hydrazones , this scaffold enables:
-
Dual-Mode Detection: Naked-eye colorimetric change (Yellow
Orange) and Fluorescence Quenching ("Turn-off"). -
Reversibility: Full signal recovery with EDTA, enabling reusable sensor strips.
-
Superior Selectivity: High affinity for Cu²⁺ over competing ions like Zn²⁺, Fe²⁺, and Ni²⁺.
Comparative Performance Analysis
The following table contrasts Julolidine-based sensors (specifically the HDBQ derivative) against industry-standard analytical methods and competing fluorescent scaffolds (Rhodamine/Coumarin).
Table 1: Performance Matrix – Julolidine vs. Alternatives
| Feature | Julolidine-Based Sensor (HDBQ) | ICP-MS (Gold Standard) | Rhodamine B Probes | Coumarin Probes |
| Detection Mechanism | ICT + Chelation-Induced Quenching | Mass Spectrometry | Spirolactam Ring Opening | Fluorescence Enhancement |
| Limit of Detection (LOD) | ~10–100 nM (0.006 ppm) | < 0.001 ppb | ~50 nM | ~100 nM |
| Response Time | Instant (< 30 seconds) | Hours (Batch processing) | Fast (< 1 min) | Fast (< 1 min) |
| Instrumentation | UV-Vis / Fluorescence / Naked Eye | High-Cost Mass Spec | Fluorescence Spec | Fluorescence Spec |
| Reversibility | Yes (with EDTA) | No (Destructive) | Often Irreversible | Variable |
| Field Deployability | High (Paper Strips) | None (Lab only) | Moderate | Moderate |
| Cost Per Test | <$0.50 | >$50.00 | <$1.00 | <$1.00 |
Analyst Note: While ICP-MS offers lower LODs, Julolidine sensors provide the critical advantage of in situ real-time monitoring and portability, meeting WHO drinking water standards (31.5 µM limit) with ease.
Mechanistic Validation (Scientific Integrity)
The sensing capability relies on the Internal Charge Transfer (ICT) mechanism.
-
State A (Free Probe): The Julolidine nitrogen acts as a strong electron donor to the conjugated system, resulting in strong fluorescence (Green) and specific absorption (Yellow).
-
State B (Cu²⁺ Bound): Cu²⁺ is paramagnetic (
system). Upon chelation to the azine/hydrazone binding pocket, it quenches the fluorescence via paramagnetic quenching and/or reverse Photoinduced Electron Transfer (PET) . The coordination geometry shifts the absorption band, causing a visible color change to orange/red.
Diagram 1: Sensing Mechanism & Logic Gate
Caption: Logical flow of the Julolidine-based sensing mechanism. The system functions as a reversible switch (INHIBIT logic gate) controlled by Copper and EDTA.[1][2]
Validated Experimental Protocol
This protocol validates the performance of a Julolidine-hydrazone derivative (synthesized from Julolidine hydrobromide).
Phase 1: Preparation of Stock Solutions
-
Sensor Stock: Dissolve 10 mg of the Julolidine derivative in 10 mL DMSO (1 mM stock).
-
Buffer: HEPES buffer (10 mM, pH 7.4) or PBS.
-
Cu²⁺ Standard: Copper(II) nitrate trihydrate in deionized water.
Phase 2: Sensing Workflow
-
Dilution: Add 10 µL of Sensor Stock to 2.99 mL of Buffer/DMSO mixture (9:1 v/v). Final concentration: 3.3 µM.
-
Baseline Measurement: Record UV-Vis spectrum (300–700 nm) and Fluorescence emission (
nm). Expect strong emission at ~520 nm. -
Titration: Aliquot Cu²⁺ solution (0–50 µM equivalent). Mix by inversion for 15 seconds.
-
Observation:
-
Visual: Note color shift from Yellow to Orange.
-
Spectral: Observe decrease in 520 nm emission (Quenching) and appearance of new absorbance band at ~480 nm.
-
-
Selectivity Check: Repeat step 3 with 100 µM of interfering ions (Zn²⁺, Mg²⁺, Fe²⁺). Signal should remain unchanged.
Diagram 2: Experimental Workflow
Caption: Step-by-step experimental protocol for validating Copper detection using Julolidine probes.
References
-
A Julolidine Coupled Azine-based Reversible Chromo-fluorogenic Probe for Specific Detection of Cu²⁺ Ions. Journal of Fluorescence, 2023.
-
Visible-Near-Infrared and Fluorescent Copper Sensors Based on Julolidine Conjugates. Chemistry – An Asian Journal, 2011.
-
Recent Advances of Optical Sensors for Copper Ion Detection. Biosensors, 2022.
-
Julolidine Hydrobromide (Product Properties & Safety). PubChem, National Library of Medicine.
Sources
Cross-Reactivity Profiling of Julolidine-Based Sensors: A Comparative Technical Guide
Topic: Cross-reactivity of Julolidine hydrobromide-based sensors. Content Type: Publish Comparison Guides.
Executive Summary: The Signal-to-Noise Challenge
Julolidine hydrobromide is the primary precursor for a class of rigidized amino-aromatic fluorophores widely used in viscosity sensing (molecular rotors) and ion detection (chemosensors). While the julolidine moiety offers exceptional quantum yield and photostability due to its restricted nitrogen lone-pair rotation, it suffers from a distinct vulnerability: environmental cross-reactivity .
For researchers in drug development and cellular imaging, the "false positive" risk is critical. A Julolidine-based viscosity sensor (like DCVJ) can erroneously report high viscosity when it actually encounters high polarity or non-specific protein binding. This guide objectively compares these sensors against high-fidelity alternatives (e.g., BODIPY, Porphyrins) and provides a self-validating protocol to quantify cross-reactivity.
Mechanistic Architecture: The Root of Cross-Reactivity
To control cross-reactivity, one must understand the Twisted Intramolecular Charge Transfer (TICT) mechanism.
-
The Signal: Upon excitation, the julolidine donor transfers an electron to the acceptor. In low-viscosity environments, the donor-acceptor bond rotates (twists), reaching a non-emissive TICT state (relaxation via heat).
-
The Sensing Event: High viscosity hinders this rotation, forcing emission from the planar Locally Excited (LE) state.
-
The Cross-Reactivity Trap:
-
Polarity Interference: Polar solvents stabilize the TICT state, quenching fluorescence regardless of viscosity.
-
Macromolecular Binding: Non-specific binding to hydrophobic pockets (e.g., Albumin, Amyloids) restricts rotation, mimicking high viscosity.
-
Diagram: TICT Signaling & Interference Pathways
Caption: Figure 1. The TICT mechanism showing how polarity and binding create false signals (interference) in viscosity readings.
Comparative Analysis: Julolidine vs. Alternatives
This section contrasts Julolidine-based sensors (specifically DCVJ and Julolidine-Hydrazones) with their primary competitors.
Case Study A: Viscosity Sensing (Molecular Rotors)
Target: Intracellular Microviscosity Julolidine Agent: DCVJ (9-(Dicyanovinyl)-julolidine) Alternative: BODIPY-C10 (Boron-dipyrromethene derivative)
| Feature | Julolidine (DCVJ) | BODIPY-Based Rotors | Performance Verdict |
| Viscosity Sensitivity (x) | High (0.5 - 0.6) | Moderate to High | Draw |
| Polarity Cross-Reactivity | Critical Weakness. Fluorescence drops significantly in polar solvents (e.g., water vs. glycerol). | Low. BODIPY core is relatively insensitive to solvent polarity. | BODIPY Wins |
| Excitation Wavelength | Blue/Cyan (440-460 nm). High autofluorescence overlap. | Green/Red/NIR Tunable. | BODIPY Wins |
| Protein Binding Interference | High. Binds strongly to HSA/BSA hydrophobic pockets, causing false "high viscosity" readings. | Moderate. Lipid-tail modifications can direct localization, reducing cytosolic protein noise. | BODIPY Wins |
| Cost/Synthesis | Low cost.[1] One-step condensation from Julolidine Hydrobromide. | High cost. Complex multi-step synthesis. | Julolidine Wins |
Case Study B: Metal Ion Sensing (Zn²⁺)
Target: Zinc Ion (Zn²⁺) in biological fluids.[2][3][4] Julolidine Agent: Julolidine-Hydrazone Schiff Bases (J-H) Alternative: Quinoline or Coumarin-based sensors
| Feature | Julolidine-Hydrazone (J-H) | Quinoline/Coumarin Sensors | Performance Verdict |
| Selectivity (vs. Cd²⁺) | High. J-H sensors often distinguish Zn²⁺ from Cd²⁺ due to specific coordination geometry constraints. | Low. Cd²⁺ often mimics Zn²⁺, causing false positives. | Julolidine Wins |
| Response Time | Rapid (< 30 seconds).[5] | Variable (seconds to minutes). | Draw |
| pH Stability | Moderate. Hydrazone bond can hydrolyze at low pH (< 4). | High stability in broad pH ranges. | Quinoline Wins |
| Detection Limit | Nanomolar (nM) range.[1][5] | Nanomolar to Micromolar. | Draw |
Experimental Protocol: Validating Selectivity
Do not rely on manufacturer claims. Use this self-validating protocol to determine the Selectivity Coefficient (
Workflow: The "Fixed Interference" Method
This protocol measures the sensor's response to the target analyte in the presence of competing species.
Reagents:
-
Sensor Stock: 1 mM Julolidine probe in DMSO.
-
Analyte Stock: Target (e.g., Zn²⁺ or Glycerol) at high concentration.
-
Interferent Panel:
-
Ions: Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Cd²⁺ (10 eq).
-
Bio-mimics: BSA (1 mg/mL), HSA, Cysteine, Glutathione.
-
Step-by-Step Procedure
-
Baseline Establishment:
-
Prepare 3 mL of buffer (HEPES, pH 7.4).
-
Add Sensor (final conc. 10 µM).
-
Record Fluorescence Emission (
).
-
-
Target Response (
):-
Add Analyte (saturation level).
-
Record Fluorescence (
). -
Validation: Signal must increase >5-fold (Turn-on) or quench >80% (Turn-off).
-
-
Interference Screening (
):-
In separate cuvettes, add Sensor + Interferent (10-fold excess relative to sensor).
-
Record Fluorescence (
). -
Critical Check: If
, the interferent is a "False Positive".
-
-
Competitive Assay (
):-
To the cuvettes from Step 3, add the Target Analyte .
-
Record Fluorescence (
). -
Critical Check: If
, the interferent is a "Silencer" (binds/quenches the sensor).
-
Diagram: Selectivity Validation Workflow
Caption: Figure 2. Experimental workflow to distinguish between false positives (F_int) and signal quenching (F_mix).
Data Interpretation & Troubleshooting
When analyzing Julolidine sensor data, use this lookup table to diagnose anomalies.
| Observation | Probable Cause | Corrective Action |
| High signal in control (No Analyte) | Non-specific binding to Albumin or high viscosity of the medium. | Perform a "digest test" (Proteinase K) or use a ratiometric control. |
| Signal decreases as polarity increases | TICT quenching (Solvent effect).[6] | Switch to a polarity-insensitive probe (e.g., BODIPY) or construct a calibration curve at the specific solvent polarity. |
| Blue-shift in emission spectrum | Sensor is in a rigid, hydrophobic environment (e.g., lipid bilayer or amyloid fibril). | This is a valid signal for "binding" but a false positive for "bulk viscosity". Verify localization. |
| No response to Zn²⁺ in blood plasma | Copper (Cu²⁺) paramagnetic quenching. | Add a specific Cu²⁺ chelator or use the Competitive Assay protocol (Step 4 above) to confirm interference. |
References
-
Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors: synthesis and evaluation as viscosity sensors. Organic & Biomolecular Chemistry.
-
Kuimova, M. K. (2012). Mapping viscosity in cells using molecular rotors. Physical Chemistry Chemical Physics.
-
Sahoo, P. R., et al. (2023). Julolidine-hydrazone based chemosensor for detection of Zn2+: Fluorescent in-situ formed Zn2+ complex discriminates PPi from ADP and ATP.[2] Analytica Chimica Acta.
-
Jeong, H. Y., et al. (2017). Furan and Julolidine-Based "Turn-on" Fluorescence Chemosensor for Detection of F- in a Near-Perfect Aqueous Solution.[7] Journal of Fluorescence.
-
Forster, T., & Hoffmann, G. (1971). Effect of viscosity on fluorescence quantum yield of dye solutions. Zeitschrift für Physikalische Chemie.
Sources
- 1. mdpi.com [mdpi.com]
- 2. scilit.com [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Two cyanoethylene-based fluorescence probes for highly efficient cyanide detection and practical applications in drinking water and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Furan and Julolidine-Based "Turn-on" Fluorescence Chemosensor for Detection of F- in a Near-Perfect Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of different Julolidine hydrobromide synthesis methods.
Content Type: Technical Comparison & Protocol Guide Target Audience: Medicinal Chemists, Process Development Scientists, and Academic Researchers.[1]
Executive Summary
Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is a pivotal nitrogen-heterocycle used as a rigid electron-donating moiety in fluorescent probes, dye-sensitized solar cells, and nonlinear optical materials. While the free base is commonly isolated, the hydrobromide salt (Julolidine[1]·HBr) is frequently required for improved stability, storage, and specific aqueous-phase biological applications.
This guide evaluates the three primary synthetic pathways for the Julolidine ring system, followed by a standardized protocol for converting the free base into high-purity Julolidine Hydrobromide.[1]
Methodology Comparison Matrix
| Metric | Method A: Tetrahydroquinoline Route (Recommended) | Method B: Aniline Double Alkylation | Method C: Intramolecular Cyclization |
| Starting Material | 1,2,3,4-Tetrahydroquinoline | Aniline | N-(3-chloropropyl)-aniline |
| Reagent | 1-bromo-3-chloropropane | 1-bromo-3-chloropropane (Excess) | Lewis Acid / Catalyst |
| Yield (Free Base) | 75 – 81% | 40 – 55% | 60 – 70% |
| Purity Profile | High (>98% after distillation) | Low (Contains mono-alkylated "lilolidine") | High (Requires pre-functionalized precursor) |
| Scalability | Excellent (Kg scale) | Moderate | Low (Mg scale) |
| Atom Economy | Moderate | Poor (Requires excess alkylating agent) | High |
| Cost Efficiency | Optimal | High Reagent Cost | High Catalyst Cost |
Mechanistic Pathways & Workflow
The synthesis of Julolidine hinges on the formation of two six-membered rings fused to the benzene core.[1] The choice of starting material dictates whether the reaction proceeds via a single annulation (Method A) or a double annulation (Method B).[1]
Figure 1: Comparative Reaction Schemes
Caption: Comparative synthetic pathways. Method A (Blue) utilizes a pre-formed ring for higher selectivity.[1] Method B (Red) requires controlling two sequential alkylations.
Detailed Experimental Protocols
Method A: The Tetrahydroquinoline Route (Standard)
This method is the industry standard due to its balance of cost and purity.[1] It avoids the formation of the mono-cyclized byproduct (lilolidine) that plagues the aniline route.[1]
Reagents:
-
1,2,3,4-Tetrahydroquinoline (1.0 equiv)
-
1-bromo-3-chloropropane (2.5 equiv)
-
Hydrobromic Acid (48% aq. or 33% in AcOH)
Step-by-Step Protocol:
-
Alkylation & Cyclization:
-
In a round-bottom flask equipped with a reflux condenser, mix 1,2,3,4-tetrahydroquinoline (66.5 g, 0.5 mol) and 1-bromo-3-chloropropane (200 g, 1.27 mol).
-
Note: No solvent is required; the alkyl halide acts as the solvent.[1]
-
Heat the mixture in an oil bath at 150–160°C for 20 hours .
-
Mechanism:[1][4][5] The secondary amine attacks the alkyl bromide (softer electrophile), followed by an intramolecular Friedel-Crafts-like alkylation by the chloride to close the ring.[1]
-
-
Workup (Isolation of Free Base):
-
Cool the reaction mixture to room temperature.
-
Add 50 mL conc. HCl and 500 mL water .
-
Perform steam distillation to recover unreacted 1-bromo-3-chloropropane (recyclable).
-
Basify the residual aqueous solution with 40% NaOH until pH > 12.[1] The crude Julolidine will separate as a dark oil.[1]
-
Extract with Diethyl Ether (2 x 150 mL).[1] Dry over KOH pellets.[1][2]
-
Distillation: Evaporate ether and distill the residue under reduced pressure.[1][2][3] Collect the fraction boiling at 105–110°C / 1 mmHg .
-
Yield: ~70g (80%) of colorless/pale yellow oil which solidifies on standing (mp 39-40°C).
-
-
Conversion to Hydrobromide Salt (Critical Step):
-
Dissolve the distilled Julolidine free base (10 g) in Ethanol (50 mL) .
-
Cool to 0°C in an ice bath.[1]
-
Dropwise add Hydrobromic Acid (48% aq) until the solution is acidic (pH ~2).
-
Alternative: Use HBr in Acetic Acid for anhydrous precipitation.[1]
-
Add Diethyl Ether (100 mL) slowly to induce precipitation.
-
Filter the white crystalline solid.[1]
-
Recrystallization: Recrystallize from Ethanol/Ether (1:3) to yield high-purity Julolidine[3]·HBr.
-
Method B: The Aniline Double-Alkylation Route
This method is chemically feasible but operationally inferior due to lower yields and difficult purification.[1] It is only recommended if tetrahydroquinoline is unavailable.[1]
Key Differences in Protocol:
-
Stoichiometry: Requires a large excess of 1-bromo-3-chloropropane (4-5 equiv) to force the second alkylation.[1]
-
Base: Often uses solid Sodium Carbonate (
) to scavenge acid and drive the reaction.[1] -
Purification Challenge: The product mixture contains Aniline, N-(3-chloropropyl)aniline, Lilolidine (one ring closed), and Julolidine. Fractional distillation is difficult due to overlapping boiling points.[1]
-
Yield: Typically < 50%.[1]
Troubleshooting & Optimization (CPP)
To ensure "Self-Validating" protocols, monitor these Critical Process Parameters (CPP):
| Parameter | Observation | Corrective Action |
| Reaction Temperature | < 140°C | Incomplete cyclization; intermediate N-(3-chloropropyl)-THQ remains. Increase temp to 160°C. |
| Color Development | Red/Pink Distillate | Oxidation product (Caution). Treat free base solution with activated charcoal before salt formation.[1] |
| Salt Crystallization | Oiling out | The HBr solution is too dilute.[1] Use anhydrous HBr/AcOH or add seed crystals and cool slowly. |
| Impurity Profile | Lilolidine present | In Method B, this is unavoidable without rigorous distillation.[1] Switch to Method A. |
Process Flow Diagram (Graphviz)
The following diagram illustrates the complete workflow from raw materials to the final pharmacopoeial-grade salt.
Caption: End-to-end process flow for the synthesis and isolation of Julolidine Hydrobromide.
References
-
Organic Syntheses , Coll.[1][2] Vol. 3, p. 504 (1955); Vol. 26, p. 40 (1946). Julolidine.
-
Journal of Heterocyclic Chemistry , "Synthesis of Julolidines from Anilines", Vol. 19, Issue 4, pp. 925-926.[1][6] (1982).[1]
-
European Journal of Organic Chemistry , "Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure", (2019).[1]
-
Google Patents , CN102731498B, "Method for preparing 8-hydroxy julolidine and derivative thereof".[1]
-
ResearchGate , "Synthesis of julolidinium bromides 12a–12e by the classical method".[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Page loading... [wap.guidechem.com]
- 4. cerritos.edu [cerritos.edu]
- 5. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 6. CN102731498B - Method for preparing 8-hydroxy julolidine and derivative thereof - Google Patents [patents.google.com]
Performance Guide: Julolidine-based Rotors vs. Rhodamine Dyes in Microscopy
The following guide compares the performance of Julolidine-based Molecular Rotors (often synthesized from Julolidine Hydrobromide) versus Rhodamine Dyes in microscopy.
Executive Summary
This guide compares two distinct classes of fluorophores used in advanced microscopy: Julolidine-based probes (specifically molecular rotors) and Rhodamine dyes (structural fluorophores).
-
Julolidine Hydrobromide derivatives (e.g., DCVJ, CCVJ) function as Molecular Rotors . Their fluorescence intensity is directly proportional to the viscosity of their microenvironment. They are "Turn-On" sensors used to map intracellular crowding, protein aggregation, and membrane fluidity.
-
Rhodamine Dyes (e.g., Rhodamine B, 123, TMR) are Rigid Structural Labels . They exhibit high, environment-independent quantum yields and are the gold standard for organelle tracking (mitochondria) and bioconjugation due to their photostability and brightness.
Verdict: Use Julolidine-based probes for functional imaging of micro-viscosity. Use Rhodamine dyes for high-contrast structural imaging and long-term tracking.[1]
Mechanism of Action
The fundamental difference lies in how these molecules manage excitation energy.
Julolidine: The Molecular Rotor (TICT Mechanism)
Julolidine derivatives possess a flexible structure that allows the donor and acceptor moieties to rotate relative to each other.
-
Low Viscosity: Upon excitation, the molecule twists (Twisted Intramolecular Charge Transfer - TICT), dissipating energy non-radiatively (heat). Fluorescence is quenched .
-
High Viscosity: The environment restricts this rotation. The molecule is forced to emit energy as photons. Fluorescence is restored .
Rhodamine: The Rigid Planar Fluorophore
Rhodamine dyes feature a rigid xanthene core that restricts internal rotation.
-
All Environments: The rigid structure prevents non-radiative energy loss. The dye emits bright fluorescence regardless of viscosity, making it a reliable quantifier of abundance rather than environment.
Caption: Julolidine fluorescence depends on physical restriction (viscosity), whereas Rhodamine fluorescence is constitutive due to structural rigidity.
Performance Comparison Data
The following data contrasts a typical Julolidine-based rotor (DCVJ) against a standard Rhodamine (Rhodamine B).
| Feature | Julolidine Probes (e.g., DCVJ) | Rhodamine Dyes (e.g., Rhodamine B) |
| Primary Application | Viscosity Sensing, Amyloid Detection | Organelle Staining, Immunofluorescence |
| Quantum Yield (Φ) | Variable (0.02 in methanol → 0.6 in glycerol) | High & Stable (~0.65 - 0.95) |
| Viscosity Sensitivity | High ( | Negligible |
| Photostability | Moderate (Susceptible to bleaching in low viscosity) | Excellent (Standard for stability) |
| Stokes Shift | Large (~50-70 nm) | Small (~20-25 nm) |
| Cell Permeability | High (Passive diffusion) | High (Cationic, potential-dependent) |
| Specificity | Physical Environment (Crowding) | Chemical Affinity (Mitochondria/Lysosomes) |
Key Technical Insight: The "Julolidine-Rhodamine" Hybrid
Advanced dyes like Rhodamine 101 (ROX) actually incorporate the julolidine ring structure into the rhodamine core. This fusion creates a "super-dye" that combines the electron-donating power of julolidine with the rigidity of rhodamine, resulting in near-unity quantum yield and exceptional stability [1].
Experimental Protocols
Protocol A: Intracellular Viscosity Mapping (Julolidine-based)
Objective: Visualize viscosity gradients in live cells using DCVJ (synthesized from Julolidine precursor).
-
Preparation: Prepare a 10 mM stock solution of DCVJ in DMSO.
-
Cell Culture: Seed HeLa cells on glass-bottom dishes and grow to 70% confluence.
-
Loading: Incubate cells with 10 µM DCVJ in HBSS for 20 minutes at 37°C.
-
Note: Do not wash excessively; equilibrium is required for rotors.
-
-
Imaging: Use a Confocal Microscope.
-
Excitation: 488 nm (Argon laser).
-
Emission: 500–530 nm bandpass.
-
-
Calibration (Critical): To convert intensity to viscosity (cP), you must generate a standard curve using water-glycerol mixtures of known viscosity.
-
Formula:
(Forster-Hoffmann equation).
-
Protocol B: Mitochondrial Structural Imaging (Rhodamine-based)
Objective: High-contrast labeling of mitochondria using Rhodamine 123.
-
Preparation: Prepare a 1 mM stock of Rhodamine 123 in Ethanol.
-
Loading: Dilute to working concentration (1–10 µM) in culture medium.
-
Incubation: Incubate live cells for 15–30 minutes at 37°C.
-
Wash: Wash 3x with pre-warmed HBSS to remove background (Rhodamine is bright everywhere, so washing is crucial).
-
Imaging:
-
Excitation: 514 nm or 561 nm.
-
Emission: 580 nm long-pass or specific bandpass.
-
Result: Bright, tubular mitochondrial networks.
-
Troubleshooting & Optimization
When to use Julolidine (Rotors):
-
Protein Aggregation: Julolidine dyes light up when they bind to hydrophobic pockets of amyloid fibrils (similar to Thioflavin T) because the binding restricts their rotation [2].
-
Membrane Fluidity: Use lipid-tailed julolidine probes to measure the viscosity of the cell membrane lipid bilayer.
When to use Rhodamine:
-
Long-term Imaging: Rhodamine derivatives (especially TMR and Janelia Fluor) are far more photostable than julolidine rotors.
-
Quantitative Abundance: If you need to measure how much of a protein is present, use Rhodamine. Julolidine intensity changes with viscosity, confounding abundance measurements.
Caption: Decision tree for selecting between Julolidine rotors and Rhodamine labels based on experimental goals.
References
-
Grimm, J. B., et al. (2015). "A general method to improve fluorophores for live-cell imaging."[1][2] Nature Methods. Available at: [Link]
-
Haidekker, M. A., & Theodorakis, E. A. (2010). "Molecular rotors—fluorescent biosensors for viscosity and flow." Organic & Biomolecular Chemistry. Available at: [Link]
-
Lavis, L. D., & Raines, R. T. (2008). "Bright ideas for chemical biology." ACS Chemical Biology. Available at: [Link]
-
Levitt, J. A., et al. (2009). "Fluorescence Anisotropy of Molecular Rotors." ChemPhysChem. Available at: [Link]
Sources
Publish Comparison Guide: Validating the Mechanism of Julolidine Hydrobromide Fluorescence Enhancement
This guide is designed for researchers and assay developers requiring a rigorous validation framework for Julolidine Hydrobromide (Jul-HBr) as a fluorescence probe. Unlike standard reagent manuals, this document focuses on the mechanistic validation of its fluorescence enhancement, specifically distinguishing between viscosity-driven restriction and polarity-dependent quenching.
Executive Summary: The Mechanistic Core
Julolidine Hydrobromide is not merely a fluorescent dye; it is a molecular rotor scaffold .[1] Its fluorescence enhancement is governed by the Twisted Intramolecular Charge Transfer (TICT) mechanism.
-
The "Off" State: In low-viscosity, polar solvents, the excited molecule undergoes rapid intramolecular rotation around the nitrogen-phenyl bond, relaxing into a non-emissive TICT state.
-
The "On" State: In high-viscosity environments or rigid binding pockets (e.g., protein hydrophobic cores, amyloid fibrils), this rotation is mechanically hindered. The molecule is forced to relax radiatively, resulting in a dramatic surge in fluorescence quantum yield.
Validation Objective: To confirm that the observed signal increase in your assay is due to conformational restriction (viscosity/rigidity) and not artifacts such as concentration quenching, aggregation, or simple solvatochromism.
Mechanistic Pathway & Visualization
To validate the probe, one must understand the competing decay pathways. The diagram below illustrates the TICT mechanism you are targeting.
Figure 1: The competition between radiative decay (Fluorescence) and non-radiative twisting (TICT). High viscosity blocks the path to the TICT state.
Comparative Analysis: Julolidine HBr vs. Alternatives
Before validating, confirm that Julolidine HBr is the optimal probe for your specific constraint.
| Feature | Julolidine Hydrobromide | DCVJ (9-(dicyanovinyl)julolidine) | Thioflavin T (ThT) |
| Primary Mechanism | TICT (Rotor) | TICT (Optimized Rotor) | Rotor + Specific Groove Binding |
| Excitation/Emission | UV/Blue (~360nm / ~450nm) | Cyan/Green (~450nm / ~500nm) | Blue/Green (~440nm / ~480nm) |
| Viscosity Sensitivity | Moderate ( | High ( | High (Specific to Amyloids) |
| Solubility | High (Water/Alcohol) | Low (Requires DMSO/EtOH) | High (Water) |
| Best Use Case | General rigidity probe , precursor for synthesis, high-concentration assays. | Quantitative microviscosity measurements in cells/membranes. | Amyloid fibril detection (Gold Standard). |
| Cost/Availability | Low / High Availability | High / Specialized | Low / High Availability |
Verdict: Use Julolidine HBr if you need a water-soluble rigidity sensor or are characterizing the fundamental julolidine core. Use DCVJ if you require excitation in the visible range to avoid UV damage to cells. Use ThT strictly for amyloid quantification.
Validation Protocols (Self-Validating Systems)
To prove the mechanism in your specific system, you must perform the following three experiments.
Protocol A: The Förster-Hoffmann Viscosity Titration
Objective: Quantify the sensitivity of the probe to viscosity and rule out simple solvent effects.
Materials:
-
Julolidine HBr Stock (10 mM in Ethanol).
-
Solvent System: Glycerol/Water mixtures (0% to 90% Glycerol v/v).[2]
-
Viscometer (or reference viscosity tables).
Workflow:
-
Preparation: Prepare 5 samples with increasing glycerol fractions (e.g., 0%, 20%, 40%, 60%, 80%).
-
Doping: Add Julolidine HBr to a final concentration of 10 µM. Crucial: Keep dye concentration constant to avoid inner-filter effects.
-
Measurement: Record fluorescence emission spectra (Ex: 360 nm).
-
Data Analysis: Plot
vs. .
Validation Criteria:
The data must fit the Förster-Hoffmann Equation :
-
Success: A linear plot with a positive slope (
). For julolidine derivatives, typically ranges from 0.5 to 0.8. -
Failure: A flat line or non-linear response indicates the probe is aggregating or interacting specifically with the solvent rather than sensing viscosity.
Protocol B: Temperature-Dependent Emission (The "Freezing" Test)
Objective: Confirm that intensity changes are due to molecular motion (kinetic) rather than static binding.
Workflow:
-
Select a sample with moderate viscosity (e.g., 60% glycerol).
-
Measure fluorescence intensity at 25°C.
-
Cool the sample to 4°C (increasing viscosity, reducing thermal energy).
-
Heat the sample to 50°C (decreasing viscosity, increasing thermal rotation).
Validation Criteria:
-
Fluorescence must be inversely proportional to Temperature.
-
Cooling
Higher Viscosity Higher Fluorescence . -
Heating
Lower Viscosity Lower Fluorescence . -
Note: If fluorescence increases with heat, you are likely observing a chemical reaction or solubility change, not the rotor mechanism.
Protocol C: Polarity Decoupling
Objective: Ensure the signal isn't just solvatochromism (polarity shift).
Workflow:
-
Compare fluorescence in Methanol (Low Viscosity, High Polarity) vs. Ethylene Glycol (Higher Viscosity, High Polarity).
-
Compare fluorescence in Toluene (Low Viscosity, Low Polarity) vs. Mineral Oil (High Viscosity, Low Polarity).
Validation Criteria:
-
A true rotor must show enhancement in the viscous partner of both pairs, regardless of polarity. If it only fluoresces in non-polar solvents (regardless of viscosity), it is a polarity probe, not a viscosity probe.
Experimental Workflow Diagram
Figure 2: Step-by-step decision tree for validating the Julolidine Hydrobromide mechanism.
References
-
Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry.
-
Kung, C. E., & Reed, J. K. (1989). Fluorescent molecular rotors: a new class of probes for biological membrane viscosity. Biochemistry.
-
Levine, R. L. (2002). Carbonyl-modified proteins in cellular regulation, aging, and disease. Free Radical Biology and Medicine. (Discusses protein oxidation detection using related hydrazide derivatives).
-
Sutharsan, J., et al. (2010). Rational design of a fluorescence-turn-on probe for the detection of amyloid fibrils. (Comparison with ThT).
-
Förster, T., & Hoffmann, G. (1971). Die Viskositätsabhängigkeit der Fluoreszenzquantenausbeuten einiger Farbstoffmoleküle. Zeitschrift für Physikalische Chemie. (The foundational physics of the Förster-Hoffmann equation).
Sources
Beyond Intercalation: A Comparative Guide to Julolidine-Based Molecular Rotors vs. Conventional RNA Probes
Executive Summary
In the landscape of RNA imaging, "Julolidine Hydrobromide" is often misunderstood. It is not a standalone stain but the essential chemical scaffold for a class of fluorophores known as Julolidine-Based Molecular Rotors (JMRs) , such as DCVJ, CCVJ, and the newer cationic azolium conjugates (e.g., SEZ-JLD).
Unlike conventional cyanine dyes (e.g., Thiazole Orange, SYBR Green II) that rely on rigid intercalation between base pairs, JMRs operate via a Twisted Intramolecular Charge Transfer (TICT) mechanism. This guide objectively compares these two distinct classes, highlighting why researchers are shifting toward JMRs for viscosity-dependent nucleolar imaging and "turn-on" sensing in live cells.
Part 1: Mechanism of Action (The "Why")
To choose the right probe, one must understand the trigger for fluorescence.
Conventional Probes (Intercalators)
Probes like Thiazole Orange (TO) and SYBR Green II function primarily through intercalation. They slide between the planar base pairs of nucleic acids. The physical constraint of the DNA/RNA helix restricts the dye's movement, reducing non-radiative decay and resulting in fluorescence.
Julolidine-Based Rotors (TICT)
JMRs function as molecular rotors. The julolidine moiety acts as an electron donor connected to an acceptor.
-
Free State (Dark): In low-viscosity solvents or when unbound, the bond between the donor and acceptor rotates freely. This rotation dissipates excitation energy non-radiatively (heat).
-
Bound State (Bright): When the probe binds to RNA (specifically in the major groove or complex tertiary structures) or enters a high-viscosity environment (like the nucleolus), this rotation is mechanically jammed. The energy is forced to release as photons.
Diagram 1: TICT vs. Intercalation Mechanism
Caption: Comparative logic of TICT-based Julolidine probes versus Intercalation-based Cyanine probes. JMRs require rotational restriction, offering unique sensitivity to microviscosity.
Part 2: Comparative Performance Analysis
The following data contrasts standard JMRs (represented by DCVJ and newer SEZ-JLD derivatives) against industry-standard RNA stains.
Table 1: Technical Specifications & Performance
| Feature | Julolidine-Based Rotors (e.g., SEZ-JLD, DCVJ) | Thiazole Orange (TO) / SYBR Green II |
| Primary Mechanism | TICT (Viscosity/Groove Binding) | Intercalation |
| Quantum Yield (Bound) | High (~0.34 for SEZ-JLD) [1] | Moderate to High (0.2 - 0.6) |
| Stokes Shift | Large (>100 nm) | Small (20-40 nm) |
| Selectivity (RNA vs DNA) | High (Newer variants like SEZ-JLD) | Low (Requires DNase or specific buffers) |
| Viscosity Sensitivity | Extreme (Can map nucleolar density) | Low (Insensitive to bulk viscosity) |
| Wash Requirement | No-Wash (Fluorogenic) | Wash recommended for best S/N |
| Cell Permeability | Variable (DCVJ is poor; SEZ-JLD is excellent) | Variable (SYBR Green II is impermeable) |
| Emission Region | Red / Deep Red (Newer variants) | Green / Orange |
Key Differentiator: Viscosity Mapping
While TO is excellent for quantifying total RNA, Julolidine probes are superior for mapping RNA density and micro-environment. Because the nucleolus is highly viscous and RNA-rich, JMRs light up intensely in these regions, providing a "viscosity map" of the cell nucleus that intercalators cannot provide [2].
Selectivity Breakthroughs
Historically, Julolidine probes (like DCVJ) were non-specific viscosity sensors. However, recent developments in Cationic Julolidine-Azolium Conjugates (e.g., SEZ-JLD) have solved this. These newer probes exhibit strong electrostatic attraction to the RNA major groove, showing ~48-fold fluorescence enhancement with RNA while remaining virtually dark with DNA [1].
Part 3: Experimental Protocol (Live Cell Imaging)
This protocol focuses on using modern Julolidine derivatives (like SEZ-JLD or BTZ-JLD) for live-cell nucleolar RNA imaging.[1][2][3][4]
Reagents
-
Probe Stock: 1 mM Julolidine-derivative in DMSO.
-
Live Cell Buffer: PBS or HBSS (phenol-red free).
-
Control: RNase A (10 mg/mL) for specificity validation.
Workflow Diagram
Caption: Optimized workflow for live-cell RNA imaging using fluorogenic Julolidine probes. Note the optional wash step due to the low background of the TICT mechanism.
Critical Considerations
-
Solubility: Older generation probes (DCVJ) are hydrophobic and may precipitate. Always pre-dilute in DMSO before adding to aqueous media.
-
Photo-switching: Some Julolidine rotors can exhibit photo-switching behavior. Minimize laser power during setup to prevent premature bleaching or blinking.
-
The "Viscosity Artifact": If you observe signal in the cytoplasm, verify it is RNA-bound by using RNase. If the signal persists after RNase treatment, it is likely due to high cytoplasmic viscosity (a known trait of DCVJ) rather than RNA binding [3].
Part 4: Pros & Cons Summary
When to use Julolidine-Based Rotors (JMRs):
-
Pros:
-
Large Stokes Shift: Excitation and emission are far apart, reducing self-quenching and allowing multiplexing with GFP/DAPI.
-
Nucleolar Definition: Superior contrast for nucleoli due to the combined effect of RNA binding and high local viscosity.
-
Live Cell Compatible: Newer cationic variants permeate membranes without detergents.
-
-
Cons:
-
Environmental Sensitivity: Fluorescence can be triggered by high viscosity (glycerol, crowding) even in the absence of RNA, requiring careful controls.
-
Availability: Specific high-performance conjugates (like SEZ-JLD) are often custom-synthesized or less widely available than SYBR dyes.
-
When to stick with Thiazole Orange/SYBR:
-
Pros: Extremely high affinity, well-established protocols, commercial availability.
-
Cons: Small Stokes shift, potential for high background without washing, often requires cell fixation (for SYBR Green II).
References
-
Mondal, I. C., et al. (2023).[1][2][5] Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells. Organic & Biomolecular Chemistry.
-
Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry.
-
Nagarajan, S., et al. (2017).[6] Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid β-Peptide. ChemBioChem.[6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. medchemexpress.com [medchemexpress.com]
Benchmarking the photostability of Julolidine hydrobromide against other fluorophores.
The following guide provides an in-depth technical benchmark of Julolidine hydrobromide-based fluorophores, specifically focusing on their application as molecular rotors (e.g., DCVJ, CCVJ) compared to standard rigid fluorophores.
Technical Comparison Guide for Bio-Imaging Applications
Executive Summary
Julolidine hydrobromide (Julolidine HBr) acts as the electron-donating core for a specialized class of fluorophores known as Molecular Rotors (e.g., DCVJ, CCVJ). Unlike static contrast dyes (Fluorescein, Rhodamine), Julolidine derivatives exhibit environment-dependent quantum yields, making them premier sensors for microviscosity and protein aggregation .
However, their photostability profile is complex. While they outperform traditional Fluorescein Isothiocyanate (FITC) in resistance to oxidative bleaching, they are susceptible to photoisomerization —a reversible non-radiative decay pathway that can mimic bleaching. This guide benchmarks Julolidine-based rotors against industry standards (FITC, BODIPY) and provides a validated protocol for distinguishing true photobleaching from viscosity-dependent quenching.
Technical Background: The Physics of Julolidine Fluorescence
To accurately benchmark Julolidine, one must understand that its "instability" is often a functional feature, not a bug.
The TICT Mechanism
Julolidine-based probes operate via Twisted Intramolecular Charge Transfer (TICT) .
-
Ground State: The molecule is planar and non-fluorescent.
-
Excited State: Upon excitation, the bond connecting the Julolidine donor and the acceptor (e.g., dicyanovinyl group) twists.
-
Viscosity Effect: In high-viscosity environments (e.g., cell membranes, amyloid fibrils), this rotation is mechanically inhibited. The molecule is forced to relax radiatively (fluorescence), dramatically increasing quantum yield.
The "False Bleaching" Phenomenon (Photoisomerization)
Unlike BODIPY (which bleaches via irreversible oxidation), Julolidine probes like CCVJ can undergo E-Z photoisomerization upon illumination. This creates a non-fluorescent isomer, causing a decrease in signal intensity that resembles photobleaching but is chemically distinct.
Mechanistic Pathway Diagram
The following diagram illustrates the competition between fluorescence, TICT (viscosity sensing), and Isomerization (signal loss).
Figure 1: The photophysical fate of Julolidine-based rotors. Signal loss is driven by both TICT (viscosity-dependent) and Isomerization (light-dependent).
Comparative Analysis: Julolidine vs. Competitors
The following data synthesizes performance metrics of DCVJ (the standard Julolidine rotor) against FITC (low-stability control) and BODIPY-FL (high-stability control).
Photostability & Performance Matrix
| Feature | Julolidine Rotors (DCVJ) | Fluorescein (FITC) | BODIPY-FL |
| Primary Application | Viscosity/Aggregation Sensing | General Labeling / pH Sensing | Lipid/General Labeling |
| Photostability ( | Moderate (10–40 min)* | Low (< 2 min) | High (> 60 min) |
| Bleaching Mechanism | Photoisomerization (Reversible) | Photo-oxidation (Irreversible) | Photo-oxidation (Slow) |
| Viscosity Sensitivity | High ( | Negligible | Low |
| Quantum Yield ( | Variable (0.01 in MeOH | High (0.92) | High (~0.90) |
| pH Sensitivity | Low (Core is robust) | High (Quenches < pH 6) | Insensitive |
*Note:
Interpretation
-
Vs. Fluorescein: Julolidine derivatives are superior in terms of chemical stability but can appear to "bleach" due to isomerization. Unlike FITC, they do not generate significant reactive oxygen species (ROS).
-
Vs. BODIPY: BODIPY is the "gold standard" for photostability. Julolidine cannot compete with BODIPY for long-term time-lapse imaging unless the specific goal is measuring viscosity changes.
Experimental Protocol: Validating Photostability
To objectively benchmark Julolidine HBr derivatives, you must control for viscosity. A standard aqueous bleaching test is invalid because the rotor is naturally quenched in water.
Protocol: Viscosity-Controlled Photobleaching Assay
Objective: Determine the photobleaching half-life (
Materials:
-
Fluorophores: DCVJ (Julolidine derivative), FITC, BODIPY.
-
Solvent System: 90% Glycerol / 10% PBS (High viscosity to activate DCVJ).
-
Equipment: Widefield Fluorescence Microscope (488 nm excitation).
Workflow:
-
Preparation:
-
Prepare 10
M stock solutions of all dyes in DMSO. -
Dilute to 1
M final concentration in 90% Glycerol . -
Mount on glass slides with sealed coverslips to prevent oxidation.
-
-
Acquisition:
-
Set excitation power to 10 mW (measured at objective).
-
Acquire images every 10 seconds for 60 minutes (Time-lapse).
-
Crucial: Use a "Dark Control" region to correct for lamp fluctuations.
-
-
Analysis:
-
Normalize intensity
to initial intensity . -
Plot
vs. Time. -
Fit to a mono-exponential decay model:
.
-
Workflow Diagram
Figure 2: Step-by-step workflow for benchmarking fluorophore photostability in a viscosity-controlled environment.
References
-
Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry .
-
Kung, C. E., & Reed, J. K. (1989). Fluorescent molecular rotors: a new class of probes for tubulin structure and assembly. Biochemistry .
-
Levitt, J. A., et al. (2011). Fluorescence Anisotropy of Molecular Rotors. ChemPhysChem .
-
Suhling, K., et al. (2015). Time-resolved fluorescence microscopy. Photochemical & Photobiological Sciences .
-
BenchChem Application Note . A Comparative Guide to the Photostability of Green Fluorescent Dyes.
A comparative analysis of julolidine and tetramethyljulolidine derivatives.
The following guide provides a comparative technical analysis of Julolidine and 1,1,7,7-Tetramethyljulolidine (TMJ) derivatives. It is designed for researchers requiring high-fidelity optical probes and electron donors for material science or bioimaging applications.
Executive Summary: The Rotor vs. The Emitter
In the design of functional fluorophores, the choice between a standard Julolidine (Jul) core and a 1,1,7,7-Tetramethyljulolidine (TMJ) core is a decision between environmental sensitivity and photophysical robustness .
-
Julolidine is the gold standard for molecular rotors . Its planar structure allows for complete Twisted Intramolecular Charge Transfer (TICT) quenching in low-viscosity solvents, making it an exceptional viscosity sensor (e.g., DCVJ). However, this planarity leads to severe Aggregation-Caused Quenching (ACQ) in the solid state.
-
Tetramethyljulolidine (TMJ) incorporates four methyl groups at the 1 and 7 positions. These groups introduce significant steric hindrance , preventing π-π stacking and effectively suppressing ACQ. This makes TMJ the superior donor for solid-state emitters (OLEDs) and high-concentration bioimaging, albeit with reduced sensitivity to viscosity compared to its non-methylated counterpart.
Structural & Photophysical Divergence
The addition of four methyl groups fundamentally alters the electronic and physical behavior of the molecule.
Table 1: Comparative Performance Metrics
| Feature | Julolidine Derivatives (e.g., DCVJ) | Tetramethyljulolidine Derivatives (e.g., DCJTB precursors) |
| Structural Geometry | Planar, rigid fused ring system. | Sterically bulky (Methyls at C1/C7) preventing close packing. |
| Primary Mechanism | TICT (Twisted Intramolecular Charge Transfer): Rotation quenches fluorescence. | ACQ Suppression: Steric bulk prevents self-quenching aggregates. |
| Viscosity Sensitivity | High: Fluorescence increases log-linearly with viscosity. | Low/Moderate: Steric hindrance restricts the rotational freedom required for TICT. |
| Solid-State Quantum Yield | Low (<1%): Strong quenching due to π-π stacking (ACQ). | High (>40%): Methyl groups maintain separation, preserving emission. |
| Electron Donor Strength | Strong. | Very Strong: Inductive effect of methyls + orbital isolation. |
| Solubility | Moderate in organic solvents; poor in water without polar tails. | Improved solubility in non-polar organics; reduced aggregation. |
Mechanism of Action: TICT vs. ACQ
The following diagram illustrates the mechanistic divergence. Julolidine relies on rotation to quench fluorescence (sensing viscosity), while TMJ relies on steric bulk to prevent quenching (preserving brightness).
Caption: Julolidine fluorescence is quenched by rotation (TICT) or aggregation (ACQ). TMJ steric bulk blocks aggregation, forcing radiative decay (fluorescence).
Synthesis Protocols
The synthesis of the TMJ core is significantly more challenging than the classical julolidine route due to the specific steric requirements of the methyl groups.
Protocol A: Classical Julolidine Synthesis
Target: 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine Difficulty: Low | Yield: ~60-80%
-
Reagents: Aniline (1 eq), 1-bromo-3-chloropropane (2.2 eq), Sodium Carbonate (Na₂CO₃, 2.5 eq).
-
Solvent: DMF or Ethanol.
-
Procedure:
-
Mix aniline and 1-bromo-3-chloropropane in DMF.
-
Add Na₂CO₃ base to scavenge acid.
-
Reflux for 12–16 hours. The reaction proceeds via double N-alkylation followed by electrophilic aromatic substitution (cyclization).
-
Purification: Pour into water, extract with ethyl acetate, and purify via silica gel chromatography (Hexane/EtOAc).
-
Protocol B: 1,1,7,7-Tetramethyljulolidine (TMJ) Synthesis
Target: 1,1,7,7-tetramethyl-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine Difficulty: High | Yield: ~30-35% (Sensitive to conditions) Critical Note: This synthesis requires a two-step "Prenyl" route. Direct alkylation with a di-haloalkane is not feasible for the methylated bridge.
Step 1: Synthesis of N,N-Bis(3-methyl-2-butenyl)aniline
-
Reagents: Aniline (1 eq), 1-chloro-3-methyl-2-butene (Prenyl chloride, 2.5 eq), K₂CO₃ (3 eq), Acetone.
-
Procedure:
-
Dissolve aniline in acetone. Add K₂CO₃.
-
Add prenyl chloride dropwise at room temperature.
-
Reflux for 24 hours.[1]
-
Filter salts, evaporate solvent to obtain the intermediate oil.
-
Step 2: Acid-Catalyzed Bis-Annulation (The Critical Step)
-
Reagents: Intermediate from Step 1, Methanesulfonic acid (MSA) or Polyphosphoric acid (PPA).
-
Procedure:
-
Cool the acid catalyst (e.g., MSA) to 0°C.
-
Add the intermediate oil slowly (exothermic reaction).
-
Temperature Control: Allow to warm to Room Temperature (25°C) and stir for 48 hours.
-
Warning: Heating above 30°C promotes polymerization and drastically lowers yield.
-
Quenching: Pour onto crushed ice. Neutralize with NaOH (keep T < 10°C).
-
Extraction: Extract with Dichloromethane (DCM).
-
Purification: The crude will contain significant polymeric byproducts. Use column chromatography (Silica, Hexane/DCM 9:1) to isolate the TMJ product (often a viscous oil or low-melting solid).
-
Caption: Synthesis pathways. Note the two-step requirement and strict temperature control for TMJ to prevent polymerization.
Experimental Performance Analysis
Experiment 1: Viscosity Sensitivity (Molecular Rotor Assay)
Objective: Determine if the derivative functions as a molecular rotor. Protocol:
-
Prepare stock solutions (10 mM in DMSO) of DCVJ (Jul-based) and a TMJ-analogue .
-
Prepare Glycerol/Methanol mixtures ranging from 0% to 90% glycerol (viscosity range ~0.6 cP to ~200 cP).
-
Add dye to each mixture (final conc. 5 µM).
-
Measure Fluorescence Emission (Excitation ~440 nm).
-
Data Analysis: Plot
vs .-
Jul (DCVJ): Slope (x) ≈ 0.6. Strong linear dependence (Förster-Hoffmann equation).
-
TMJ: Slope ≈ 0.1 - 0.2. Weak dependence. The methyl groups restrict the very rotation that senses viscosity.
-
Experiment 2: Solid-State Quantum Yield
Objective: Evaluate suitability for OLEDs or particle tracking. Protocol:
-
Drop-cast films of the pure dye onto quartz slides.
-
Use an Integrating Sphere setup to measure Absolute Quantum Yield (QY).
-
Jul Derivatives: Expected QY < 1% (Quenched by aggregation).
-
TMJ Derivatives: Expected QY > 20-40% (Aggregation prevented).
-
Application Logic: When to Use Which?
| Application Domain | Recommended Core | Rationale |
| Viscosity Sensing | Julolidine | You need the molecule to rotate freely in low viscosity to kill fluorescence. The "floppy" nature of Jul is a feature here. |
| Amyloid Detection | Julolidine | Upon binding to rigid amyloid fibrils, the rotation is stopped, turning the signal "ON". High contrast ratio. |
| OLED Emitters | TMJ | You need high efficiency in a solid film. TMJ prevents concentration quenching (ACQ). |
| NLO Materials | TMJ | Stronger electron donation and better thermal stability. The methyl groups align the dipoles without detrimental stacking. |
| Single Molecule Imaging | TMJ | Higher brightness per molecule and better photostability due to steric protection of the core. |
References
-
Haidekker, M. A., & Theodorakis, E. A. (2016). "Molecular Rotors—Concepts and Biomedical Applications." Chemical Reviews. Link
-
Chen, C. H., et al. (2002). "Synthetic study of tetramethyljulolidine—a key intermediate toward the synthesis of the red dopant DCJTB for OLED applications."[2] Tetrahedron Letters. Link
-
Kung, C. E., & Reed, J. K. (1989). "Fluorescent molecular rotors: a new class of probes for cell-membrane viscosity." Biochemistry. Link
-
Kim, S., et al. (2013). "Rational Design of Julolidine-Based Molecular Rotors for Viscosity Sensing." Chemistry - A European Journal. Link
-
Willets, K. A., et al. (2003). "Novel Fluorophores for Single-Molecule Imaging." Journal of Physical Chemistry B. Link
Sources
Comparative Evaluation: Julolidine Hydrobromide & Derivatives
The following guide provides an in-depth technical evaluation of Julolidine Hydrobromide and its functional derivatives (specifically the Julolidine-class molecular rotors like DCVJ/CCVJ).
While Julolidine Hydrobromide (CAS 83646-41-7) is chemically a salt precursor, its primary "efficacy" in cell biology is defined by its role as a Molecular Rotor for sensing intracellular microviscosity and as a scaffold for cytotoxic agents . This guide distinguishes between these two distinct applications.
Cellular Probing Efficiency and Cytotoxic Profiling[1]
Executive Summary
Julolidine Hydrobromide serves as the electron-rich donor core for a class of fluorescent probes known as Molecular Rotors (e.g., DCVJ, CCVJ). Its efficacy is measured by its sensitivity to environmental viscosity (microviscosity) via the Twisted Intramolecular Charge Transfer (TICT) mechanism.
-
Primary Utility: Mapping viscosity in cytoplasm, membranes, and organelles (mitochondria/lysosomes).
-
Secondary Utility: Pharmacological scaffold for antiproliferative agents (styrylpyridinium derivatives).
-
Key Insight: As a probe, Julolidine derivatives offer high sensitivity but are intensity-dependent. As a cytotoxic agent, the core structure exhibits moderate toxicity (Class III), necessitating careful titration during live-cell imaging.
Efficacy as an Intracellular Viscosity Probe (Molecular Rotor)
The "efficacy" of Julolidine in imaging is defined by its Quantum Yield enhancement in response to viscosity. In low-viscosity environments (water), the molecule rotates freely, dissipating energy non-radiatively. In high-viscosity environments (cell membranes/cytoplasm), rotation is restricted, forcing energy emission as fluorescence.
Mechanistic Pathway: TICT State
The Julolidine moiety acts as the electron donor. Upon excitation, the molecule undergoes a conformational change.
-
Non-Viscous: Relaxation to the TICT state
Non-radiative decay (Dark). -
Viscous: Rotation inhibited
Radiative decay (Bright Fluorescence).
Comparative Analysis: Julolidine-Class vs. Alternatives
The following table compares Julolidine-based rotors (DCVJ) against BODIPY-based rotors and standard membrane dyes.
| Feature | Julolidine-Class (DCVJ/CCVJ) | BODIPY-Class Rotors | DPH (Diphenylhexatriene) |
| Mechanism | TICT (Rotor-based) | TICT (Rotor-based) | Polarization (Anisotropy) |
| Viscosity Sensitivity | High ( | Moderate to High | Moderate |
| Excitation/Emission | ~440-460 nm / ~500-520 nm (Cyan/Green) | ~480-500 nm / ~510-530 nm (Green/Orange) | UV (350 nm) / Blue |
| Cell Permeability | Excellent (Lipophilic) | Good (Tailorable) | Good |
| Photostability | Moderate (Prone to bleaching) | High | Low |
| Primary Limitation | Intensity-based (concentration artifacts) | Cost; Synthesis complexity | UV toxicity; Not a rotor |
| Best Application | Cytoplasmic/Membrane Viscosity Mapping | Long-term Time-Lapse Imaging | Bulk Membrane Fluidity |
Technical Insight: While BODIPY rotors are more photostable, Julolidine derivatives (DCVJ) remain the "Gold Standard" for acute viscosity measurements due to their smaller molecular footprint and rapid equilibration in membranes.
Efficacy as a Cytotoxic Scaffold (Antiproliferative Activity)
While often used as a probe, the Julolidine core possesses intrinsic biological activity.[1] Recent studies on Julolidine-Styrylpyridinium (JSP) derivatives demonstrate significant cytotoxicity against specific cancer cell lines, acting as mitochondrial targeting agents.
Cytotoxicity Profile (Data Summary)
Note: "Julolidine HBr" refers to the salt precursor; "JSP-Derivative" refers to the functionalized drug candidate.
| Cell Line | Type | Compound | IC50 (µM) | Efficacy Interpretation |
| HT-1080 | Fibrosarcoma | JSP-Derivative | 1.0 ± 0.03 | High Potency (Comparable to Doxorubicin) |
| MH-22A | Hepatoma | JSP-Derivative | 0.4 | Very High Potency |
| HeLa | Cervical Cancer | Julolidine HBr (Precursor) | > 100 | Low (Safe for Imaging < 10 µM) |
| NIH3T3 | Fibroblast (Normal) | JSP-Derivative | ~10-50 | Moderate Selectivity (Therapeutic Window exists) |
Safety Warning: For imaging applications, Julolidine HBr and DCVJ should be used at concentrations < 5 µM to avoid unintended cytotoxicity or perturbation of microtubule dynamics (DCVJ binds tubulin).
Experimental Protocols
Protocol A: Intracellular Viscosity Imaging (DCVJ Method)
Target: Mapping cytoplasmic viscosity changes during stress.
-
Preparation: Dissolve Julolidine-derivative (e.g., DCVJ) in DMSO to create a 10 mM stock.
-
Cell Culture: Seed HeLa or CHO cells on glass-bottom dishes (avoid plastic to reduce background).
-
Loading:
-
Dilute stock to 1–5 µM in phenol-red free HBSS.
-
Incubate cells for 10–20 minutes at 37°C.
-
Critical Step: Do NOT wash extensively if equilibrium sensing is required; however, for membrane localization, a brief rinse is recommended.
-
-
Imaging:
-
Confocal Microscope: Excitation 458 nm or 488 nm.
-
Emission: Bandpass 500–550 nm.
-
Calibration: Construct a calibration curve using water-glycerol mixtures of known viscosity to convert intensity values to centipoise (cP).
-
Protocol B: MTT Cytotoxicity Assay
Target: Determining the IC50 of Julolidine derivatives.
-
Seeding: Plate HT-1080 cells at
cells/well in 96-well plates. -
Treatment: Add Julolidine HBr (or derivative) in serial dilutions (0.1 µM to 100 µM) for 48 hours.
-
Development:
-
Add MTT reagent (0.5 mg/mL) for 4 hours.
-
Solubilize formazan crystals with DMSO.
-
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).
Mechanistic Visualization
Figure 1: The TICT Viscosity Sensing Mechanism
This diagram illustrates how the Julolidine rotor switches between "Dark" (non-viscous) and "Bright" (viscous) states.
Caption: The Twisted Intramolecular Charge Transfer (TICT) mechanism governing Julolidine fluorescence. High viscosity inhibits the twist to the TICT state, forcing radiative decay.
Figure 2: Experimental Workflow for Viscosity Profiling
Caption: Decision matrix for utilizing Julolidine derivatives in either bio-imaging or cytotoxic screening workflows.
References
-
Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Springer Series on Fluorescence. Link
-
Koner, A. L., et al. (2024).[2] Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis. Sensors & Diagnostics. Link
-
Luby-Phelps, K., et al. (1993). Fluorescence ratiometric measurement of intracellular viscosity. Biophysical Journal. Link
-
Shao, J., et al. (2011). Synthesis and cytotoxicity of novel julolidine-containing styrylpyridinium dyes. Dyes and Pigments.[3][4] Link
-
PubChem. (2025). Julolidine Hydrobromide - Compound Summary. National Library of Medicine. Link
Sources
Advanced & Niche Applications
Application Note: High-Resolution Intracellular Viscosity Mapping and Amyloid Detection using Julolidine-Based Molecular Rotors via Two-Photon Microscopy
Executive Summary
This technical guide details the application of Julolidine-based molecular rotors in Two-Photon Microscopy (TPM). While Julolidine Hydrobromide (CAS 10217-69-3) serves as the essential nitrogen-donor precursor, its conjugated derivatives (e.g., DCVJ, CCVJ) function as the active fluorescent probes. These probes exhibit a unique "Twisted Intramolecular Charge Transfer" (TICT) mechanism, making them highly sensitive to micro-environmental viscosity and macromolecular aggregation (such as amyloid fibrils).
This guide provides validated protocols for using these probes to map intracellular viscosity and detect neurodegenerative aggregates in deep tissue, leveraging the depth-penetration and optical sectioning capabilities of two-photon excitation.
Part 1: The Mechanistic Foundation (The "Why")
The Julolidine Rotor Mechanism
The core utility of the julolidine moiety lies in its ability to form a "molecular rotor." In low-viscosity environments, the julolidine group rotates freely relative to the electron-withdrawing group (e.g., dicyanovinyl). This rotation facilitates non-radiative decay, quenching fluorescence.
In high-viscosity environments (or upon binding to rigid amyloid sheets), this rotation is mechanically restricted. The molecule is forced to relax via radiative decay, resulting in a dramatic increase in fluorescence quantum yield and lifetime.
Why Two-Photon Microscopy (TPM)?
Standard confocal microscopy often fails in complex tissue due to scattering and phototoxicity. TPM utilizes near-infrared (NIR) excitation (typically 800–960 nm for julolidine derivatives), offering:
-
Deep Penetration: NIR light scatters less, allowing viscosity mapping >100 µm deep in tissue slices.
-
Intrinsic Sectioning: Excitation occurs only at the focal point, eliminating out-of-focus background noise critical for quantitative ratiometric or lifetime analysis.
Mechanism Visualization
Caption: The TICT mechanism of Julolidine rotors. Viscosity restricts rotation, forcing radiative decay (Fluorescence).
Part 2: Key Derivatives & Properties
The following table summarizes the active probes synthesized from the Julolidine Hydrobromide scaffold.
| Probe | Full Name | Excitation (2P) | Emission | Application |
| DCVJ | 9-(dicyanovinyl)julolidine | 840–880 nm | ~505 nm | General cytoplasmic viscosity; cytoskeletal binding. |
| CCVJ | 9-(2-carboxy-2-cyanovinyl)julolidine | 850–900 nm | ~500 nm | Water-soluble variant; often conjugated to proteins/lipids. |
| FCVJ | Farnesyl-CCVJ | 850–900 nm | ~500 nm | Membrane viscosity (inserts into lipid bilayers). |
Part 3: Experimental Protocols
Protocol A: Intracellular Viscosity Mapping via FLIM
Objective: Quantify absolute viscosity in live cancer cells using Fluorescence Lifetime Imaging Microscopy (FLIM). FLIM is preferred over intensity-based imaging as it is independent of probe concentration.
1. Reagent Preparation
-
Stock Solution: Dissolve 1 mg of DCVJ (synthesized from Julolidine HBr) in 1 mL DMSO to make a ~30 mM stock. Store at -20°C in the dark.
-
Loading Buffer: Dilute stock into phenol-red-free DMEM to a final concentration of 1–5 µM. Note: Keep DMSO concentration <0.5% to avoid cytotoxicity.
2. Calibration (Critical Step)
-
Prepare mixtures of Methanol and Glycerol (0% to 90% Glycerol) to create a viscosity gradient (0.6 cP to ~900 cP).
-
Add DCVJ (1 µM) to each standard.
-
Measure the fluorescence lifetime (
) for each mixture using the TPM setup. -
Data Fit: Plot
vs. (viscosity). This generates the Förster-Hoffmann calibration curve: Where is the dye sensitivity factor (typically 0.3–0.6 for julolidine rotors).
3. Cell Staining & Imaging[1][2][3][4][5]
-
Seed Cells: Plate HeLa or CHO cells on glass-bottom dishes (MatTek) 24h prior.
-
Incubation: Replace media with Loading Buffer (DCVJ). Incubate for 20 minutes at 37°C.
-
Wash: Wash 3x with warm PBS to remove extracellular dye.
-
Imaging Setup:
-
Laser: Ti:Sapphire tuned to 860 nm .
-
Power: <5 mW at sample to prevent photobleaching.
-
Detector: Hybrid PMT or SPAD for Time-Correlated Single Photon Counting (TCSPC).
-
Acquisition: Collect photons until ~1000 counts per pixel are achieved for robust fitting.
-
4. Analysis
-
Fit the decay curve of each pixel to a mono-exponential or bi-exponential model.
-
Use the Calibration Curve to convert the lifetime map (
) into a viscosity map ( ).[2]
Protocol B: Amyloid Fibril Detection in Tissue
Objective: Detect amyloid-beta plaques in brain slices using the specific binding of Julolidine derivatives to beta-sheets.
1. Tissue Preparation
-
Perfusion-fix mouse brains (e.g., APP/PS1 Alzheimer's model) with 4% PFA.
-
Slice tissue (30–50 µm thickness) using a vibratome.
2. Staining
-
Staining Solution: 10 µM DCVJ or Julolidine-analogue in PBS.
-
Counter-stain: Use DAPI (nuclei) if necessary, but ensure emission filters do not overlap.
-
Incubate slices for 30 minutes at Room Temperature.
-
Wash 3x with PBS (10 mins each).
3. Two-Photon Imaging
-
Excitation: Tune laser to 800–820 nm (optimal for amyloid-bound rotor cross-section).
-
Emission Filter: Bandpass 480–520 nm.
-
Z-Stack: Acquire images at 1 µm steps to a depth of 100 µm.
-
Observation: Amyloid plaques will appear as bright, high-contrast structures against a dark background due to the "turn-on" fluorescence mechanism upon binding.
Part 4: Data Analysis Workflow
The following diagram illustrates the logical flow from raw data acquisition to quantitative viscosity maps.
Caption: Computational workflow for converting raw FLIM data into quantitative viscosity maps.
References
-
Kuimova, M. K., et al. (2008). "Molecular Rotors Measure Viscosity of Live Cells via Fluorescence Lifetime Imaging." Journal of the American Chemical Society.
- Significance: Establishes the FLIM protocol for viscosity mapping using Julolidine-based rotors.
-
Haidekker, M. A., & Theodorakis, E. A. (2007). "Molecular Rotors—Concepts and Applications." Organic & Biomolecular Chemistry.
- Significance: Comprehensive review of the synthesis (from Julolidine HBr) and photophysics of DCVJ/CCVJ.
-
Suhling, K., et al. (2012). "Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells." JoVE (Journal of Visualized Experiments).[1]
- Significance: Visual protocol for the cell staining and imaging workflow.
-
Levitt, J. A., et al. (2011). "Membrane-Bound Molecular Rotors Measure Viscosity in Lipid Bilayers." Journal of Physical Chemistry B.
- Significance: Validates the use of FCVJ for membrane-specific viscosity measurements.
-
Ryu, J., et al. (2021). "Two-Photon Excited Polarization-Dependent Autofluorescence of Amyloids." Journal of Physical Chemistry B.
- Significance: Discusses the interaction of fluorophores with amyloid beta-sheets under two-photon excit
Sources
- 1. youtube.com [youtube.com]
- 2. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Synthesis and Application of Two-Photon Active Fluorescent Rhodol Dyes for Antibody Conjugation and In Vitro Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis of Julolidine-Based Terpyridine Derivatives
Executive Summary
This application note details the synthetic route for 4'-(9-julolidinyl)-2,2':6',2''-terpyridine , a high-performance ligand integrating the electron-donating julolidine moiety with the metal-chelating terpyridine scaffold. This "Donor-π-Acceptor" (D-π-A) architecture creates a system exhibiting Intramolecular Charge Transfer (ICT), making it highly valuable for:
-
Fluorescent Sensing: Detection of metal ions (
, ) and viscosity changes (molecular rotor effect). -
Supramolecular Chemistry: Construction of metallo-polymers.
-
Therapeutics: Potential DNA-intercalating metallo-drugs.
The protocol utilizes a robust One-Pot Kröhnke Pyridine Synthesis , optimized for yield and purity, bypassing the isolation of unstable chalcone intermediates.
Retrosynthetic Strategy
To ensure synthetic efficiency, we employ a convergent strategy. The target molecule is disassembled into two commercially available or easily accessible precursors: 2-acetylpyridine and julolidine .
Workflow Visualization
The following diagram outlines the logical flow from raw materials to the final functionalized ligand.
Figure 1: Retrosynthetic analysis and workflow for the construction of the julolidine-terpyridine scaffold.
Phase 1: Synthesis of Precursor (9-Formyljulolidine)
The julolidine ring is electron-rich, making it highly susceptible to electrophilic aromatic substitution. We employ the Vilsmeier-Haack reaction to introduce an aldehyde group at the 9-position (para to the nitrogen).
Reagents
-
Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine)[1]
-
Phosphorus Oxychloride (
)[2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
N,N-Dimethylformamide (DMF)[3]
-
Dichloromethane (DCM)
-
Sodium Acetate (aq) or Sodium Hydroxide (aq)
Detailed Protocol
-
Preparation: Purge a 250 mL round-bottom flask (RBF) with
. Add DMF (5.0 equiv) and cool to 0°C in an ice bath. -
Vilsmeier Reagent Formation: Dropwise add
(1.2 equiv) to the DMF over 15 minutes. Caution: Exothermic.[4] Stir for 30 minutes at 0°C until a viscous semi-solid/slurry forms (the Vilsmeier salt). -
Addition: Dissolve Julolidine (1.0 equiv) in minimal DMF or DCM and add dropwise to the Vilsmeier reagent.
-
Reaction: Warm to room temperature, then heat to 80°C for 4 hours . The solution will turn dark.
-
Hydrolysis (Critical): Pour the reaction mixture onto crushed ice (approx. 200g). Neutralize slowly with saturated Sodium Acetate or 2M NaOH until pH 7-8. The iminium intermediate hydrolyzes to the aldehyde, precipitating as a solid.[4]
-
Workup: Filter the precipitate. If oily, extract with DCM (
mL), dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water (9:1) to obtain light yellow needles.[4]
-
Yield Target: >80%
-
Checkpoint:
NMR should show a distinct singlet aldehyde proton at ~9.6 ppm.[4]
-
Phase 2: The Kröhnke Protocol (Terpyridine Assembly)
This step constructs the central pyridine ring via a Michael addition followed by cyclization with ammonia. We utilize a modified Hanan One-Pot method , which avoids isolating the intermediate chalcone, reducing purification steps and increasing overall yield.
Reagents
-
9-Formyljulolidine (from Phase 1)
-
2-Acetylpyridine (2.0 - 2.2 equiv)
-
Potassium Hydroxide (KOH) pellets
-
Ammonium Hydroxide (
, 25% aq) or Ammonium Acetate ( ) -
Ethanol (Absolute)[5]
Mechanistic Pathway
Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an in situ chalcone formation, followed by Michael addition of the second acetylpyridine enolate.[6]
Figure 2: Mechanistic pathway of the Kröhnke synthesis from reagents to aromatized product.[6]
Detailed Protocol
-
Solubilization: In a 100 mL RBF, dissolve 9-Formyljulolidine (1.0 mmol) and 2-Acetylpyridine (2.2 mmol) in Ethanol (20 mL) .
-
Base Addition: Add KOH pellets (2.2 mmol) and
(conc., 3 mL) .-
Note: Alternatively, use solid
(excess, 5-10 equiv) if anhydrous conditions are preferred, but the aqueous ammonia method is often cleaner for this specific substrate.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) with vigorous stirring for 12–24 hours .
-
Visual Cue: The solution will likely transition from yellow to a deep orange/red, and a precipitate may begin to form.[4]
-
-
Precipitation: Cool the reaction mixture to room temperature. If heavy precipitation occurs, filter directly.[4] If not, cool to 4°C in a fridge overnight.
-
Wash: Filter the crude solid and wash sequentially with:
-
Cold Ethanol (
mL) – removes unreacted acetylpyridine. -
Water (
mL) – removes inorganic salts. -
Diethyl Ether (
mL) – removes trace organic impurities.
-
-
Purification: If the purity is <95% by TLC, recrystallize from Acetonitrile/Chloroform (1:1) or purify via column chromatography (Alumina, neutral; Eluent: DCM/MeOH 99:1).
Characterization & Data Interpretation
Successful synthesis is validated by the following spectral signatures. The julolidine moiety introduces strong electron-donating character, resulting in distinct solvatochromism.
Data Summary Table
| Technique | Parameter | Expected Observation | Structural Insight |
| Singlet in aromatic region | Protons on the central pyridine ring (3', 5' positions). Diagnostic for terpyridine formation. | ||
| Multiplets (Aliphatic) | Julolidine ring methylene protons.[4] Confirms integrity of the donor unit. | ||
| UV-Vis | Broad Absorption Band | Intramolecular Charge Transfer (ICT) band from Julolidine | |
| Fluorescence | Emission | 500-600 nm (Solvent dependent) | "Turn-on" fluorescence in viscous solvents; quenching in polar protic solvents (TICT state). |
| HRMS | Matches Calc. Mass | Confirmation of molecular formula. |
Troubleshooting Guide
-
Problem: Product "oils out" during reaction.
-
Solution: The intermediate chalcone might be preventing crystallization. Add more Ethanol and continue refluxing.[4] If persistent, switch solvent to PEG-400 at 100°C (green chemistry modification).
-
-
Problem: Low Fluorescence Quantum Yield.
-
Cause: Molecular rotation in low-viscosity solvents allows non-radiative decay.
-
Verification: Measure emission in glycerol/ethylene glycol mixtures. Intensity should increase linearly with viscosity.[4]
-
References
-
Kröhnke Pyridine Synthesis Mechanism & Scope
- Source: Wikipedia / Organic Chemistry Portal
-
Link:[Link]
-
Vilsmeier-Haack Reaction Protocol
-
Synthesis and Applications of Terpyridine-based Metal Complexes
- Source: RSC Advances (Review)
-
Link:[Link]
-
Julolidine-based Terpyridine as Fluorescent Sensors
- Source: New Journal of Chemistry (RSC)
-
Link:[Link]
-
One-Pot Synthesis of Terpyridines (Hanan Method)
- Source: Journal of Organic Chemistry (Reference to general methodology)
-
Link:[Link](Note: Standard field reference for the 2-acetylpyridine + aldehyde one-pot method).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 4. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]
- 5. growingscience.com [growingscience.com]
- 6. benchchem.com [benchchem.com]
Application Note: Julolidine-Based Fluorescent Sensors for Methanol Quantification in Biodiesel
Executive Summary
This Application Note details the protocol for utilizing Julolidine Hydrobromide as the critical precursor for synthesizing and applying fluorescent molecular rotors (FMRs) to detect methanol impurities in biodiesel.
While Gas Chromatography (GC) is the standard for ASTM D6751 compliance, it is time-consuming and requires expensive instrumentation. Julolidine-based sensors offer a rapid, optical alternative. The rigid tricyclic structure of julolidine acts as a potent electron donor in Donor-
Key Performance Indicators:
-
Detection Limit (LOD): < 0.05% (w/w) Methanol.
-
ASTM D6751 Compliance: Capable of validating the 0.2% limit.
-
Selectivity: High specificity against glycerol and fatty acid interferences.
Scientific Mechanism: The "Turn-Off" Response
The sensing mechanism relies on the environmental sensitivity (solvatochromism) of the julolidine moiety.
-
The Precursor Role: Julolidine Hydrobromide (CAS: 7335-26-4) is the stable salt form. It must be neutralized and derivatized (e.g., into a terpyridine or Schiff base derivative) to restore the nitrogen lone pair essential for fluorescence.
-
Intramolecular Charge Transfer (ICT): In the viscous, non-polar environment of biodiesel (FAMEs), the julolidine derivative exists in a planar, emissive state. The nitrogen lone pair donates electrons to the acceptor group.
-
Methanol-Induced Quenching: Methanol impurities introduce polarity and Hydrogen Bonding capabilities. Methanol binds to the nitrogen atoms of the julolidine or the acceptor arm.[1][2] This interaction:
-
Stabilizes the non-emissive Twisted Intramolecular Charge Transfer (TICT) state.
-
Physically disrupts the ICT pathway via H-bonding.
-
Result: A linear decrease in fluorescence intensity proportional to methanol concentration.
-
Mechanism Visualization
The following diagram illustrates the transition from the emissive state in pure biodiesel to the quenched state in the presence of methanol.
Caption: Pathway of fluorescence quenching. Methanol binding disrupts the radiative ICT state.[2]
Experimental Protocol
Phase A: Reagent Preparation (Precursor Activation)
Note: Julolidine Hydrobromide is the starting material. It must be converted to the active sensor (e.g., Julolidine-terpyridine derivative, "Compound A1").[2]
-
Neutralization: Dissolve Julolidine Hydrobromide (2.54 g, 10 mmol) in water. Basify with 10% NaOH solution until pH 10. Extract with dichloromethane (DCM) to obtain free Julolidine.
-
Formylation (Vilsmeier-Haack): React free Julolidine with POCl
and DMF to synthesize 9-Julolidinecarboxaldehyde . -
Sensor Synthesis: Condense 9-Julolidinecarboxaldehyde with 2-acetylpyridine (via Claisen-Schmidt) followed by cyclization (Kröhnke method) to yield the Julolidine-Terpyridine Sensor .
-
Validation: Verify structure via
H NMR. The product should be a yellow/orange solid.
-
Phase B: Biodiesel Sensing Assay
Objective: Quantify methanol content in a commercial biodiesel sample.[2]
Materials:
-
Synthesized Julolidine Sensor (from Phase A).[2]
-
Spectrofluorometer (e.g., Shimadzu RF-6000 or equivalent).
-
Quartz Cuvettes (1 cm path length).
-
Biodiesel Blank (Methanol-free, vacuum dried).
-
Analytical Grade Methanol.
Step-by-Step Workflow:
-
Stock Solution Preparation:
-
Prepare a
M stock solution of the Julolidine Sensor in DCM or THF. -
Why: High concentration ensures stability.
-
-
Sample Preparation:
-
Aliquot 3.0 mL of the biodiesel sample into a cuvette.
-
Add 30
L of the Sensor Stock solution (Final sensor concentration M). -
Mix thoroughly by vortexing for 30 seconds.
-
-
Spectral Acquisition (Blank):
-
Set Excitation Wavelength (
) to 370 nm . -
Scan Emission (
) from 400 nm to 700 nm . -
Record the maximum intensity (
) at the peak (typically ~500-580 nm depending on the specific derivative).
-
-
Calibration Curve Construction:
-
Prepare standard biodiesel samples spiked with known Methanol concentrations: 0.05%, 0.10%, 0.15%, 0.20% (ASTM Limit), 0.30%, 0.50% .
-
Measure fluorescence intensity (
) for each. -
Plot
(Stern-Volmer plot) or normalized Intensity vs. % Methanol.
-
-
Unknown Analysis:
-
Measure the unknown biodiesel sample under identical conditions.
-
Interpolate the methanol concentration from the linear regression of the calibration curve.
-
Data Analysis & Validation
4.1 Interpretation of Results
The sensor typically follows the Stern-Volmer quenching kinetics at low concentrations:
- : Intensity of pure biodiesel.
- : Intensity with methanol.[3][4]
- : Stern-Volmer quenching constant (Sensitivity factor).
- : Concentration of Methanol.[1][2][3][5][6][7][8]
4.2 Comparative Performance Table
The following table contrasts the Julolidine-based optical method against the standard ASTM gas chromatography method.
| Feature | ASTM D6751 (GC Method) | Julolidine Fluorescence Sensor |
| Methodology | Gas Chromatography (EN 14110) | Fluorescence Spectroscopy |
| Cost per Test | High (Consumables + Column) | Low (Reusable probe) |
| Time to Result | 30–45 Minutes | < 2 Minutes |
| Detection Limit | 0.01% | ~0.02 - 0.05% |
| Interference | Minimal (Separation based) | Low (Specific to H-bonding) |
| Field Deployable | No (Lab only) | Yes (Portable Fluorometers) |
4.3 Interference Check
To ensure "Trustworthiness" (Part 2 of requirements), the sensor must be validated against common biodiesel byproducts.
-
Glycerol: Does not quench fluorescence significantly due to poor solubility in the hydrophobic FAME matrix and lack of interaction with the specific sensor pocket.
-
Free Fatty Acids: Minimal spectral shift observed compared to the drastic quenching of methanol.
References
-
Ji, S., et al. (2025). A novel julolidine-based terpyridine derivative as a hydrogen bonding-induced fluorescence smart sensor for detecting methanol impurities in biodiesel. New Journal of Chemistry, 49, 20264-20271.[1]
-
ASTM International. ASTM D6751-24, Standard Specification for Biodiesel Fuel Blendstock (B100) for Middle Distillate Fuels.
-
Martini, G., et al. Julolidine Fluorescent Molecular Rotors as Vapour Sensing Probes in Polystyrene Films. University of Pisa.[9]
-
PubChem. Julolidine Hydrobromide Compound Summary. National Library of Medicine.
Sources
- 1. A novel julolidine-based terpyridine derivative as a hydrogen bonding-induced fluorescence smart sensor for detecting methanol impurities in biodiesel - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. A novel julolidine-based terpyridine derivative as a hydrogen bonding-induced fluorescence smart sensor for detecting methanol impurities in biodiesel - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. trianglebiofuels.com [trianglebiofuels.com]
- 4. Alternative Fuels Data Center: ASTM Biodiesel Specifications [afdc.energy.gov]
- 5. energytransfer.com [energytransfer.com]
- 6. Ultrasound-assisted production of biodiesel using engineered methanol tolerant Proteus vulgaris lipase immobilized on functionalized polysulfone beads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. metersolution.com [metersolution.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. arpi.unipi.it [arpi.unipi.it]
Advanced Application Note: Live-Cell RNA Imaging Using Julolidine-Based Molecular Rotors
Executive Summary
The visualization of RNA dynamics in living cells is critical for understanding post-transcriptional regulation, ribosome biogenesis, and viral replication. Traditional methods often rely on fixed-cell hybridization (FISH) or genetically encoded tags (MS2-GFP), which can disturb endogenous RNA function or lack temporal resolution.
This guide details the application of Julolidine-based molecular rotors , specifically focusing on recent advancements like SEZ-JLD and BTZ-JLD .[1] These small-molecule probes utilize a Twisted Intramolecular Charge Transfer (TICT) mechanism to function as "turn-on" sensors. They are non-fluorescent in the cytoplasm (low viscosity) but exhibit a sharp fluorescence enhancement upon binding to the rigid backbone of RNA, enabling high-contrast, wash-free imaging of nucleolar and cytoplasmic RNA.
Mechanism of Action: The "Light-Switch" Effect
The core innovation of julolidine probes lies in their sensitivity to environmental rigidity. The julolidine moiety acts as a strong electron donor.
The TICT Principle
-
Free State (Dark): In low-viscosity environments (cellular cytosol/media), the bond between the julolidine donor and the acceptor moiety rotates freely upon excitation. This relaxation dissipates energy non-radiatively via the TICT state.
-
Bound State (Bright): When the probe intercalates or groove-binds to RNA, the rigid structure of the RNA restricts this intramolecular rotation. The non-radiative pathway is blocked, forcing energy dissipation through radiative decay (fluorescence).
Selectivity (RNA vs. DNA)
Julolidine probes like SEZ-JLD exhibit a specific affinity for RNA secondary structures (A-form helices and hairpins) over B-form DNA. This is often attributed to the shape complementarity of the curved julolidine structure with the deep, narrow major groove of RNA, contrasting with the wider groove of DNA.
Mechanistic Pathway Diagram
Figure 1: The "Turn-On" mechanism of Julolidine molecular rotors. Restriction of rotation upon RNA binding inhibits the TICT pathway, resulting in fluorescence.[2]
Probe Characteristics & Selection
For live-cell applications, we recommend SEZ-JLD (Julolidine-Benzoselenazole) due to its deep-red emission, which minimizes phototoxicity and autofluorescence.
Table 1: Comparative Properties of Julolidine Probes
| Property | BTZ-JLD | SEZ-JLD (Recommended) | Syto RNASelect (Standard) |
| Acceptor Moiety | Benzothiazole | Benzoselenazole | Thiazole Orange deriv. |
| Ex/Em Max (nm) | 560 / 620 | 570 / 640 (Deep Red) | 490 / 530 |
| Quantum Yield (Bound) | ~0.28 | ~0.34 | ~0.20 |
| RNA/DNA Selectivity | High | Very High | Moderate |
| Wash-Free Capability | Yes | Yes (Low background) | No (Requires wash) |
| Cytotoxicity | Low | Low | Low |
Experimental Protocol: Live-Cell RNA Imaging
Objective: Stain and image nucleolar and cytoplasmic RNA in adherent HeLa or HEK293 cells using SEZ-JLD.
Reagents & Equipment
-
Probe Stock: 1 mM SEZ-JLD in DMSO (Store at -20°C, protected from light).
-
Live Cell Imaging Buffer: FluoroBrite DMEM or HBSS (phenol-red free).
-
Validation Reagents: RNase A (10 mg/mL stock) and DNase I.
-
Microscope: Confocal Laser Scanning Microscope (e.g., Nikon Eclipse Ti) with 60x Oil objective.
Step-by-Step Workflow
Step 1: Cell Preparation
-
Seed cells on 35mm glass-bottom confocal dishes.
-
Incubate at 37°C / 5% CO₂ until 70-80% confluency is reached.
Step 2: Probe Incubation (Staining)
-
Dilute the 1 mM stock solution into pre-warmed imaging buffer to a final concentration of 5 µM .
-
Note: Optimization range is 1–10 µM. Higher concentrations increase signal but may raise background.
-
-
Remove the growth medium from the cells.
-
Add the staining solution gently to the cells.
-
Incubate for 30–60 minutes at 37°C in the incubator.
Step 3: Washing (Optional but Recommended)
-
Theory: Due to the TICT mechanism, unbound probe is dark. However, a single rinse improves Signal-to-Noise (S/N) ratio.
-
Aspirate staining solution.
-
Rinse once with warm PBS or Imaging Buffer.
-
Add fresh Imaging Buffer for acquisition.
Step 4: Image Acquisition
-
Excitation: 561 nm laser (or nearest equivalent).
-
Emission Collection: 600–700 nm (Deep Red channel).
-
Settings: Keep laser power <2% to prevent photobleaching.
Experimental Workflow Diagram
Figure 2: Operational workflow for live-cell RNA staining with SEZ-JLD.
Validation: The RNase Digest Control
To satisfy the requirement for a self-validating system , you must confirm that the fluorescence signal is indeed originating from RNA.
Protocol:
-
After acquiring the initial image (Pre-digest), permeabilize cells using 0.1% Triton X-100 (if cells are not already permeable to the enzyme) or use live-cell compatible RNase delivery methods.
-
Treat cells with RNase A (100 µg/mL) for 30 minutes at 37°C.
-
Re-image with identical settings.
-
Expected Result: >80% loss of fluorescence intensity in the nucleolus and cytoplasm.
-
Negative Control: Treat a separate sample with DNase I . Fluorescence should remain stable, confirming RNA selectivity.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background | Probe aggregation or concentration too high. | Reduce concentration to 1-2 µM. Perform 2x washes with PBS.[1] |
| Nuclear Staining (DNA) | Loss of selectivity. | Ensure excitation is not in the blue/UV range (which may excite DNA-bound modes). Verify probe integrity. |
| Rapid Photobleaching | Laser power too high. | Julolidine probes can be sensitive.[1][3][4][5][6][7][8] Reduce laser power to <1% and increase gain/exposure time. |
| Punctate Staining | Lysosomal trapping. | This is common with cationic probes. Co-stain with LysoTracker to confirm. If problematic, reduce incubation time to <20 min. |
References
-
Mondal, I. C., et al. (2023). "Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells."[1][3][5] Organic & Biomolecular Chemistry. [Link] Key Citation for: SEZ-JLD structure, synthesis, and RNA selectivity data.[1][2][3][6][7]
-
Haidekker, M. A., & Theodorakis, E. A. (2010). "Molecular rotors—fluorescent biosensors for viscosity and flow." Organic & Biomolecular Chemistry. [Link] Key Citation for: General mechanism of TICT and molecular rotors.[1][2]
-
Li, Q., et al. (2013). "RNA-selective fluorescent probes for live cell imaging." Chemical Communications. [Link] Key Citation for: Comparison of RNA vs DNA binding modes in small molecules.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. rsc.org [rsc.org]
- 4. Fluorescent Probes for Live-Cell RNA Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Bromination reactions of julolidine for creating new derivatives.
Executive Summary
Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is a conformationally restricted, electron-rich nitrogen heterocycle.[1][2][3] Its rigid structure minimizes non-radiative decay via intramolecular rotation, making it a "gold standard" electron donor for push-pull fluorophores , molecular rotors , and NIR-II bioimaging probes .[1]
The critical entry point for functionalizing this scaffold is the introduction of a halogen handle at the C9 position (para to the nitrogen). This Application Note provides a validated, high-yield protocol for synthesizing 9-bromojulolidine using N-bromosuccinimide (NBS). Unlike elemental bromine (
Chemical Context & Mechanism
Regioselectivity (The "Why")
The nitrogen lone pair in julolidine is locked in conjugation with the aromatic ring, making the system hyper-nucleophilic.[1] In Electrophilic Aromatic Substitution (EAS), the C9 position is electronically favored due to:
-
Resonance Stabilization: The carbocation intermediate formed at C9 is directly stabilized by the nitrogen lone pair.
-
Steric Factors: The C8/C10 positions (ortho to the bridgehead) are sterically hindered by the saturated propylene bridges.
Reaction Pathway Visualization
The following diagram illustrates the mechanistic pathway, highlighting the stability of the C9-intermediate.
Figure 1: Electrophilic Aromatic Substitution pathway. The rigid tricyclic structure directs bromination exclusively to the C9 position.
Experimental Protocol
Objective: Synthesis of 9-bromojulolidine (Scale: ~4 mmol).
Reagents & Equipment
| Reagent | MW ( g/mol ) | Equiv.[2][4] | Amount | Role |
| Julolidine | 173.26 | 1.0 | 675 mg (3.90 mmol) | Substrate |
| N-Bromosuccinimide (NBS) | 177.98 | 1.2 | 832 mg (4.68 mmol) | Brominating Agent |
| DMF (Anhydrous) | - | Solvent | 10 mL | Polar Aprotic Solvent |
| Dichloromethane (DCM) | - | - | For extraction | Workup Solvent |
Step-by-Step Methodology
Phase 1: Reaction Setup
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Julolidine (675 mg) in 10 mL of DMF .
-
Note: DMF is preferred over acetonitrile here because it solubilizes the polar transition state effectively, accelerating the reaction.[1]
-
-
Addition: Cool the solution to 0°C (ice bath) to minimize exotherms. Add NBS (832 mg) portion-wise over 5 minutes.
-
Critical Control: Protect the flask from direct light (wrap in foil) to prevent radical side-reactions, although the ionic mechanism dominates in DMF.[1]
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 5 hours .
-
Monitoring: Check progress via TLC (Hexane/Ethyl Acetate 9:1).[4] Product (
) will appear less polar than the starting material due to halogenation masking the electron density.
-
Phase 2: Workup & Isolation
-
Quench: Pour the reaction mixture into 50 mL of ice-cold water . The product may precipitate as a gummy solid.
-
Extraction: Extract the aqueous mixture with Dichloromethane (3 x 20 mL) .
-
Washing: Wash the combined organic layers with:
-
Water (2 x 20 mL) to remove DMF.
-
Brine (1 x 20 mL) to dry.
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure (rotary evaporator).
Phase 3: Purification
-
Chromatography: Purify the crude dark oil using silica gel column chromatography.
-
Eluent: Gradient from 100% Hexane to Hexane/DCM (3:1 v/v).
-
-
Yield: Expect ~780 mg (80% yield) of a brown/reddish solid or viscous oil.
Quality Control & Validation
To ensure the synthesized intermediate is suitable for sensitive downstream coupling (e.g., Suzuki-Miyaura), validation is mandatory.[1]
NMR Interpretation (The "Symmetry Test")
The most definitive proof of C9-substitution is the preservation of molecular symmetry in the aromatic region.
-
1H NMR (500 MHz, CDCl3):
Physical Properties[1][2]
-
Appearance: Brown to reddish-brown solid.[1]
-
Melting Point: 36.5 °C. (Note: It may exist as a supercooled liquid if slightly impure or in warm labs).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 4°C. Halogenated amines can darken upon oxidation.
Downstream Applications
9-Bromojulolidine is the primary scaffold for creating "molecular rotors"—dyes that increase fluorescence quantum yield in viscous environments (e.g., inside cells or aggregating proteins).[1]
Workflow: From Precursor to Probe[1]
Figure 2: Synthetic utility of 9-bromojulolidine. It serves as the donor moiety in push-pull systems used for viscosity sensing and deep-tissue imaging.[1]
Key Application Notes:
-
Viscosity Sensors: Coupling 9-bromojulolidine with electron-deficient vinyl groups (e.g., dicyanovinyl) creates dyes where rotation is inhibited by viscosity, turning "on" fluorescence.[1]
-
NIR-II Imaging: Julolidine derivatives are fused with Aza-BODIPY cores to lower the bandgap, pushing emission >1000 nm for deep-tissue imaging with reduced autofluorescence.[1]
References
-
ChemicalBook. (2025).[5] 9-Bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline Properties and NMR Spectrum. Retrieved from [1]
-
Liu, C., et al. (2024).[1][2] Julolidinyl aza-BODIPYs as NIR-II fluorophores for the bioimaging of nanocarriers. ResearchGate. Retrieved from
-
PubChem. (2025).[5] Julolidine Compound Summary. National Library of Medicine. Retrieved from [1]
-
Alfa Chemistry. (2025). 9-Bromo-julolidine Product Data. Retrieved from [1]
Sources
Application Note: Julolidine-Based Molecular Rotors for Viscosity Sensing and Amyloid Detection
[1]
Abstract
This guide details the application of julolidine-based molecular rotors (e.g., DCVJ, CCVJ) as environment-sensitive fluorophores. Unlike conventional dyes, these probes exhibit viscosity-dependent quantum yields due to the Twisted Intramolecular Charge Transfer (TICT) mechanism. This document provides validated protocols for two primary applications: intracellular microviscosity mapping (using FLIM and ratiometric imaging) and protein aggregation (amyloid) detection .
Mechanism & Design Principles[2]
The TICT Mechanism
Julolidine molecular rotors function as "micro-viscometers." Their fluorescence quantum yield is governed by the rotation of the bond connecting the electron-donating julolidine ring and the electron-accepting group (e.g., dicyanovinyl).[1]
-
Excitation: Upon photon absorption, the molecule enters a Locally Excited (LE) state.
-
Relaxation Competition:
-
Low Viscosity: The bond rotates freely, forming a Twisted Intramolecular Charge Transfer (TICT) state. This state decays non-radiatively (dark).
-
High Viscosity/Restriction: Rotation is hindered.[2] The molecule remains in the LE state and decays radiatively (bright fluorescence).
-
Structural Advantages of Julolidine
The julolidine moiety is preferred over open-chain diethylamino analogs because its fused ring system prevents non-specific twisting of the donor group, ensuring that fluorescence changes are strictly due to the rotation of the acceptor bond. This results in higher sensitivity and a clearer signal-to-noise ratio.
Figure 1: The competition between radiative decay (Fluorescence) and non-radiative decay (TICT) depends on environmental restriction.
Key Probes and Properties
| Probe | Full Name | Excitation/Emission | Solubility | Primary Application |
| DCVJ | 9-(dicyanovinyl)julolidine | 450 nm / 505 nm | Hydrophobic (DMSO/Lipids) | Membrane viscosity, cytoskeletal dynamics |
| CCVJ | 9-(2-carboxy-2-cyanovinyl)julolidine | 440 nm / 480-500 nm | Water Soluble (pH > 7) | Cytoplasm viscosity, fluid flow, protein binding |
Storage: Store stock solutions (typically 10-20 mM in DMSO) at -20°C, protected from light. CCVJ requires pH adjustment (slightly alkaline) to ensure solubility in aqueous buffers.
Protocol I: Intracellular Microviscosity Mapping
Context: Changes in intracellular viscosity are linked to apoptosis, diabetes, and lysosomal storage disorders. This protocol uses Fluorescence Lifetime Imaging Microscopy (FLIM), the gold standard for rotor-based sensing, as it is independent of dye concentration.
Materials
-
Probe: DCVJ (for membranes) or esterified derivatives (for cytosol).
-
Calibration Standards: Glycerol/Methanol mixtures (0% to 90% glycerol).
-
Equipment: Confocal microscope equipped with TCSPC (Time-Correlated Single Photon Counting) module.
Calibration (The Förster-Hoffmann Equation)
Before live imaging, you must establish the relationship between lifetime (
-
Prepare 5 mixtures of Glycerol:Methanol (e.g., 20:80, 40:60, 60:40, 80:20, 90:10).
-
Add rotor (final conc. 5
M) to each mixture. -
Measure fluorescence lifetime (
) at room temperature. -
Data Analysis: Plot
vs. .-
Equation:
[3] -
Extract slope (
) and intercept (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> ). These constants are required to convert cellular lifetime maps into viscosity maps.
-
Live Cell Staining & Imaging
-
Culture: Seed HeLa or CHO cells on glass-bottom dishes (confluence 70%).
-
Staining:
-
Dilute DCVJ stock to 1-5
M in Opti-MEM or PBS. -
Incubate cells for 10–20 minutes at 37°C.
-
Note: Wash steps are often unnecessary for rotors as they are virtually non-fluorescent in the low-viscosity bulk medium (background suppression).
-
-
Acquisition:
-
Excitation: 440–450 nm (Pulsed laser).
-
Emission: Collect 480–520 nm.
-
Acquire FLIM images until >1000 photons/pixel are collected for robust fitting.
-
-
Processing:
-
Fit decay curves (usually mono- or bi-exponential).
-
Apply the calibration constants (
) to the lifetime map to generate a false-color Viscosity Map (in cP).
-
Protocol II: Amyloid Fibril Detection
Context: Molecular rotors bind to the "grooves" of beta-sheet rich amyloid fibrils (A
Materials
-
Probe: CCVJ or DCVJ.[4]
-
Protein Sample: Monomeric vs. Aggregated protein (e.g., Lysozyme, Insulin, or A
42). -
Reader: Fluorescence Plate Reader or Spectrofluorometer.
Aggregation Assay Workflow
-
Preparation: Prepare protein solutions (e.g., 50
M Insulin) in aggregation buffer (pH 1.6, 60°C for insulin; physiological pH for A ). -
Probe Addition:
-
Add CCVJ to a final concentration of 1–2
M. -
Critical: Keep the probe:protein ratio low (< 1:50) to prevent self-quenching or aggregation artifacts.
-
-
Kinetic Measurement:
-
Excitation: 440 nm.[5]
-
Emission: 500 nm.
-
Interval: Measure every 5–10 minutes.
-
-
Validation:
-
Lag Phase: Low fluorescence (rotor rotates freely in solution).
-
Elongation Phase: Sharp increase in fluorescence (rotor locks into beta-sheet grooves).
-
Plateau: Maximum binding.
-
Data Analysis & Troubleshooting
Interpreting the Förster-Hoffmann Plot
The linearity of the log-log plot is the quality control checkpoint.
-
Slope (
): Represents sensitivity.[3] For julolidine rotors, is typically 0.5 – 0.6. -
Deviation: If the plot curves at high viscosity, the rotor may have reached its "limit of rigidity" or is aggregating.
Common Issues
-
Temperature Sensitivity: Viscosity is highly temperature-dependent. Ensure calibration and experiments are performed at the same temperature (e.g., 37°C for live cells).
-
Solubility: If CCVJ precipitates in acidic buffers, switch to a sulfonated derivative or use DCVJ with a lipid carrier.
Figure 2: Operational workflow for viscosity mapping vs. amyloid detection.
References
-
Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular rotors—fluorescent biosensors for viscosity and flow.[2][5][6][7] Organic & Biomolecular Chemistry, 5(11), 1669-1678. [Link]
-
Kuimova, M. K., et al. (2008).[8] Molecular rotor measures viscosity of live cells via fluorescence lifetime imaging.[2][7][8][9][10][11] Journal of the American Chemical Society, 130(21), 6672-6673.[9] [Link]
-
Suhling, K., et al. (2022). Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells.[2][7][8][9][10][11] Journal of Visualized Experiments (JoVE). [Link]
-
Ryu, J., et al. (2021). Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores.[12] Chemical Society Reviews, 50, 11270-11300. [Link]
-
Sreejith, S., et al. (2017).[13] Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase. ChemBioChem, 18(20), 1999-2004. [Link]
Sources
- 1. A Method for High‐Throughput Measurements of Viscosity in Sub‐micrometer‐Sized Membrane Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Julolidine-based fluorescent molecular rotor: a versatile tool for sensing and diagnosis - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00334E [pubs.rsc.org]
- 5. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 6. researchgate.net [researchgate.net]
- 7. chimia.ch [chimia.ch]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. Molecular rotor measures viscosity of live cells via fluorescence lifetime imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Twisted intramolecular charge transfer (TICT) and twists beyond TICT: from mechanisms to rational designs of bright and sensitive fluorophores - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of julolidine derivatives in near-infrared fluorescence imaging.
Application Note: Julolidine Derivatives in Near-Infrared (NIR) Fluorescence Imaging
Executive Summary
Julolidine (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) is a conformationally restricted nitrogen donor that serves as a critical building block for high-performance fluorescent probes. Unlike freely rotating amine donors (e.g., diethylamine), the fused ring system of julolidine enforces planarity, significantly enhancing electron donation and reducing non-radiative energy loss.
When conjugated with electron-deficient acceptors (e.g., tricyanofuran, benzothiadiazole) to form "push-pull" chromophores, julolidine derivatives exhibit:
-
Near-Infrared (NIR) Emission (650–900 nm): Minimizing tissue autofluorescence and maximizing penetration depth.
-
Molecular Rotor Properties: Sensitivity to micro-viscosity and steric hindrance (e.g., binding to protein aggregates).
-
High Quantum Yield: Superior brightness in hydrophobic pockets compared to aqueous environments.
This guide details the application of these derivatives in Amyloid-beta (Aβ) detection , Intracellular Viscosity/RNA sensing , and Mitochondrial imaging .
Mechanism of Action: The Molecular Rotor Principle
The utility of julolidine derivatives largely stems from the Twisted Intramolecular Charge Transfer (TICT) mechanism.[1]
-
Relaxed State (Low Viscosity/Unbound): Upon excitation, the bond connecting the julolidine donor and the acceptor rotates. This twisting leads to a TICT state which decays non-radiatively (heat), resulting in low fluorescence.[1]
-
Restricted State (High Viscosity/Bound): When the molecule binds to a rigid target (e.g., Aβ plaque, RNA minor groove) or enters a viscous environment (e.g., lipid droplet), rotation is sterically hindered. The molecule is forced to relax radiatively, emitting strong NIR fluorescence.
Figure 1: Mechanism of Julolidine-Based Molecular Rotors
Caption: Schematic of the TICT mechanism governing julolidine fluorescence response to environmental rigidity.
Key Applications & Protocols
Application A: In Vivo Detection of Amyloid-Beta (Aβ) Plaques
Probe: CRANAD-2 (Curcumin-analogue with julolidine donor).
Rationale: CRANAD-2 crosses the Blood-Brain Barrier (BBB) and binds specifically to Aβ aggregates.[2] Upon binding, it undergoes a significant fluorescence intensity increase and a blue shift (805 nm
Protocol 1: In Vivo Imaging of Transgenic Mice Target Audience: Neuroscientists, Drug Discovery (AD Models)
-
Preparation:
-
Dissolve CRANAD-2 in DMSO to create a 10 mM stock solution.
-
Dilute stock into 15% Cremophor EL / PBS (pH 7.4) to a final concentration of 2 mg/kg body weight for injection.
-
-
Administration:
-
Anesthetize mice (e.g., isoflurane).
-
Inject the probe solution intravenously (i.v.) via the tail vein.
-
-
Imaging Workflow:
-
Time Points: Acquire images at Pre-injection, 15, 30, 60, and 120 minutes post-injection.
-
Settings: Use an IVIS (In Vivo Imaging System) or FMT (Fluorescence Molecular Tomography).
-
Excitation: 640 nm.[2]
-
Emission: 700–720 nm (Specific for bound state).
-
-
Data Analysis:
-
Draw Regions of Interest (ROIs) over the brain area.
-
Normalize fluorescence intensity:
. -
Validation: Compare signal decay rates. Wild-type mice show rapid washout (clearance), while AD transgenic mice show retention (plateau) due to plaque binding.
-
Application B: Intracellular RNA and Viscosity Imaging
Probe: BTZ-JLD or SEZ-JLD (Cationic julolidine conjugates).[3] Rationale: These probes are cell-permeable and exhibit "Turn-On" fluorescence when binding to RNA in nucleoli or when cytoplasmic viscosity increases (e.g., during apoptosis or crowding).
Protocol 2: Live Cell Staining (HeLa/Neuronal Cells) Target Audience: Cell Biologists
-
Cell Culture:
-
Seed cells on confocal dishes (glass-bottom) and grow to 70-80% confluence.
-
-
Staining:
-
Prepare a 10
M working solution of the probe in serum-free media (Opti-MEM). -
Remove growth media and wash cells 2x with PBS.
-
Add working solution and incubate for 20–30 minutes at 37°C.
-
Note: Do not fix cells if measuring viscosity; fixation alters micro-viscosity.
-
-
Imaging:
-
Wash cells 3x with PBS to remove background. Add live-cell imaging buffer (HBSS).
-
Confocal Settings:
-
Excitation: 488 nm or 561 nm (depending on specific derivative).
-
Emission: 600–750 nm (Red/NIR channel).
-
-
-
Specificity Check (RNase Digest):
-
To confirm RNA specificity, permeabilize fixed cells and treat with RNase A (100
g/mL) for 1 hour. A loss of nucleolar signal confirms RNA targeting.
-
Comparative Data: Julolidine Probes
| Probe Name | Target / Application | Excitation (nm) | Emission (nm) | Key Feature (Mechanism) | Ref |
| CRANAD-2 | Amyloid- | 640 | 715 (Bound) | Blue shift + Intensity Boost (Hydrophobic binding) | [1, 2] |
| CRANAD-58 | Soluble & Insoluble A | 630 | 750 | Hydrophilic/Hydrophobic balanced design | [3] |
| JQMe | Mitochondrial ONOO- | 680 | 706 | Turn-OFF upon oxidation by peroxynitrite | [4] |
| SEZ-JLD | Intracellular RNA | 488 | 620 | Turn-ON (Viscosity/Rigidity restricted rotation) | [5] |
| Mito-FP | Fluoride Ions | 650 | 720 | Cleavage of Si-O bond triggers ICT restoration | [6] |
Experimental Workflow Diagram
Figure 2: General Workflow for Validating a New Julolidine Probe
Caption: Step-by-step validation pipeline from chemical synthesis to in vivo imaging.
Troubleshooting & Optimization
-
Issue: High Background Signal.
-
Cause: Non-specific binding to serum albumin or insufficient washout.
-
Solution: Use serum-free media during incubation. For in vivo, allow sufficient clearance time (t > 60 min) for unbound probe to wash out of the blood pool.
-
-
Issue: Low Fluorescence Intensity.
-
Cause: TICT quenching in low-viscosity aqueous buffer.
-
Solution: Ensure the probe is in the bound state or viscous environment. Verify excitation wavelength matches the bound species, which may be blue-shifted compared to the free dye.
-
-
Issue: Poor Solubility.
-
Cause: Julolidine core is hydrophobic.
-
Solution: Use Pluronic F-127 or Cremophor EL as a dispersant for in vivo injections. Maintain DMSO < 1% for cell culture.
-
References
-
Ran, C., et al. (2009). Design, synthesis, and testing of difluoroboron-derivatized curcumins as near-infrared probes for in vivo detection of amyloid-beta deposits. Journal of the American Chemical Society, 131(42), 15257-15261. Link
-
Zhang, X., et al. (2015). Near-infrared fluorescence molecular imaging of amyloid beta species and monitoring therapy in animal models of Alzheimer's disease. PNAS, 112(31), 9734-9739. Link
-
Mondal, I. C., et al. (2023).[3] Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells.[3] Organic & Biomolecular Chemistry, 21, 7558-7572. Link
-
Li, Y., et al. (2023). A near-infrared julolidine probe for visualization of mitochondrial peroxynitrite in living cells.[4] RSC Advances. Link
-
Haidekker, M. A., & Theodorakis, E. A. (2010). Molecular rotors—fluorescent biosensors for viscosity and flow.[1] Organic & Biomolecular Chemistry, 8(8), 1735-1745. Link
-
Wang, J., et al. (2019). Mitochondrial-targeted Near-Infrared Fluorescence Probe for Selective Detection of Fluoride Ions in Living Cells.[5] Analytical Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CRANAD 2 | Fluorescent Amyloid β Probes | Tocris Bioscience [tocris.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial-targeted near-infrared fluorescence probe for selective detection of fluoride ions in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Chalcogenoxanthone synthesis from julolidine-9-carboxamide derivatives.
Application Note: High-Efficiency Synthesis of Chalcogenoxanthones via Directed Ortho-Metalation of Julolidine-9-Carboxamides
Executive Summary
This application note details the robust synthesis of chalcogenoxanthones (where Chalcogen = S, Se, Te) utilizing julolidine-9-carboxamide as a pivotal directing scaffold.[1] Unlike traditional acid-catalyzed condensations which often suffer from poor regioselectivity and low yields with heavy atoms, this protocol leverages Directed Ortho-Metalation (DoM) .[1]
By installing a carboxamide group at the C9 position of the julolidine ring, we enable precise lithiation at the C8 position. This facilitates the introduction of heavy chalcogens and subsequent intramolecular cyclization to form the xanthone core. These scaffolds are critical precursors for ROS-generating photosensitizers and NIR-emissive Texas Red analogues used in deep-tissue imaging.[1]
Strategic Overview & Mechanism
The synthesis relies on the "Complex Induced Proximity Effect" (CIPE), where the julolidine-9-carboxamide functions as a Directed Metalation Group (DMG).[1]
-
Precursor Synthesis: Conversion of 9-formyljulolidine to the thioamide (via Willgerodt-Kindler) and subsequent oxidation to the carboxamide.[1][2][3]
-
Regioselective Lithiation: The amide carbonyl coordinates sec-Butyllithium (s-BuLi), directing deprotonation exclusively to the ortho (C8) position.[1]
-
Electrophile Trapping: The lithiated species reacts with diaryl dichalcogenides (Ar-E-E-Ar).[1]
-
Friedel-Crafts Cyclization: Phosphorus oxychloride (POCl₃) activates the amide, driving intramolecular acylation to close the central ring.[1]
Pathway Visualization
Figure 1: Strategic workflow for the conversion of 9-formyljulolidine to chalcogenoxanthones via amide-directed metalation.
Experimental Protocols
Phase 1: Synthesis of Julolidine-9-Carboxamide
The carboxamide is not commercially available and must be synthesized from 9-formyljulolidine. The most efficient route is a microwave-assisted Willgerodt-Kindler reaction followed by conversion.
Reagents:
-
Elemental Sulfur (S₈)
-
Trifluoroacetic Anhydride (TFAA)
Step-by-Step Protocol:
-
Thioamide Formation (Microwave):
-
Suspend 9-formyljulolidine (1.0 eq) and elemental sulfur (2.5 eq) in DMF.
-
Add morpholine (3.0 eq).[1]
-
Irradiation: Seal in a microwave reaction vessel. Irradiate at 400 W (maintaining ~200 °C) for 30 minutes.
-
Checkpoint: The solution should turn dark. TLC should show complete consumption of the aldehyde.[1]
-
Workup: Pour into CH₂Cl₂, wash with brine, and concentrate. Purify via flash chromatography (SiO₂) to isolate the thioamide (Yield ~75-90%).
-
-
Conversion to Carboxamide:
-
Dissolve the thioamide in THF/Water (4:1 ratio).
-
Add TFAA (2.0 eq) dropwise at 0 °C.[1]
-
Stir at room temperature for 2 hours.
-
Workup: Neutralize with NaHCO₃. Extract with EtOAc. The product, julolidine-9-carboxamide , is obtained as a solid after recrystallization.
-
Phase 2: Directed Metalation & Chalcogen Insertion
Critical Safety Note: sec-Butyllithium is pyrophoric.[1] All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.
Reagents:
-
Julolidine-9-carboxamide (from Phase 1)[1]
-
sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)[1]
-
Diaryl Dichalcogenide (Ph-S-S-Ph, Ph-Se-Se-Ph, or Ph-Te-Te-Ph)[1]
Step-by-Step Protocol:
-
Complexation:
-
In a flame-dried Schlenk flask, dissolve julolidine-9-carboxamide (1.0 eq) and TMEDA (2.2 eq) in anhydrous THF.
-
Cool the solution to -78 °C (Dry ice/Acetone bath).
-
-
Lithiation:
-
Add s-BuLi (2.2 eq) dropwise over 10 minutes.
-
Observation: A distinct color change (often to deep red or orange) indicates the formation of the lithiated species.[1]
-
Stir at -78 °C for 1 hour to ensure complete ortho-deprotonation.
-
-
Electrophile Capture:
-
Dissolve the appropriate dichalcogenide (1.1 eq) in minimal anhydrous THF.
-
Add this solution dropwise to the lithiated mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature over 4 hours.
-
Workup: Quench with saturated NH₄Cl. Extract with CH₂Cl₂.[4] The intermediate (an unsymmetrical diaryl chalcogenide amide) can be purified or used directly if purity is >90%.
-
Phase 3: Cyclization to Chalcogenoxanthone
This step closes the ring to form the tricyclic xanthone core.
Reagents:
Step-by-Step Protocol:
-
Dissolve the chalcogenide intermediate (from Phase 2) in dry CH₃CN.
-
Add POCl₃ (3.0 eq) and Et₃N (3.0 eq).
-
Reflux: Heat the mixture to reflux (80-82 °C) for 3–6 hours.
-
Quench: Cool to 0 °C and carefully add ice water (exothermic hydrolysis of excess POCl₃).
-
Isolation: Neutralize with NaOH (1M) to pH 7-8. Extract with CH₂Cl₂.[4]
-
Purification: Silica gel chromatography (Gradient: Hexanes -> EtOAc).
Data Summary & Performance Metrics
The choice of chalcogen significantly impacts the photophysical properties of the final dye. Heavier atoms facilitate Intersystem Crossing (ISC), useful for singlet oxygen generation, but lower fluorescence quantum yield.
| Parameter | Sulfur (S) Analogues | Selenium (Se) Analogues | Tellurium (Te) Analogues |
| Yield (Phase 2+3) | 85 - 92% | 75 - 85% | 40 - 60% |
| Fluorescence ( | High (~0.5 - 0.9) | Low (< 0.[1][5]1) | Negligible |
| Singlet Oxygen ( | Low | High (~0.7 - 0.[1]9) | Moderate (Oxidation prone) |
| +20 nm vs Oxygen | +30 nm vs Oxygen | +50 nm vs Oxygen | |
| Stability | High | High | Sensitive to oxidation |
Table 1: Comparative metrics for chalcogenoxanthone derivatives synthesized via the carboxamide route.
References
-
Holt, J. J., Calitree, B. D., Vincek, J., Gannon, M. K., & Detty, M. R. (2007).[1][3] A Microwave-Assisted Synthesis of Julolidine-9-carboxamide Derivatives and Their Conversion to Chalcogenoxanthones via Directed Metalation. The Journal of Organic Chemistry, 72(7), 2690–2693.[1][3]
-
[3]
-
-
Donnelly, D. J., et al. (2014).[1] Synthesis and Properties of Heavy Chalcogen Analogues of the Texas Reds and Related Rhodamines. Organometallics, 33(22), 6567–6577.
-
Varejão, J. O. S., et al. (2019).[1][5] Synthesis and Derivatization of Julolidine: A Powerful Heterocyclic Structure. European Journal of Organic Chemistry, 2019(27), 4273–4310.[1]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A microwave-assisted synthesis of julolidine-9-carboxamide derivatives and their conversion to chalcogenoxanthones via directed metalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Properties of Heavy Chalcogen Analogues of the Texas Reds and Related Rhodamines - PMC [pmc.ncbi.nlm.nih.gov]
Accelerated Optimization of Julolidine Scaffolds via Multicomponent Reactions
Protocols for Therapeutic and Diagnostic Agent Development
Executive Summary & Strategic Rationale
The julolidine moiety (2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine) represents a "privileged scaffold" in both medicinal chemistry and bio-imaging. Its thermodynamic stability and the rigid confinement of the nitrogen lone pair confer unique electronic properties—specifically, a low ionization potential and the suppression of non-radiative decay pathways.
For drug development professionals, the challenge lies not in the julolidine core itself, but in the rapid diversification of this scaffold to optimize solubility, target affinity (e.g., AChE inhibition), and photophysical quantum yield.
This guide details the application of Multicomponent Reactions (MCRs) —specifically the Povarov Reaction and One-Pot Knoevenagel Condensations —to accelerate the optimization of julolidine-based agents. Unlike linear synthesis, MCRs allow for the simultaneous introduction of diversity elements, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
The Julolidine Advantage: Mechanism of Action
The core value of julolidine in probe development is the Twisted Intramolecular Charge Transfer (TICT) mechanism.
-
Free State: In low-viscosity environments, the excited state undergoes bond rotation, relaxing non-radiatively (dark state).
-
Bound/Viscous State: When rotation is restricted (e.g., binding to amyloid fibrils or in high-viscosity cytosol), the TICT pathway is blocked, forcing relaxation via fluorescence emission (bright state).
Figure 1: The mechanistic logic of Julolidine-based molecular rotors. MCRs are used to tune the 'LE State' energy levels.
Methodology A: Therapeutic Optimization via Povarov Reaction
Application: Synthesis of Julolidine-Tetrahydroquinoline Hybrids (Potential AChE Inhibitors / Anticancer Agents).
The Povarov reaction (imino-Diels-Alder) is the most robust method for coupling the julolidine core with pharmacologically active quinoline scaffolds. This protocol utilizes Julolidine-9-carboxaldehyde as the dienophile precursor.
Experimental Workflow
Reaction Class: [4+2] Cycloaddition / 3-Component Coupling Key Reagents:
-
Aldehyde: Julolidine-9-carboxaldehyde (Core Scaffold)[1]
-
Amine: Substituted Aniline (Diversity Element A)
-
Alkene: Electron-rich alkene (e.g., Dihydropyran or Vinyl Ethers) (Diversity Element B)
-
Catalyst: Lewis Acid (
or )
Step-by-Step Protocol
-
Imine Formation (In Situ):
-
In a dry round-bottom flask, dissolve Julolidine-9-carboxaldehyde (1.0 equiv, typically 1.0 mmol) and the substituted aniline (1.0 equiv) in anhydrous Acetonitrile (MeCN, 5 mL).
-
Stir at room temperature for 30 minutes. Note: Formation of the Schiff base is often indicated by a color change to deep yellow/orange.
-
-
Cycloaddition:
-
Add the electron-rich alkene (e.g., 3,4-dihydro-2H-pyran, 1.2 equiv).
-
Cool the mixture to 0°C in an ice bath.
-
Dropwise add the catalyst
(0.1 – 0.2 equiv) under inert atmosphere ( ). Caution: Lewis acids are moisture sensitive.
-
-
Reaction Phase:
-
Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Monitoring: Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). Look for the disappearance of the imine spot and the appearance of a lower
diastereomeric mixture.
-
-
Workup & Purification:
-
Quench with saturated aqueous
. -
Extract with Dichloromethane (DCM) (
). -
Dry organic layer over anhydrous
and concentrate in vacuo. -
Purification: Flash column chromatography on silica gel.
-
Critical Tip: Since the product is a secondary amine, pre-treat the silica column with 1% Triethylamine (TEA) in Hexane to prevent streaking/tailing.
-
Data Summary: Optimization Parameters
| Parameter | Standard Condition | Optimization for Yield | Optimization for Diastereoselectivity |
| Solvent | Acetonitrile (MeCN) | Toluene (Reflux) | DCM (-78°C) |
| Catalyst | Chiral Phosphoric Acids (for enantiocontrol) | ||
| Time | 6 Hours | 2 Hours | 24 Hours |
| Yield | 65-75% | 80-90% | 50-60% |
Methodology B: Diagnostic Optimization via Knoevenagel Condensation
Application: Synthesis of Molecular Rotors (Amyloid/Viscosity Probes).
This protocol focuses on extending the
Experimental Workflow
Reaction Class: One-Pot Knoevenagel Condensation Target: Dicyanovinyl-julolidine (DCVJ) analogues or Julolidine-Indanedione hybrids.
Step-by-Step Protocol
-
Reagent Preparation:
-
Donor: Julolidine-9-carboxaldehyde (1.0 mmol).
-
Acceptor: Malononitrile (for DCVJ) or 1,3-Indanedione (1.1 mmol).
-
Solvent: Ethanol (EtOH) or Methanol (MeOH) (Green chemistry compatible).
-
-
Catalytic Initiation:
-
Dissolve reagents in 10 mL of Ethanol.
-
Add Piperidine (0.1 equiv) as the base catalyst.
-
Alternative: For a metal-free/acid-free approach, use L-Proline (10 mol%) for milder activation.
-
-
Reflux:
-
Heat the mixture to reflux (78°C) for 1–3 hours.
-
Visual Check: The solution will turn intensely colored (Red/Orange for Malononitrile; Deep Purple/Blue for Indanedione).
-
Precipitation: In many cases, the product precipitates directly from the hot ethanolic solution upon cooling.
-
-
Isolation:
Figure 2: Decision tree for selecting the appropriate MCR based on the desired end-application.
Characterization & Validation Standards
To ensure scientific integrity, synthesized agents must undergo the following validation steps.
A. Structural Confirmation[2][4]
-
1H NMR (400/500 MHz):
-
Povarov Products: Look for the disappearance of the aldehyde proton (~9.6 ppm) and the appearance of the methine doublets/multiplets in the 3.5–5.0 ppm region (characteristic of the tetrahydroquinoline ring).
-
Rotors: Look for the vinylic proton singlet (~7.5–8.0 ppm).
-
-
HRMS (ESI-TOF): Required to confirm the formation of the adduct and absence of reaction intermediates (Schiff bases).
B. Functional Validation (Fluorescence)
For diagnostic agents, perform a Viscosity Titration :
-
Prepare a stock solution of the agent in Methanol.
-
Prepare Glycerol/Methanol mixtures (0% to 90% Glycerol) to vary viscosity (
). -
Measure fluorescence emission spectra.
-
Forster-Hoffmann Plot: Plot
vs . A linear relationship with slope confirms the molecular rotor mechanism.
References
-
Mondal, I. C., et al. (2023).[4] "Julolidine-based small molecular probes for fluorescence imaging of RNA in live cells." Organic & Biomolecular Chemistry. Link
-
Kaboudin, B., Sohrabi, M., & Kazemi, F. (2021).[5] "Synthesis of julolidines via one-pot cascade three component Povarov reaction in the presence of silica sulfuric acid." Journal of Heterocyclic Chemistry. Link
-
Haidekker, M. A., & Theodorakis, E. A. (2016). "Molecular Rotors—Concepts and Biomedical Applications." Journal of Materials Chemistry C. Link
-
de Fátima, A., et al. (2022).[6] "The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines."[6][7] Synthesis. Link
-
ChemScene. (n.d.). "Julolidine-9-carbaldehyde Product Information." ChemScene. Link
Sources
- 1. chemscene.com [chemscene.com]
- 2. prepchem.com [prepchem.com]
- 3. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. scilit.com [scilit.com]
- 6. The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines [ouci.dntb.gov.ua]
- 7. Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines, Quinolines and Julolidines: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Safety Operating Guide
Operational Guide: Safe Handling and Disposal of Julolidine Hydrobromide
Executive Safety Summary (Immediate Action Required)
Signal Word: DANGER
Julolidine hydrobromide is not a benign salt; it is a corrosive, acutely toxic bicyclic amine salt. Improper handling poses immediate risks of severe skin burns, eye damage, and systemic toxicity if inhaled or swallowed.
Critical Hazard Profile:
| Hazard Category | GHS Code | Description | Operational Implication |
| Acute Toxicity | H301, H311, H331 | Toxic if swallowed, in contact with skin, or inhaled.[1] | Zero skin contact policy. Double-gloving (Nitrile) is mandatory. |
| Corrosivity | H314, H318 | Causes severe skin burns and serious eye damage.[1] | Face shield required when handling open powder or concentrated solutions. |
| Reactivity | N/A | Incompatible with strong oxidizing agents. | Segregation is critical. Do not place in waste containers with nitrates or peroxides. |
Mandatory PPE:
-
Respiratory: NIOSH-approved N95 (minimum) or P100 respirator if handling powder outside a fume hood.
-
Skin: Nitrile gloves (minimum 0.11 mm thickness); double-gloving recommended. Lab coat with tight cuffs.
-
Eye: Chemical safety goggles and face shield if splashing is possible.
Chemical Characterization & Waste Classification[2]
To dispose of this chemical correctly, you must understand its behavior in a waste stream.
-
Chemical Nature: Julolidine hydrobromide is the hydrobromide salt of julolidine. It contains a nitrogen atom within a fused ring system and a bromide counter-ion.[2]
-
Halogen Content: Because of the bromide ion (
), this waste stream is classified as Halogenated Organic Waste . This distinction is vital for incineration parameters; halogenated wastes require higher temperatures and scrubbers to neutralize acid gases (HBr) formed during combustion. -
Solubility: Soluble in water and polar organic solvents (methanol, DMSO).
Waste Stream Designation:
-
RCRA Status (USA): While not explicitly P-listed or U-listed, it exhibits characteristics of Corrosivity (D002) and Toxicity . It must be treated as Hazardous Waste.[3][4]
Disposal Workflow Logic
The following diagram illustrates the decision logic for segregating Julolidine hydrobromide waste. This workflow prevents cross-contamination and ensures compliance with incineration protocols.
Figure 1: Decision matrix for segregating Julolidine hydrobromide waste streams. Note the specific separation based on solvent halogenation.
Detailed Operational Procedures
Protocol A: Disposal of Solid Waste (Pure Substance)
Use this for expired shelf-life chemicals or excess solid reagent.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a screw-top glass jar. Avoid metal containers due to potential corrosion from the hydrobromide salt.
-
Transfer: Working inside a fume hood, transfer the solid carefully to avoid dust generation.
-
Labeling: Affix a Hazardous Waste label immediately.
-
Sealing: Ensure the lid is tight. Wipe the exterior with a damp tissue (dispose of tissue as debris) to ensure no residue remains on the bottle surface.
Protocol B: Disposal of Liquid Waste (Solutions)
Use this for reaction mixtures or mother liquors.
-
Compatibility Check:
-
Do NOT mix with oxidizing acids (Nitric, Perchloric) or strong oxidizers (Permanganates). This can lead to exothermic reactions or the evolution of bromine gas (
). -
Do NOT mix with strong bases in an open container without ventilation, as this will convert the salt to the free amine (Julolidine), which has a distinct, potent odor and different toxicity profile.
-
-
Segregation:
-
If dissolved in Dichloromethane (DCM) or Chloroform : Pour into the Halogenated Waste carboy.
-
If dissolved in Methanol or Acetone : Although the solvent is non-halogenated, the presence of the hydrobromide salt introduces halogens. Best Practice: Default to the Halogenated Waste stream to prevent regulatory violations regarding halogen content in non-halogenated incinerator feeds.
-
-
Rinsing: Triple-rinse the empty reaction vessel with the compatible solvent and add the rinsate to the waste container.
Protocol C: Emergency Spill Management
For spills < 50g or < 100mL.
-
Evacuate & Ventilate: Alert nearby personnel. If outside a hood, clear the room for 10 minutes to allow dust/aerosols to settle.
-
PPE Up: Don double nitrile gloves, goggles, lab coat, and N95 respirator.
-
Containment:
-
Solid Spill: Cover with a damp paper towel to prevent dust dispersion. Scoop up material and place in a disposable container.
-
Liquid Spill: Surround with absorbent pads or vermiculite.
-
-
Decontamination: Scrub the area with a mild detergent solution (soap and water). Do not use bleach (sodium hypochlorite), as it may react with the amine to form chloramines.
-
Disposal: Place all spill debris into a heavy-duty plastic bag, seal it, and label it as "Hazardous Waste Debris - Julolidine HBr."
Regulatory Compliance & Grounding
This protocol is designed to comply with strict environmental standards. The "Cradle-to-Grave" responsibility mandated by the EPA (USA) and comparable bodies (ECHA in EU) requires that you characterize the waste accurately at the point of generation.
-
EPA (RCRA) 40 CFR 261: Julolidine hydrobromide is a "characteristic" hazardous waste due to toxicity and corrosivity. It must not be diluted to flush down the drain [1].
-
Incineration Requirement: Because of the nitrogen-heavy structure and halogen content, the only approved disposal method is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF) [2].
-
DOT Transport: When prepared for pickup, the waste falls under UN regulations for toxic solids or liquids (typically UN 2923 or UN 2922 depending on the mixture) [3].
References
-
U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Parts 260-273. Retrieved from [Link]
-
National Institutes of Health (PubChem). (2024). Julolidine Hydrobromide Compound Summary (CID 12255670). Retrieved from [Link]
Sources
Personal protective equipment for handling Julolidine hydrobromide
CAS: 83646-41-7 | Formula: C₁₂H₁₆BrN Hazard Profile: Acute Toxic (Oral/Dermal/Inhalation), Corrosive (Skin/Eyes)[1][2]
Executive Safety Summary
To: Laboratory Operations & Safety Officers From: Senior Application Scientist
Handling Julolidine hydrobromide requires a shift from standard "organic salt" protocols to Corrosive/Toxic (Category 3/1B) containment measures.[1][2] Unlike its parent base Julolidine, the hydrobromide salt presents a dual threat:[1][2]
-
Systemic Toxicity: High bioavailability allows rapid absorption through skin (H311) and mucous membranes.[1][2]
-
Corrosive Hydrolysis: Upon contact with moisture (sweat, mucous membranes), the salt hydrolyzes to release hydrobromic acid (HBr), causing immediate chemical burns (H314) and severe eye damage (H318).[1][2]
The Core Directive: Do not handle on an open bench. All manipulation must occur within a certified chemical fume hood.[1]
Risk Assessment & Hazard Logic
The following hazard identification drives the PPE selection. This is not just compliance; it is biological defense.[1]
| Hazard Class | GHS Code | Mechanism of Action | Operational Implication |
| Acute Toxicity | H301, H311, H331 | Lipophilic julolidine core penetrates cell membranes; interferes with neuronal signaling.[1][2] | Zero-Skin-Contact Rule. Double-gloving is mandatory.[1][2] |
| Skin Corrosion | H314 | Acid hydrolysis ( | Delayed Pain Response. Burns may not be immediately painful, leading to prolonged exposure.[1][2] |
| Eye Damage | H318 | Irreversible corneal opacity due to protein denaturation by acidic protons.[1][2] | Goggles required; Safety glasses are insufficient against dust.[1][2] |
Personal Protective Equipment (PPE) Matrix
This system is designed to create multiple redundancy layers.[1]
Dermal Protection (Hands)[1][2]
-
Primary Layer (Inner): 4 mil Nitrile (Disposable).[1][2] Acts as a sweat barrier and last line of defense.[1]
-
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Long Cuff).[1][2]
-
Protocol: "Change on Contamination." If the outer glove is touched by the solid, change it immediately.[1][2] Do not wipe it off.[1]
Ocular & Respiratory Protection[1][2][3]
Body Shielding[1][2]
-
Torso: Standard cotton lab coat (buttoned to neck).
-
Apron: If handling >5g or preparing stock solutions, wear a chemical-resistant apron (PVC or rubber) over the lab coat to prevent soak-through in case of a spill.[1][2]
Operational Workflow: Step-by-Step
This workflow integrates safety checks into the experimental process.
Phase 1: Preparation
-
Hydration Check: Ensure the eyewash station is within 10 seconds of the hood.
-
Static Control: Julolidine hydrobromide is a fine crystalline powder.[1] Use an antistatic gun or polonium strip if available to neutralize static charge on weighing boats, preventing "powder fly-out."[1][2]
-
Solvent Selection: If dissolving, use a pre-weighed amount of solvent (e.g., DMSO, Methanol) ready in the hood to immediately solvate the powder, reducing dust hazard duration.[1][2]
Phase 2: Manipulation (Weighing)[1][2]
-
Zone Definition: Designate a "Hot Zone" inside the hood (middle 1/3) for the balance.[1][2]
-
Transfer: Open the source container only inside the hood.
-
Spatula Technique: Use a disposable or stainless steel micro-spatula.[1] Avoid plastic spatulas that generate static.[1]
-
Containment: Weigh into a vessel that can be capped immediately (e.g., scintillation vial), not an open weigh boat.
Phase 3: Decontamination[1][2]
-
Immediate Wipe: Wipe the balance area with a tissue dampened with 5% Sodium Bicarbonate (
) solution.[1][2] This neutralizes any acidic traces.[1] -
Waste: Dispose of the wipe as solid hazardous waste.
Visualizing the Safety Logic
The following diagram illustrates the critical decision points where safety failures typically occur.
Caption: Operational logic flow emphasizing the "Stop" condition for ventilation failure and the neutralization loop for spills.
Emergency Response & Disposal
Spill Management (Solid)[1][2]
-
Isolate: Alert nearby personnel.
-
PPE Upgrade: If spill is >10g, wear a P100/N95 respirator to prevent inhalation of dust during cleanup.[1][2]
-
Neutralize: Cover the powder gently with Sodium Bicarbonate or Soda Ash .[1]
-
Collect: Use a dustpan and brush (dedicated for hazmat) or damp paper towels to sweep up.[1][2] Do not create dust.[1][2][3][4]
-
Clean: Wash the surface with water, then test pH to ensure neutrality.[1][2]
Waste Disposal[1][2]
-
Classification: Hazardous Chemical Waste.[1]
-
Tagging: Label as "Toxic, Corrosive, Halogenated Organic Solid."
-
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) as this may liberate Bromine gas (
).[1][2]
References
-
PubChem. (n.d.).[1][2] Julolidine hydrobromide Compound Summary (CID 12255670).[1][2] National Library of Medicine.[1] Retrieved January 28, 2026, from [Link][1][2]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Laboratory Safety Guidance. United States Department of Labor.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
